1-Hydroxy-3,3-dimethylbutan-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-hydroxy-3,3-dimethylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(2,3)5(8)4-7/h7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNOWYSCJOKVCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433300 | |
| Record name | 1-hydroxy-3,3-dimethylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38895-88-4 | |
| Record name | 1-hydroxy-3,3-dimethylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hydroxy-3,3-dimethylbutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Hydroxy-3,3-dimethylbutan-2-one: From Historical Chemical Principles to Modern Applications
This guide provides a comprehensive overview of 1-hydroxy-3,3-dimethylbutan-2-one, a molecule of significant interest in modern organic synthesis. We will delve into the historical chemical context that underpins its reactivity, explore its physicochemical properties, discuss its synthesis, and detail its contemporary applications, particularly in the development of advanced cosmetic ingredients. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Introduction: Unveiling this compound
This compound, also known as hydroxypinacolone, is an alpha-hydroxy ketone with the chemical formula C₆H₁₂O₂.[1] Its structure, featuring a sterically bulky tert-butyl group adjacent to a ketone and a primary alcohol, imparts unique reactivity and properties. While the specific historical moment of its initial discovery remains elusive in the scientific literature, its chemical lineage is deeply rooted in the classic pinacol rearrangement, a cornerstone of organic chemistry. Understanding this historical context is paramount to appreciating the synthesis and utility of this versatile molecule.
Historical Context: The Legacy of the Pinacol Rearrangement
The story of this compound is intrinsically linked to its structural relative, pinacolone (3,3-dimethyl-2-butanone). The formation of pinacolone from pinacol (2,3-dimethyl-2,3-butanediol) was first described in 1860 by the German chemist Wilhelm Rudolph Fittig.[2][3] This acid-catalyzed transformation, now famously known as the pinacol-pinacolone rearrangement, involves the conversion of a 1,2-diol to a carbonyl compound through a 1,2-migration.[2][3]
The mechanism of this rearrangement provides fundamental insights into the electronic effects and carbocation stability that are also relevant to the chemistry of this compound.
The Pinacol Rearrangement Workflow:
Caption: The acid-catalyzed pinacol rearrangement mechanism.
The key steps involve:
-
Protonation of one of the hydroxyl groups, forming a good leaving group (water).
-
Loss of water to generate a stable tertiary carbocation.
-
A 1,2-methyl shift , where a methyl group migrates to the adjacent carbocation. This is the crucial rearrangement step.
-
Deprotonation of the resulting oxonium ion to yield the final ketone product, pinacolone.[2]
This reaction highlights the migratory aptitude of alkyl groups and the driving force of forming a more stable, resonance-stabilized carbocation. This fundamental understanding of molecular rearrangements is crucial for designing synthetic pathways to and from related structures like this compound.
Physicochemical Properties of this compound
A thorough understanding of a molecule's physical and chemical properties is essential for its application in research and development. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₂ | [1][4] |
| Molecular Weight | 116.16 g/mol | [1][4] |
| CAS Number | 38895-88-4 | [1][4] |
| Appearance | Colorless oil/liquid | [5][6] |
| Solubility | Sparingly soluble in Chloroform, DMSO, and Methanol | [6] |
| Storage Temperature | 2-8°C or -20°C (Freezer) | [4][6] |
| Stability | Volatile | [6] |
Synthesis of this compound
While a singular, celebrated discovery of this compound is not apparent in the literature, its synthesis can be achieved through established methods for the α-hydroxylation of ketones. The most direct conceptual precursor is pinacolone.
α-Hydroxylation of Pinacolone
The introduction of a hydroxyl group at the α-position of a ketone is a common transformation in organic synthesis. For a ketone like pinacolone, this would involve the formation of an enol or enolate, followed by reaction with an electrophilic oxygen source.
A general workflow for this process is as follows:
Caption: General workflow for the α-hydroxylation of a ketone.
Various reagents can be employed for the oxidation step, including:
-
m-Chloroperoxybenzoic acid (mCPBA): A common and effective oxidizing agent for this transformation.
-
Oxone in combination with a catalyst: This provides a more environmentally friendly approach.
-
Molecular oxygen with a suitable catalyst: Another "green" alternative.
Alternative Synthetic Routes
Other methods for the synthesis of α-hydroxy ketones, which could be adapted for this compound, include the oxidation of terminal olefins.[7] For instance, the oxidation of a suitably substituted alkene could yield the target molecule.
Modern Applications: A Key Intermediate in Cosmetic Science
The primary contemporary application of this compound is as a crucial intermediate in the synthesis of Hydroxypinacolone Retinoate (HPR) .[8][9] HPR is a next-generation retinoid, an ester of retinoic acid, that is gaining significant attention in the cosmetics industry for its anti-aging properties with reportedly lower irritation potential compared to traditional retinoids.[10][11]
Synthesis of Hydroxypinacolone Retinoate (HPR)
HPR is synthesized through the esterification of retinoic acid with this compound.[8][10] This reaction is the subject of several recent patents, highlighting its commercial importance.
The general reaction scheme is as follows:
Caption: Synthesis of HPR via esterification.
Several methods have been developed for this esterification, including:
-
Use of condensing agents: Such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).[12]
-
Enzymatic catalysis: Utilizing enzymes like acyltransferase for a more environmentally friendly process.[9]
-
Reaction with halogenated pinacolone: An alternative route where retinoic acid is reacted with a halogenated derivative of pinacolone.[12]
The Significance of HPR in Skincare
HPR is valued in cosmetic formulations for several reasons:
-
Direct Receptor Binding: Unlike other retinoids that require metabolic conversion to retinoic acid in the skin, HPR is believed to bind directly to retinoid receptors, potentially leading to higher efficacy.[10]
-
Improved Stability: HPR is reported to be more stable than other forms of Vitamin A, which is a significant advantage in formulating cosmetic products.[13]
-
Reduced Irritation: A key benefit of HPR is its purported lower potential for skin irritation compared to retinoic acid and other retinoids, making it suitable for a wider range of skin types.[10][13]
The role of this compound as a building block for this innovative cosmetic ingredient underscores its importance in modern applied chemistry.
Safety and Handling
This compound is classified as a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, well-ventilated area away from sources of ignition.
Conclusion
While the precise moment of its discovery may be a footnote in the broader history of organic chemistry, this compound has emerged as a molecule of significant contemporary relevance. Its chemical heritage, rooted in the foundational pinacol rearrangement, provides a rich context for understanding its synthesis and reactivity. Today, its primary role as a key intermediate in the production of the advanced cosmetic ingredient Hydroxypinacolone Retinoate places it at the forefront of innovation in the personal care industry. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of this versatile α-hydroxy ketone offers opportunities for the creation of novel and improved products.
References
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Synthesis and Characterization of Hydroxyl-Pinacolone Retinoate. E3S Web of Conferences. (URL: [Link])
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Pinacol Pinacolone Rearrangement Process. BYJU'S. (URL: [Link])
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Hydroxypinacolone Retinoate (HPR) 10% | Advanced Vitamin A Ester. Bulk Naturals. (URL: [Link])
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This compound (C6H12O2). PubChemLite. (URL: [Link])
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This compound | CAS 38895-88-4. American Elements. (URL: [Link])
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Pinacol Pinacolone Rearrangement: Basic Concept and Mechanism. YouTube. (URL: [Link])
- Origin, Properties and Introduction of Hydroxypinacolone Retino
-
Method for synthesizing hydroxypinacolone retinoate (HPR) under catalysis of biological enzyme. Patsnap Eureka. (URL: [Link])
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Synthesis of α-hydroxy ketones and aldehydes. Organic Chemistry Portal. (URL: [Link])
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Hydroxypinacolone Retinoate (HPR) In Skincare. Korelu. (URL: [Link])
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Hydroxy ketone synthesis by oxidation. Organic Chemistry Portal. (URL: [Link])
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-
Pinacol Rearrangement. Master Organic Chemistry. (URL: [Link])
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High Stability and Low Irritation of Retinol Propionate and Hydroxypinacolone Retinoate Supramolecular Nanoparticles with Effective Anti-Wrinkle Efficacy. PMC - NIH. (URL: [Link])
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Pinacol Rearrangement. Organic Chemistry Portal. (URL: [Link])
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An In-depth Technical Guide to the Physicochemical Properties of Hydroxypinacolone and its Retinoate Ester
This guide provides a comprehensive technical overview of the physicochemical properties of hydroxypinacolone and its prominent derivative, hydroxypinacolone retinoate (HPR). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental context to support the effective application of these compounds in research and formulation.
Introduction: A Tale of Two Moieties
In the realm of dermatology and cosmetic science, the name "hydroxypinacolone" is most frequently encountered in the context of its ester, hydroxypinacolone retinoate (HPR). HPR has emerged as a next-generation retinoid, offering the anti-aging and skin-renewing benefits of retinoic acid with a significantly improved tolerability profile.[1][2][3][4] To fully appreciate the characteristics of HPR, it is essential to understand the contributions of its constituent parts: the all-trans retinoic acid backbone and the hydroxypinacolone moiety. This guide will, therefore, dissect the physicochemical properties of both the parent alcohol, 3-hydroxy-4,4-dimethyl-2-pentanone (hydroxypinacolone), and the active ester, hydroxypinacolone retinoate.
The esterification of retinoic acid with hydroxypinacolone is a strategic chemical modification. It creates a more stable molecule than many other vitamin A derivatives and allows for direct interaction with retinoid receptors in the skin without the need for metabolic conversion, a key factor in its reduced irritation potential.[1][3][4] This direct action mechanism is a pivotal aspect of its efficacy and is intrinsically linked to its molecular structure and resulting physicochemical properties.
Hydroxypinacolone Retinoate (HPR): The Active Ester
Hydroxypinacolone retinoate is the primary molecule of interest in clinical and cosmetic applications. Its properties are a blend of the lipophilic retinoic acid tail and the polar hydroxypinacolone head.
Chemical Identity
-
IUPAC Name: (3,3-dimethyl-2-oxobutyl) (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate[5]
-
Synonyms: HPR, Retinoic acid 3,3-dimethyl-2-oxobutyl ester, Granactive Retinoid (trade name for a 10% solution)[3][5]
-
CAS Number: 893412-73-2[5]
-
Molecular Formula: C₂₆H₃₈O₃[5]
-
Molecular Weight: 398.58 g/mol [6]
Physicochemical Data Summary
| Property | Value | Source |
| Appearance | Yellow to orange crystalline powder | [7] |
| Melting Point | 85.0°C - 90.0°C | [8] |
| Boiling Point | 508.5 ± 33.0 °C (Predicted) | [9][10] |
| Density | 0.990 ± 0.06 g/cm³ (Predicted) | [9][10] |
| LogP | 7.8 (Computed) | [5] |
| Topological Polar Surface Area | 43.4 Ų | [5] |
Solubility Profile
Hydroxypinacolone retinoate is an oil-soluble compound, a characteristic that is critical for its formulation into topical products and its ability to penetrate the stratum corneum.[6]
| Solvent | Solubility | Source |
| Water | Slightly soluble/Insoluble | [7] |
| Ethanol | Soluble | [7] |
| Methanol | Soluble | [7] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [7] |
| Chloroform | Slightly Soluble | [10] |
| Glycols (e.g., Ethoxydiglycol) | Soluble | [8] |
| Dimethyl Isosorbide (DMI) | Soluble | [8] |
The causality behind these solubility characteristics lies in the molecule's predominantly nonpolar structure, dominated by the long hydrocarbon chain of the retinoate portion. The ester and ketone functionalities of the hydroxypinacolone moiety provide some polarity, allowing for solubility in moderately polar organic solvents.
Spectral Data and Interpretation
The structural features of HPR give rise to a unique spectral fingerprint, which is crucial for its identification and quantification.
The extended polyene system of the retinoic acid backbone is a strong chromophore, resulting in significant absorbance in the UV region. This property is fundamental to the quantitative analysis of HPR by HPLC with UV detection.
The IR spectrum of HPR is characterized by key absorption bands corresponding to its functional groups. A study on the synthesis and characterization of HPR identified the following significant peaks:
-
C=O stretching (ester): This will be a strong, sharp peak, typically in the region of 1735-1750 cm⁻¹.
-
C=O stretching (ketone): Another strong, sharp peak, expected around 1715 cm⁻¹.
-
C=C stretching (conjugated system): Multiple peaks of varying intensity are expected in the 1600-1650 cm⁻¹ region.
-
C-O stretching (ester): These appear as two bands, one stronger and broader than the other, in the 1000-1300 cm⁻¹ range.
The presence of both ester and ketone carbonyl peaks is a definitive feature of the HPR molecule and can be used to distinguish it from other retinoids.
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of HPR. A publication on the synthesis of HPR provides the following characterization data:
-
¹H NMR: The spectrum will be complex, with characteristic signals for the vinyl protons of the polyene chain in the downfield region (δ 5.5-7.0 ppm). The methyl groups of the trimethylcyclohexenyl ring and the t-butyl group of the hydroxypinacolone moiety will give rise to distinct singlet signals in the upfield region (δ 1.0-2.5 ppm). The methylene protons of the hydroxypinacolone moiety will appear as a singlet.
-
¹³C NMR: The spectrum will show signals for the carbonyl carbons of the ester and ketone groups in the downfield region (δ 170-210 ppm). The sp² hybridized carbons of the polyene chain and the cyclohexenyl ring will resonate in the δ 120-160 ppm range. The numerous sp³ hybridized carbons will appear in the upfield region.
NMR provides a definitive method for the structural confirmation of HPR and can be used to assess its purity.
Stability and Reactivity
Hydroxypinacolone retinoate is more stable than retinol and other earlier-generation retinoids due to the protective nature of the ester linkage.[2][7] However, it is still susceptible to degradation by light and heat, a common characteristic of compounds with extended conjugated double bond systems.[10]
-
Light Sensitivity: Exposure to UV light can lead to isomerization and degradation of the molecule. Therefore, formulations containing HPR should be packaged in opaque or UV-protective containers.
-
Thermal Stability: While more stable than retinol, elevated temperatures can accelerate degradation. A stability study showed that at 45°C, 74% of uncoated HPR remained after 12 weeks.[11][12] It is recommended to avoid heat above 60°C during formulation.[8]
-
pH Stability: HPR is stable in a pH range of 3.5 to 6.5.[8]
-
Reactivity: The ester linkage in HPR can be susceptible to hydrolysis under strongly acidic or basic conditions. The polyene chain can undergo oxidation, which is why antioxidants are often included in formulations.
Hydroxypinacolone: The Stabilizing Moiety
While less studied independently, the physicochemical properties of 3-hydroxy-4,4-dimethyl-2-pentanone are crucial to its role in the HPR molecule.
Chemical Identity
-
IUPAC Name: 3-hydroxy-4,4-dimethyl-2-pentanone
-
Synonyms: tert-Butyl-acetyl-carbinol
-
CAS Number: 7737-47-5
-
Molecular Formula: C₇H₁₄O₂
-
Molecular Weight: 130.18 g/mol
Physicochemical Data Summary
| Property | Value | Source |
| LogP | 0.98240 (Predicted) | |
| Topological Polar Surface Area | 37.30 Ų |
The relatively low LogP value of hydroxypinacolone compared to HPR highlights its greater polarity, which contributes to the overall physicochemical profile of the final ester.
Experimental Protocols: A Framework for Self-Validation
The following are detailed, step-by-step methodologies for the characterization of hydroxypinacolone retinoate. These protocols are designed to be self-validating systems, ensuring the accuracy and reliability of the obtained data.
Determination of Melting Point (Capillary Method)
This protocol is based on standard pharmacopeial methods for melting point determination.[13][14]
-
Sample Preparation: Ensure the HPR sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the material into the closed end.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting range. This will save time in the subsequent, more precise measurements.
-
Accurate Determination: Use a fresh sample and heat the apparatus to a temperature about 10-15°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).
-
Replicate Measurements: Repeat the determination at least two more times and calculate the average melting range. A sharp melting range (e.g., 0.5-1.0°C) is indicative of high purity.
Determination of Solubility
This protocol provides a systematic approach to determining the qualitative and semi-quantitative solubility of HPR.[15][16][17]
-
Solvent Selection: Choose a range of solvents relevant to cosmetic and pharmaceutical formulations (e.g., water, ethanol, isopropyl myristate, caprylic/capric triglycerides, dimethyl isosorbide).
-
Initial Qualitative Assessment:
-
To 1 mL of the chosen solvent in a vial, add approximately 1-2 mg of HPR.
-
Vortex or shake the vial vigorously for 1 minute.
-
Visually inspect the solution for any undissolved particles. If the solution is clear, the compound is considered soluble. If particles are present, it is sparingly soluble or insoluble.
-
-
Semi-Quantitative Determination:
-
Accurately weigh 10 mg of HPR into a tared vial.
-
Add the chosen solvent dropwise, vortexing after each addition, until the solid is completely dissolved.
-
Record the volume of solvent required.
-
Calculate the approximate solubility in mg/mL.
-
-
Temperature Control: Perform solubility tests at a controlled room temperature (e.g., 25°C) as solubility is temperature-dependent.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC with UV detection is the standard method for analyzing retinoids.[18]
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column is required.
-
Mobile Phase Preparation: Prepare a suitable mobile phase, which is typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape. The exact composition should be optimized for the specific column and system.
-
Standard Solution Preparation: Accurately prepare a stock solution of HPR reference standard in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the HPR sample and dissolve it in the same solvent as the standards to a known concentration.
-
Chromatographic Conditions:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the column temperature (e.g., 30°C).
-
Set the UV detection wavelength to the λmax of HPR.
-
Inject the standards and the sample.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of HPR in the sample by interpolating its peak area on the calibration curve.
-
Purity can be assessed by calculating the area percentage of the main peak relative to the total area of all peaks.
-
Visualizing Key Relationships and Workflows
Workflow for Physicochemical Characterization of HPR
Caption: Workflow for the physicochemical characterization of HPR.
Relationship Between HPR Structure and Properties
Caption: Relationship between HPR's structure and its key properties.
Conclusion
The physicochemical properties of hydroxypinacolone retinoate are a direct consequence of its unique chemical structure, which combines the bioactivity of retinoic acid with the stabilizing and solubilizing features of the hydroxypinacolone moiety. A thorough understanding of these properties, from its solubility and melting point to its spectral characteristics and stability, is paramount for the successful formulation of effective and stable dermatological and cosmetic products. The experimental protocols outlined in this guide provide a robust framework for the accurate and reliable characterization of this promising next-generation retinoid.
References
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Ye, R., et al. (2023). High Stability and Low Irritation of Retinol Propionate and Hydroxypinacolone Retinoate Supramolecular Nanoparticles with Effective Anti-Wrinkle Efficacy. Pharmaceutics. [Link]
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Hydroxypinacolone Retinoate,HPR. (2024). ChemBK. [Link]
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Ye, R., et al. (2023). High Stability and Low Irritation of Retinol Propionate and Hydroxypinacolone Retinoate Supramolecular Nanoparticles with Effective Anti-Wrinkle Efficacy. MDPI. [Link]
- Comprehensive study of Hydroxypinacolone Retinoate (HPR). (2024). Lyphar Provide Top Quality.
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Wang, C., et al. (2021). Synthesis and Characterization of Hydroxyl-Pinacolone Retinoate. E3S Web of Conferences. [Link]
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Hydroxypinacolone Retinoate. (n.d.). PubChem. [Link]
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High Stability and Low Irritation of Retinol Propionate and Hydroxypinacolone Retinoate Supramolecular Nanoparticles with Effective Anti-Wrinkle Efficacy. (2023). ResearchGate. [Link]
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Hydroxypinacolone Retinoate HPR Granactive Retinoid. (n.d.). Dr Davin Lim. [Link]
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What should be known about Hydroxypinacolone Retinoate? (2025). Typology. [Link]
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Identification of Organic Compound by Organic Qualitative Analysis. (n.d.). Institute of Science, Nagpur. [Link]
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What is Hydroxypinacolone Retinoate? (2022). Caroline Hirons. [Link]
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Perfect-A 99™ (Hydroxypinacolone Retinoate 99%). (n.d.). MySkinRecipes. [Link]
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Lendzion, K., et al. (n.d.). Comparative evaluation of retinol, retinal, and hydroxypinacolone retinoate: efficacy and participant perceptions in a 4-week anti-aging regimen. [Link]
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Hydroxypinacolone Retinoate. (2024). Cosmetic Ingredients Guide. [Link]
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An In-depth Technical Guide to 1-Hydroxy-3,3-dimethylbutan-2-one (CAS: 38895-88-4)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Hydroxy-3,3-dimethylbutan-2-one, commonly known as hydroxypinacolone, is a bifunctional organic molecule that serves as a valuable chemical intermediate and building block in modern organic synthesis. Its structure, featuring a sterically hindered ketone and a primary alcohol, imparts a unique reactivity profile that is leveraged in various applications, most notably in the cosmetics industry as a key precursor to the next-generation retinoid, Hydroxypinacolone Retinoate (HPR). This guide provides a comprehensive technical overview of its chemical properties, a predictive analytical profile, a plausible and detailed synthetic protocol, key reactivity insights, and established applications, designed to equip researchers and development scientists with the core knowledge required to effectively utilize this compound.
Core Molecular Identity and Properties
Nomenclature and Identifiers
The compound is systematically named this compound. Its structural parent, 3,3-dimethylbutan-2-one, is widely known as pinacolone, itself the product of the classic pinacol rearrangement.[1][2] The addition of a hydroxyl group at the C1 position gives rise to the common synonym, hydroxypinacolone.
Caption: 2D Structure of this compound
Physicochemical Properties
This compound is a colorless, volatile oil under standard conditions.[3] The presence of both a hydrogen bond donor (hydroxyl) and two acceptors (hydroxyl and carbonyl oxygens) suggests moderate polarity and solubility in a range of organic solvents.[3][4]
| Property | Value | Source(s) |
| CAS Number | 38895-88-4 | [3] |
| Molecular Formula | C₆H₁₂O₂ | [3] |
| Molecular Weight | 116.16 g/mol | [3][4] |
| IUPAC Name | This compound | [3] |
| Synonyms | Hydroxypinacolone, 1-Hydroxy-3,3-dimethyl-2-butanone | [3] |
| Appearance | Colorless Oil / Liquid | [3][5] |
| Storage Temp. | 2-8°C or -20°C Freezer | [3][4] |
| Solubility | Chloroform (Slightly), DMSO (Sparingly), Methanol (Slightly) | [3] |
| H-Bond Donors | 1 | [4] |
| H-Bond Acceptors | 2 | [4] |
| Rotatable Bonds | 1 | [4] |
Spectroscopic and Analytical Profile
Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Value | Justification & Comparative Insights |
| ¹H NMR | -C(CH₃)₃ (9H) | δ 1.2 - 1.3 ppm (singlet) | The tert-butyl group is magnetically isolated and deshielded by the adjacent carbonyl. The related compound 3,3-dimethyl-2-butanol shows this peak at δ 0.89 ppm, but the ketone in the target molecule will shift it downfield significantly.[6] |
| -C(=O)CH₂OH (2H) | δ 4.2 - 4.4 ppm (singlet) | These protons are on a carbon between a carbonyl and a hydroxyl group, leading to strong deshielding. No adjacent protons results in a singlet. | |
| -CH₂OH (1H) | δ 2.5 - 4.0 ppm (broad singlet) | The hydroxyl proton is exchangeable and its shift is concentration and solvent dependent. | |
| ¹³C NMR | -C (CH₃)₃ | δ 26 - 28 ppm | Typical chemical shift for methyl carbons of a tert-butyl group. |
| -C (CH₃)₃ | δ 44 - 46 ppm | Quaternary carbon deshielded by the adjacent carbonyl. | |
| -C(=O)CH₂ OH | δ 68 - 72 ppm | Carbon attached to an oxygen atom, significantly deshielded. | |
| -C (=O)CH₂OH | δ 210 - 215 ppm | The ketone carbonyl carbon is highly deshielded, appearing far downfield. | |
| IR Spec. | O-H stretch | 3200-3550 cm⁻¹ (broad) | Characteristic of a hydrogen-bonded alcohol. |
| C-H stretch | 2850-3000 cm⁻¹ (sharp) | Aliphatic C-H bonds. | |
| C=O stretch | 1705-1725 cm⁻¹ (strong, sharp) | Diagnostic for an aliphatic ketone. The adjacent bulky tert-butyl group may slightly alter the frequency. | |
| Mass Spec. | Molecular Ion [M]⁺ | m/z 116 | Calculated from the molecular formula C₆H₁₂O₂. |
| Key Fragments | m/z 85, 57, 43 | Expected from α-cleavage. Loss of the hydroxymethyl radical (•CH₂OH, 31 amu) gives the tert-butyl acylium ion at m/z 85. Cleavage of the C-C bond between the carbonyl and the tert-butyl group gives the tert-butyl cation at m/z 57 (a very stable fragment) and the acetyl cation at m/z 43. |
Chromatographic Behavior
Given its moderate polarity and volatility, this compound is amenable to analysis by both Gas Chromatography (GC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). For RP-HPLC, a C18 column with a water/acetonitrile or water/methanol gradient would be a suitable starting point for method development. For GC, a mid-polarity column (e.g., DB-5 or equivalent) would likely provide good peak shape and resolution.
Chemical Synthesis and Manufacturing
While this compound is commercially available, understanding its synthesis is crucial for process development and cost analysis. A logical and industrially relevant approach is the direct α-hydroxylation of its inexpensive precursor, pinacolone.
Proposed Synthetic Route: α-Hydroxylation of Pinacolone
This transformation involves the formation of a ketone enolate followed by reaction with an electrophilic oxygen source. Classic methods utilize reagents like oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) (MoOPH), while modern protocols often employ molecular oxygen or other oxidants.[7] The key is the regioselective formation of the enolate on the less-hindered methyl side rather than the sterically inaccessible quaternary carbon side.
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theoretical properties of 1-Hydroxy-3,3-dimethylbutan-2-one
An In-depth Technical Guide to the Theoretical Properties of 1-Hydroxy-3,3-dimethylbutan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as hydroxypinacolone, is a bifunctional organic molecule featuring a primary alcohol and a sterically hindered ketone. This guide provides a detailed theoretical examination of its core physicochemical properties, predicted spectroscopic behavior, logical synthetic pathways, and potential reactivity. By integrating established chemical principles with data from analogous structures, this document serves as a foundational resource for researchers utilizing this compound as a synthetic building block or investigating its potential applications in medicinal chemistry and materials science.
Molecular Identity and Physicochemical Properties
This compound (CAS No: 38895-88-4) is a derivative of butanone with a hydroxyl group on position 1 and two methyl groups on position 3.[1] The presence of the bulky tert-butyl group adjacent to the carbonyl function is a defining structural feature that significantly influences its reactivity and physical properties.
Chemical Structure
The structure consists of a four-carbon chain with a ketone at the C2 position, a hydroxyl group at the C1 position, and a tert-butyl group at the C3 position.
Caption: 2D Structure of this compound.
Physical and Computed Properties
The compound is typically supplied as a colorless oil or liquid and is noted for its volatility.[2] Proper storage requires refrigeration (2-8°C) in a dry, sealed environment.[3] Its solubility profile indicates it is sparingly soluble in polar aprotic solvents like DMSO and slightly soluble in chloroform and methanol.[2] These properties are critical for selecting appropriate solvent systems for reactions and analytical procedures.
| Property | Value | Source |
| IUPAC Name | This compound | [1][4] |
| CAS Number | 38895-88-4 | [1][3] |
| Molecular Formula | C₆H₁₂O₂ | [1][3] |
| Molecular Weight | 116.16 g/mol | [1][3][4] |
| Appearance | Colourless Oil / Liquid | [2] |
| Storage | Sealed in dry, 2-8°C | [3] |
| Hydrogen Bond Donors | 1 | [1][3] |
| Hydrogen Bond Acceptors | 2 | [1][3] |
| Rotatable Bond Count | 1 | [3] |
| LogP (calculated) | 0.5939 | [3] |
| TPSA (calculated) | 37.3 Ų | [1][3] |
Field Insight: The Topological Polar Surface Area (TPSA) of 37.3 Ų and a LogP value of approximately 0.6 are significant predictors in drug development. A TPSA under 140 Ų is often associated with good cell permeability, while a LogP in this range suggests a balance of hydrophilicity and lipophilicity, which is favorable for oral bioavailability. These theoretical values position derivatives of this scaffold in a promising region of chemical space for pharmaceutical research.
Theoretical Spectroscopic Analysis
While experimental spectra for this compound are not widely published, a robust theoretical analysis can be conducted based on its functional groups and by drawing comparisons with structurally similar molecules.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be simple, showing three distinct signals:
-
tert-Butyl Protons (-C(CH₃)₃): A sharp singlet integrating to 9 protons, expected in the upfield region around δ 1.1-1.3 ppm . The significant deshielding effect of the adjacent carbonyl group is somewhat offset by the free rotation and distance.
-
Methylene Protons (-CH₂OH): A singlet integrating to 2 protons, located further downfield around δ 4.0-4.3 ppm . These protons are directly attached to a carbon bearing an oxygen atom and are alpha to a carbonyl group, both of which are strongly deshielding.
-
Hydroxyl Proton (-OH): A broad singlet, typically appearing between δ 2.0-4.0 ppm . Its chemical shift and appearance are highly dependent on solvent, concentration, and temperature due to hydrogen bonding. This peak would disappear upon a D₂O shake.
Predicted ¹³C NMR Spectrum
Four signals are anticipated in the ¹³C NMR spectrum, corresponding to the four unique carbon environments:
-
Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to be the most downfield signal, typically appearing at δ 210-215 ppm .[5]
-
Hydroxymethyl Carbon (-CH₂OH): This carbon, attached to the hydroxyl group, should appear in the range of δ 65-70 ppm .
-
Quaternary Carbon (-C(CH₃)₃): The quaternary carbon of the tert-butyl group is expected around δ 43-48 ppm .
-
tert-Butyl Methyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons of the tert-butyl group will produce a single sharp signal in the upfield region, around δ 25-28 ppm .
Predicted Infrared (IR) Spectrum
The IR spectrum should clearly display the characteristic absorption bands for its two primary functional groups:
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3550 cm⁻¹ , characteristic of the hydroxyl group involved in intermolecular hydrogen bonding.[6]
-
C-H Stretch: Sharp peaks between 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene groups.[6]
-
C=O Stretch: A very strong, sharp absorption band around 1710-1725 cm⁻¹ , which is typical for an aliphatic ketone.[6] The steric bulk of the adjacent tert-butyl group does not significantly shift this value.
Predicted Mass Spectrum (MS) Fragmentation
In an electron impact (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 116 would be expected, though it may be of low intensity. The fragmentation pattern will be dominated by cleavages adjacent to the carbonyl group (α-cleavage), which generate stable carbocations.
-
Base Peak (m/z 85): The most likely fragmentation is the loss of the hydroxymethyl radical (•CH₂OH, 31 Da), resulting in the highly stable tert-butyl acylium ion [(CH₃)₃C-C=O]⁺. This fragment at m/z 85 is predicted to be the base peak.
-
Fragment at m/z 59: Loss of the tert-butyl radical (•C(CH₃)₃, 57 Da) would yield the [O=C-CH₂OH]⁺ fragment at m/z 59 .
-
Fragment at m/z 57: The tert-butyl cation [(CH₃)₃C]⁺ at m/z 57 is also a very stable tertiary carbocation and is expected to be a prominent peak.[7][8]
Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.
Theoretical Synthesis Pathway
A direct, published synthesis for this compound is not readily found. However, a logical and efficient synthetic strategy involves the α-hydroxylation of the commercially available starting material, 3,3-dimethylbutan-2-one (pinacolone). Pinacolone itself is classically synthesized via the acid-catalyzed pinacol rearrangement of pinacol (2,3-dimethylbutane-2,3-diol).[9][10]
Conceptual Workflow: From Pinacol to Hydroxypinacolone
The overall transformation can be visualized as a two-step process starting from pinacol.
Caption: Conceptual two-step synthesis from pinacol.
Experimental Protocol: α-Hydroxylation of Pinacolone (Generalized)
This protocol is a generalized procedure based on standard methods for the α-hydroxylation of ketones via their enolates. Causality: The process requires converting the ketone into its enolate form using a strong, non-nucleophilic base to create a nucleophilic α-carbon. This enolate then attacks an electrophilic oxygen source to install the hydroxyl group.
-
System Inertion: A flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with anhydrous tetrahydrofuran (THF). The solvent is cooled to -78 °C using a dry ice/acetone bath.
-
Expertise & Experience: The use of a -78 °C bath and inert atmosphere is critical to prevent side reactions. The strong base is highly reactive with atmospheric water and oxygen, and the enolate is temperature-sensitive.
-
-
Enolate Formation: A strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) (1.1 equivalents) is added dropwise to the cooled THF. Pinacolone (1.0 equivalent), dissolved in a small amount of anhydrous THF, is then added slowly to the LDA solution, maintaining the temperature at -78 °C. The mixture is stirred for 1 hour.
-
Trustworthiness: The use of a strong, sterically hindered base like LDA ensures rapid and complete deprotonation at the less-hindered methyl group (the α-carbon) rather than nucleophilic attack at the carbonyl carbon.
-
-
Hydroxylation: An electrophilic oxygen source, such as MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) (1.2 equivalents), dissolved in anhydrous THF, is added dropwise to the enolate solution at -78 °C. The reaction is allowed to stir for several hours, gradually warming to room temperature.
-
Authoritative Grounding: MoOPH is a well-established reagent for the hydroxylation of enolates, providing a reliable source of electrophilic oxygen.
-
-
Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted multiple times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the final product.
Reactivity, Stability, and Safety
Analysis of Reactivity
The molecule's reactivity is governed by the interplay of its three key features: the primary alcohol, the ketone, and the tert-butyl group.
-
Hydroxyl Group: Can undergo typical alcohol reactions such as oxidation to an aldehyde, esterification, or etherification. Its proximity to the ketone may influence reaction rates.
-
Carbonyl Group: The ketone is susceptible to nucleophilic attack. However, the adjacent tert-butyl group provides significant steric hindrance, slowing the rate of attack by bulky nucleophiles compared to less hindered ketones like 2-butanone. It can be reduced to a secondary alcohol using standard reducing agents (e.g., NaBH₄).
-
Methylene α-Protons: The protons on the carbon between the carbonyl and hydroxyl groups are weakly acidic and can be removed by a strong base to form an enolate, as described in the synthesis section.
Caption: Key reactive sites on this compound.
Stability and Handling
The compound is listed as volatile and should be stored under refrigerated and dry conditions to prevent degradation.[2] As a chemical intermediate, it is useful in various catalysis reactions.[11]
GHS Safety Profile
It is imperative that researchers handle this compound with appropriate precautions in a well-ventilated fume hood, using personal protective equipment (PPE) including safety goggles, gloves, and a lab coat.
| GHS Pictogram(s) | Signal Word | Hazard Statement(s) |
| 🔥 ⚠️ | Danger | H225: Highly flammable liquid and vapor |
| H315: Causes skin irritation | ||
| H319: Causes serious eye irritation | ||
| H335: May cause respiratory irritation | ||
| Data sourced from PubChem and commercial supplier information.[1][3] |
Conclusion
This compound is a molecule with significant potential as a building block in organic synthesis. Its theoretical properties—predictable spectroscopic signatures, a sterically-influenced reactivity profile, and favorable calculated parameters for drug development—make it an attractive scaffold. While detailed experimental data is sparse in the literature, this guide provides a robust theoretical framework to inform its synthesis, handling, and application in advanced research endeavors.
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Spectroscopic Characterization of 1-Hydroxy-3,3-dimethylbutan-2-one: A Technical Guide
Affiliation: Gemini Advanced Spectroscopic Solutions
Introduction
1-Hydroxy-3,3-dimethylbutan-2-one (C₆H₁₂O₂) is an organic molecule belonging to the class of α-hydroxy ketones.[1] This functional group motif, characterized by a hydroxyl group adjacent to a carbonyl group, is a significant structural element in numerous natural products and pharmaceutical compounds. The presence of both a hydrogen-bond donor (hydroxyl) and acceptor (carbonyl) in close proximity imparts unique chemical reactivity and physical properties to these molecules.
Accurate structural elucidation is the cornerstone of chemical research and development. Spectroscopic methods provide a non-destructive and highly informative means to probe the molecular architecture of compounds like this compound. This guide will serve as a detailed reference for researchers and scientists, offering insights into the expected spectroscopic signatures of this molecule and the rationale behind their interpretation.
Molecular Structure:
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
Expected Fragment Ions:
| m/z | Proposed Structure | Rationale |
| 116 | [C₆H₁₂O₂]⁺ | Molecular ion |
| 101 | [M - CH₃]⁺ | Loss of a methyl group |
| 85 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical |
| 57 | [C(CH₃)₃]⁺ | Formation of the tert-butyl cation, a very stable carbocation. This is expected to be a major peak. |
| 43 | [CH₃CO]⁺ | Acylium ion from cleavage of the tert-butyl group. |
| 31 | [CH₂OH]⁺ | Hydroxymethyl cation |
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Electron ionization (EI) is a common method for generating the molecular ion and fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Conclusion
This technical guide has provided a detailed predictive analysis of the spectroscopic data for this compound. Based on its α-hydroxy ketone structure, characteristic signals are expected in its IR, ¹H NMR, ¹³C NMR, and mass spectra. The information presented herein serves as a valuable resource for the identification and characterization of this compound and can be extrapolated to other α-hydroxy ketones. While experimental data from public databases is currently limited, the principles and predictions outlined in this guide provide a solid foundation for any future experimental investigation.
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Foundational Principles of IUPAC Nomenclature for Polyfunctional Compounds
An In-Depth Technical Guide to the IUPAC Nomenclature of 1-Hydroxy-3,3-dimethylbutan-2-one
For professionals in chemical research and drug development, a precise and unambiguous system of nomenclature is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides this global standard, ensuring that a chemical name corresponds to a single, unique molecular structure. This guide offers a detailed exploration of the IUPAC nomenclature for the bifunctional keto-alcohol, this compound, elucidating the systematic rules and the chemical logic that underpin its name.
When a molecule contains more than one functional group, a defined hierarchy of precedence dictates the principal functional group, which in turn determines the suffix of the compound's name.[1][2][3][4] All other functional groups are treated as substituents and are denoted by prefixes.[2][3][4] The rationale for this hierarchy is generally correlated with the oxidation state of the carbon atom within the functional group; a higher oxidation state typically corresponds to a higher priority.[1][5]
For the compound , we must consider the two present functional groups: a hydroxyl group (-OH) and a ketone group (C=O). According to IUPAC rules, the ketone functional group has a higher priority than the alcohol.[1][6] Consequently, the molecule will be named as a ketone, and the hydroxyl group will be designated as a substituent.
Systematic Derivation of the IUPAC Name: A Step-by-Step Protocol
The naming of this compound is a logical process that can be broken down into the following self-validating steps:
Step 1: Identification of the Principal Functional Group
-
Analysis: The molecule possesses both a ketone (carbonyl) and a hydroxyl (alcohol) functional group.
-
Application of Priority Rules: The ketone group is assigned a higher priority than the alcohol group in the IUPAC system.[1][6]
Step 2: Determination and Numbering of the Parent Carbon Chain
-
Identification: The longest continuous carbon chain that contains the principal functional group (the ketone's carbonyl carbon) must be identified. In this case, the longest chain consists of four carbon atoms. The parent alkane is therefore "butane".
-
Numbering Convention: The carbon chain is numbered to assign the lowest possible locant (number) to the principal functional group.[10] Numbering from the right side of the molecule places the carbonyl carbon at position 2, whereas numbering from the left would place it at position 3.
-
Result: The chain is numbered from right to left, establishing the base name as "butan-2-one".
Step 3: Identification and Naming of Substituents
-
Hydroxyl Group: A hydroxyl group is located on carbon 1. As a substituent, it is denoted by the prefix "hydroxy-". Its full designation is "1-hydroxy".
-
Methyl Groups: Two methyl groups (-CH₃) are attached to carbon 3. The presence of two identical substituents is indicated by the prefix "di-". Their locants are specified as "3,3-dimethyl".
Step 4: Assembly of the Complete IUPAC Name
-
Alphabetical Ordering of Prefixes: The identified substituent prefixes ("hydroxy" and "dimethyl") are arranged alphabetically. Note that prefixes indicating the number of substituents (like "di-") are ignored for alphabetization purposes. Thus, "h" in "hydroxy" precedes "m" in "methyl".
-
Final Construction: The prefixes are placed before the parent name to form the complete, unambiguous IUPAC name.
The logical flow for determining the IUPAC name is visualized in the diagram below:
Caption: Workflow for the systematic determination of the IUPAC name for this compound.
Structural and Chemical Data Summary
For ease of reference, the key identifiers and properties of this compound are summarized in the table below. This information is consistently reported across major chemical databases.[11][12][13]
| Identifier | Value |
| IUPAC Name | This compound[11][12] |
| CAS Number | 38895-88-4[11][13] |
| Molecular Formula | C₆H₁₂O₂[12][14] |
| Molecular Weight | 116.16 g/mol [12][14] |
| Synonyms | Hydroxypinacolone, 1-Hydroxy-3,3-dimethyl-2-butanone[11] |
Conclusion
The IUPAC name This compound is derived from a systematic application of established nomenclature rules. The principle of functional group priority is the critical first step, establishing the ketone as the parent structure. Subsequent steps involving the identification, numbering, and alphabetical arrangement of substituents are executed to construct the final, unambiguous name. This methodical approach is fundamental to clear communication in chemistry, ensuring that written or spoken names correspond to a single, precise molecular entity, a necessity for research, development, and regulatory affairs.
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An In-depth Technical Guide to 1-Hydroxy-3,3-dimethylbutan-2-one and its Synonyms
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxy-3,3-dimethylbutan-2-one, a versatile ketone alcohol, serves as a crucial building block in various chemical syntheses, most notably in the cosmetic and pharmaceutical industries. Its unique structural features, combining a hydroxyl group and a sterically hindered ketone, impart specific reactivity and properties that are highly valued in organic synthesis. This guide provides a comprehensive overview of this compound, its various synonyms, chemical and physical characteristics, synthesis protocols, key reactions, and significant applications, with a particular focus on its role in the development of advanced cosmetic ingredients.
Nomenclature and Synonyms
The systematic IUPAC name for this compound is This compound .[1] However, it is widely known by several other names in scientific literature and commercial contexts. Understanding these synonyms is crucial for effective literature searches and procurement.
One of the most common trivial names is hydroxypinacolone .[1] This name is derived from its structural relationship to pinacolone (3,3-dimethylbutan-2-one), with the addition of a hydroxyl group at the C1 position.
Other frequently encountered synonyms include:
The CAS Registry Number for this compound is 38895-88-4 .[1]
Chemical and Physical Properties
This compound is a colorless oil at room temperature and is known to be volatile.[2] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₂ | [1][2] |
| Molecular Weight | 116.16 g/mol | [1][2] |
| Appearance | Colorless Oil / Liquid | [2] |
| Storage Temperature | -20°C or 2-8°C | [2] |
| Solubility | Slightly soluble in chloroform and methanol, sparingly soluble in DMSO. | [2] |
| Stability | Volatile | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. One common laboratory-scale preparation involves the oxidation of the corresponding diol, 3,3-dimethyl-1,2-butanediol. This selective oxidation of the secondary alcohol in the presence of the primary alcohol can be accomplished using a variety of oxidizing agents.
A generalized workflow for a potential synthesis is depicted below:
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol: Selective Oxidation of 3,3-Dimethyl-1,2-butanediol
Causality: This protocol utilizes an oxidizing agent that selectively oxidizes the secondary alcohol over the primary alcohol due to steric hindrance and electronic effects. The choice of solvent and temperature is critical to ensure selectivity and prevent over-oxidation or side reactions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3-dimethyl-1,2-butanediol in a suitable anhydrous solvent (e.g., dichloromethane).
-
Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of the chosen oxidizing agent (e.g., pyridinium chlorochromate (PCC) or a Swern oxidation cocktail) to the cooled diol solution. The slow addition helps to control the reaction temperature and prevent unwanted side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a suitable quenching agent (e.g., isopropyl alcohol for PCC). Filter the reaction mixture through a pad of celite or silica gel to remove the chromium salts or other solid byproducts.
-
Extraction and Drying: Transfer the filtrate to a separatory funnel and wash sequentially with a mild acid, a mild base, and brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Chemical Reactions and Synthetic Utility
The bifunctional nature of this compound makes it a valuable intermediate in organic synthesis. The hydroxyl and ketone groups can be selectively targeted to introduce further functionality.
Esterification: The primary hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives. This reaction is fundamental to one of its most significant commercial applications.
Sources
An In-depth Technical Guide to the Molecular Structure of 1-Hydroxy-3,3-dimethylbutan-2-one
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 1-Hydroxy-3,3-dimethylbutan-2-one (also known as hydroxypinacolone), a valuable building block in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into the spectroscopic characterization, plausible synthetic routes, and potential applications of this alpha-hydroxy ketone, offering insights grounded in established chemical principles and available experimental data.
Introduction
This compound (CAS No. 38895-88-4) is a bifunctional organic molecule featuring both a hydroxyl and a ketone functional group.[1][2] Its structure, characterized by a sterically demanding tert-butyl group adjacent to the carbonyl, imparts unique reactivity and properties. As a derivative of pinacolone, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, this compound holds significant potential as a versatile precursor in the development of novel chemical entities.[3][4][5][6] This guide aims to provide a detailed exploration of its molecular architecture, offering a foundational understanding for its strategic utilization in complex synthetic endeavors.
Molecular Identity and Physicochemical Properties
A clear definition of the molecule's fundamental properties is essential for its effective application in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | Hydroxypinacolone, 1-hydroxy-3,3-dimethyl-2-butanone | [1] |
| CAS Number | 38895-88-4 | [1][2] |
| Molecular Formula | C₆H₁₂O₂ | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| Appearance | Colorless oil/liquid | [7] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [7] |
Spectroscopic Characterization: Elucidating the Molecular Framework
The structural elucidation of this compound is primarily achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental data for the ¹H NMR spectrum of this compound in DMSO-d₆ (500 MHz) has been reported.[8]
-
δ 4.82 (s, 1H): This singlet corresponds to the proton of the hydroxyl group (-OH). Its chemical shift can be variable and is influenced by solvent, concentration, and temperature.
-
δ 4.56 (d, J = 6.0 Hz, 2H): This doublet represents the two protons of the methylene group (-CH₂-) adjacent to the hydroxyl group. The coupling to the hydroxyl proton is observed in this spectrum.
-
δ 1.19 (s, 9H): This sharp singlet is characteristic of the nine equivalent protons of the tert-butyl group (-(CH₃)₃).
The ¹³C NMR spectrum provides insight into the different carbon environments within the molecule. Experimental data in DMSO-d₆ (126 MHz) is available.[8]
-
δ 213.0: This downfield signal is characteristic of a ketone carbonyl carbon (C=O).
-
δ 64.2: This peak is assigned to the methylene carbon bonded to the hydroxyl group (-CH₂OH).
-
δ 41.5: This signal corresponds to the quaternary carbon of the tert-butyl group.
-
δ 26.5: This upfield peak represents the three equivalent methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy
-
~3400 cm⁻¹ (broad): A broad absorption band is expected in this region, characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding.
-
~2960 cm⁻¹ (strong): Strong C-H stretching vibrations from the methyl and methylene groups of the tert-butyl and hydroxymethyl moieties.
-
~1715 cm⁻¹ (strong): A sharp and strong absorption band characteristic of the C=O stretching vibration of a saturated aliphatic ketone.
Mass Spectrometry (MS)
The mass spectrum of this compound would provide information on its molecular weight and fragmentation pattern upon ionization.
-
Molecular Ion (M⁺): A molecular ion peak would be expected at m/z = 116.
-
Alpha-Cleavage: A prominent fragmentation pathway for ketones is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. For this molecule, cleavage of the C-C bond between the carbonyl carbon and the tert-butyl group would result in a resonance-stabilized acylium ion with m/z = 57 and a tert-butyl radical. This is often a major fragmentation pathway for ketones with a tert-butyl group. Another alpha-cleavage could lead to a fragment with m/z = 85.
Synthesis and Reactivity
While this compound is commercially available, understanding its synthesis provides valuable context for its application and potential derivatization.
Proposed Synthetic Pathway
A common method for the synthesis of α-hydroxy ketones is the oxidation of the corresponding ketone enolate. A plausible synthetic route to this compound would involve the α-hydroxylation of 3,3-dimethyl-2-butanone (pinacolone).
Caption: Proposed synthesis of this compound via enolate oxidation.
Step-by-Step Methodology:
-
Enolate Formation: 3,3-dimethyl-2-butanone is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is then added dropwise to deprotonate the α-carbon, forming the lithium enolate.
-
α-Hydroxylation: A solution of an electrophilic oxygen source, such as (+)-N-camphorsulfonyloxaziridine, is then added to the enolate solution at low temperature. The enolate attacks the oxygen atom of the oxaziridine, leading to the formation of the α-hydroxy ketone.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.
Key Reactions
The bifunctional nature of this compound allows for a range of chemical transformations:
-
Esterification: The primary hydroxyl group can be readily esterified with various carboxylic acids or their derivatives. For instance, it is used in the synthesis of Hydroxypinacolone Retinoate, a cosmetic ingredient.[8]
-
Oxidation: The primary alcohol can be oxidized to an aldehyde, forming a 1,2-dicarbonyl compound.
-
Carbonyl Chemistry: The ketone functionality can undergo typical carbonyl reactions such as reduction to a secondary alcohol, reductive amination, and addition of nucleophiles.
Molecular Structure and Conformational Analysis
While a crystal structure of this compound is not available in the public domain, its three-dimensional structure can be inferred from standard bond lengths and angles, and its conformational preferences can be predicted.
Caption: Simplified 2D representation with predicted bond lengths.
The molecule possesses two rotatable bonds: the C1-C2 bond and the C2-C3 bond. Rotation around the C2-C3 bond will be significantly restricted due to the steric bulk of the tert-butyl group. The preferred conformation is likely to place the large tert-butyl group anti-periplanar to the hydroxymethyl group to minimize steric interactions. The presence of the hydroxyl group allows for the possibility of intramolecular hydrogen bonding with the carbonyl oxygen, which could influence the conformational landscape.
Applications in Research and Drug Development
While specific applications of this compound in marketed drugs are not widely documented, its structural motifs are of significant interest in medicinal chemistry.
-
Building Block for Complex Molecules: As demonstrated by its use in the synthesis of Hydroxypinacolone Retinoate, this molecule serves as a valuable building block for introducing the hydroxypinacolone moiety into larger structures.[8] This can be a strategy to modify the pharmacokinetic properties of a parent molecule, such as solubility and metabolic stability.
-
Scaffold for Bioactive Compounds: The α-hydroxy ketone functionality is a common feature in many biologically active natural products and synthetic compounds. This moiety can participate in hydrogen bonding interactions with biological targets, making it a valuable pharmacophore.
-
Precursor for Chiral Alcohols: The ketone can be stereoselectively reduced to a diol, providing access to chiral building blocks for asymmetric synthesis.
Conclusion
This compound is a structurally interesting and synthetically useful molecule. Its well-defined spectroscopic signature, coupled with the reactivity of its hydroxyl and ketone functionalities, makes it a versatile tool for organic chemists. While its direct applications in drug development are still emerging, its role as a precursor and a source of a key structural motif suggests its continued importance in the synthesis of complex and potentially bioactive molecules. Further research into the coordination chemistry and catalytic applications of this compound could unveil new and exciting opportunities in chemical synthesis.
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An In-depth Technical Guide to 1-Hydroxy-3,3-dimethylbutan-2-one: From Physicochemical Properties to a Derivative's Mechanism of Action
Introduction
This technical guide will provide a detailed overview of the known physicochemical properties and safety profile of 1-Hydroxy-3,3-dimethylbutan-2-one. Furthermore, it will delve into the mechanism of action of its prominent derivative, HPR, to provide a contextual understanding of its biological relevance. Finally, this guide will propose a series of experimental workflows designed to elucidate the potential independent biological activities of this compound, offering a roadmap for future research.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₂ | [1][2] |
| Molecular Weight | 116.16 g/mol | [2] |
| CAS Number | 38895-88-4 | [1][2] |
| IUPAC Name | This compound | [1][2] |
| Synonyms | Hydroxypinacolone, 1-Hydroxy-3,3-dimethyl-2-butanone | [1] |
| Appearance | Not specified in search results | |
| Solubility | Not specified in search results |
Application in Cosmetics: The Role in Hydroxypinacolone Retinoate (HPR)
The primary documented biological relevance of this compound is as a constituent of Hydroxypinacolone Retinoate (HPR). HPR is an ester of all-trans retinoic acid and represents a newer generation of retinoids used in cosmetic formulations.[4][5]
Mechanism of Action of Hydroxypinacolone Retinoate (HPR)
Unlike traditional retinoids such as retinol and retinyl esters, which require enzymatic conversion to the biologically active retinoic acid, HPR is unique in that it can bind directly to retinoic acid receptors (RARs).[4][5][6] This direct action is thought to be responsible for its efficacy in promoting skin renewal and collagen synthesis with a potentially lower irritation profile compared to prescription-strength retinoic acid.[4][5]
The binding of HPR to RARs initiates a signaling cascade that influences several cellular processes:
-
Increased Cellular Turnover: HPR promotes the shedding of aged keratinocytes and stimulates the proliferation of new skin cells, leading to a smoother and more refined skin texture.[6]
-
Enhanced Collagen Synthesis: It stimulates the production of collagen, a key structural protein in the dermis, which helps to reduce the appearance of fine lines and wrinkles.[4][6]
-
Regulation of Sebum Production: By influencing cellular differentiation, HPR can help to normalize sebum production, which is beneficial in the management of acne.[6]
The role of the this compound moiety within the HPR molecule is not explicitly detailed in the provided literature. However, based on its chemical structure, it is plausible that this component enhances the overall stability of the retinoic acid ester and modifies its solubility, contributing to its improved tolerability on the skin.
Caption: Workflow for in vitro cytotoxicity screening.
Protocol 2: Receptor Binding Screening
This high-throughput screening approach aims to identify potential molecular targets of this compound by testing its ability to bind to a broad panel of known receptors, ion channels, and enzymes.
Methodology:
-
Compound Submission: Submit this compound to a commercial or academic screening facility that offers a comprehensive receptor binding panel (e.g., Eurofins' SafetyScreen, CEREP's BioPrint).
-
Assay Principle: The screening typically involves competitive binding assays where the test compound's ability to displace a radiolabeled ligand from its target is measured.
-
Data Interpretation: The results are usually reported as the percentage of inhibition of radioligand binding at a specific concentration of the test compound. "Hits" are identified as compounds that cause significant inhibition (typically >50%).
-
Follow-up Studies: Any confirmed hits would warrant further investigation through dose-response curves to determine the binding affinity (Ki) and functional assays to assess whether the compound acts as an agonist, antagonist, or allosteric modulator.
Caption: Workflow for receptor binding screening.
Conclusion and Future Perspectives
This compound is a chemical entity whose primary known biological relevance is as a structural component of the cosmetic ingredient Hydroxypinacolone Retinoate. In this context, it likely contributes to the stability and favorable tolerability of HPR, a direct-acting retinoid.
The lack of data on the intrinsic mechanism of action of this compound underscores a gap in the current scientific literature. The proposed experimental workflows provide a clear and logical path for future research to explore its potential independent biological activities. Such studies are warranted to fully characterize this molecule and potentially uncover novel pharmacological properties.
References
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An Innovative Serum With Retinol, Hydroxypinacolone Retinoate, Peptides, and Silybin Improves Mild Photoaged Facial Skin in Middle-Aged Chinese Women - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]
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fundamental chemistry of α-hydroxy ketones
An In-depth Technical Guide to the Fundamental Chemistry of α-Hydroxy Ketones
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Hydroxy ketones, also known as acyloins, are a pivotal class of bifunctional organic compounds possessing both a ketone and a hydroxyl group on adjacent carbon atoms. This unique structural arrangement imparts a rich and versatile chemical reactivity, making them invaluable intermediates and building blocks in organic synthesis, medicinal chemistry, and materials science. This technical guide provides a comprehensive exploration of the , delving into their structure, bonding, and inherent reactivity. We will traverse the landscape of their synthesis, from classical condensation reactions to modern catalytic asymmetric methodologies. Furthermore, this guide will illuminate their synthetic utility, showcasing their transformations into other valuable chemical entities and their role in the construction of complex molecular architectures, particularly within the realm of drug development.
Structural Features and Physicochemical Properties
The defining characteristic of an α-hydroxy ketone is the presence of a hydroxyl group (-OH) on the carbon atom immediately adjacent (the α-position) to a carbonyl group (C=O). This proximity of two distinct functional groups gives rise to unique electronic and steric properties that govern their reactivity.
The carbonyl carbon is sp² hybridized, resulting in a trigonal planar geometry with bond angles of approximately 120°.[1] The carbonyl group is highly polar due to the greater electronegativity of the oxygen atom, rendering the carbonyl carbon electrophilic and the oxygen nucleophilic.[1] The adjacent hydroxyl group can act as both a hydrogen bond donor and acceptor, influencing the molecule's physical properties such as boiling point and solubility.
Keto-Enol Tautomerism
Like other carbonyl compounds, α-hydroxy ketones exhibit keto-enol tautomerism. The presence of the α-hydroxyl group can influence the position of this equilibrium. The enol form, an enediol, can be stabilized through intramolecular hydrogen bonding between the two hydroxyl groups. This tautomerism is a critical aspect of their reactivity, as the enol or enolate intermediate is often the reactive species in many transformations.
Spectroscopic Characterization
The structural features of α-hydroxy ketones give rise to characteristic spectroscopic signatures:
| Spectroscopic Technique | Key Features and Observations |
| Infrared (IR) Spectroscopy | A strong absorption band for the C=O stretch is typically observed around 1700-1725 cm⁻¹. A broad O-H stretching band is also present in the region of 3200-3600 cm⁻¹. The exact positions can be influenced by hydrogen bonding. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | In ¹H NMR, the α-proton typically appears as a singlet or multiplet, with its chemical shift influenced by the electronic environment. The hydroxyl proton signal is often broad and its chemical shift is concentration and solvent dependent. In ¹³C NMR, the carbonyl carbon exhibits a characteristic signal in the downfield region, typically above 200 ppm.[1] |
| Mass Spectrometry (MS) | The fragmentation patterns in mass spectrometry are influenced by the presence of both the hydroxyl and ketone functionalities, often showing characteristic losses of water and CO. |
Synthesis of α-Hydroxy Ketones
The synthesis of α-hydroxy ketones is a well-explored area of organic chemistry, with a multitude of methods available, ranging from classical name reactions to modern, highly selective catalytic processes. The choice of method often depends on the desired substitution pattern, stereochemistry, and the functional group tolerance required for the target molecule.
Oxidation of Carbonyl Compounds
A common and direct approach to α-hydroxy ketones is the α-hydroxylation of ketones. This can be achieved through the oxidation of the corresponding enol or enolate.
-
Reagent-Based Oxidation: A variety of oxidizing agents can be employed. For instance, the oxidation of alkyl aryl ketones with Oxone in the presence of a catalytic amount of iodobenzene provides an effective route to α-hydroxyalkyl aryl ketones.[2] Another established method involves the use of enantiomerically pure (camphorsulfonyl)oxaziridines for the asymmetric oxidation of ketone enolates, yielding optically active α-hydroxy ketones.[2]
-
Catalytic Oxidation: More recently, milder and more sustainable methods have been developed. An efficient α-hydroxylation of carbonyl compounds can be achieved using readily available I₂ or N-bromosuccinimide (NBS) as a catalyst with dimethyl sulfoxide (DMSO) as the terminal oxidant.[2] This method is noted for its mild reaction conditions and tolerance of a diverse range of substrates.[2]
Experimental Protocol: Iodine-Catalyzed α-Hydroxylation of a Ketone
This protocol is a general representation based on the principles of iodine-catalyzed α-hydroxylation of carbonyl compounds.
-
Reaction Setup: To a solution of the starting ketone (1.0 mmol) in DMSO (2.0 mL) in a round-bottom flask equipped with a magnetic stir bar, add I₂ (0.1 mmol, 10 mol%).
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of Na₂S₂O₃. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired α-hydroxy ketone.
Condensation Reactions
The formation of the α-hydroxy ketone backbone can also be achieved through carbon-carbon bond-forming reactions.
-
Acyloin Condensation: This classical reaction involves the reductive coupling of two carboxylic esters using metallic sodium to form an α-hydroxy ketone.[3]
-
Benzoin Condensation: Aromatic aldehydes can undergo a cyanide-catalyzed condensation to yield an α-hydroxy ketone, known as a benzoin.[4] This reaction is a powerful tool for the synthesis of aromatic acyloins.
Asymmetric Synthesis
The synthesis of enantiomerically pure α-hydroxy ketones is of paramount importance, particularly in drug development, as the biological activity of a molecule is often dependent on its stereochemistry.[5]
-
Organocatalysis: Chiral primary amines have been successfully employed as organocatalysts in the asymmetric decarboxylative chlorination of β-ketocarboxylic acids, which, after nucleophilic substitution, yield chiral tertiary α-hydroxy ketones with high enantiopurity.[5]
-
Biocatalysis: Enzymes offer a highly selective and environmentally friendly approach to the synthesis of chiral α-hydroxy ketones.[6] For example, butanediol dehydrogenases can catalyze the enantioselective reduction of diketones to the corresponding vicinal diols via an α-hydroxy ketone intermediate.[7][8] This biocatalytic strategy provides access to highly enantioenriched products under mild reaction conditions.[6]
Conceptual Workflow: Biocatalytic Asymmetric Reduction
Caption: Biocatalytic asymmetric reduction of a prochiral diketone to a chiral α-hydroxy ketone.
Reactivity and Synthetic Applications
The dual functionality of α-hydroxy ketones makes them versatile synthons for a wide array of chemical transformations.
Oxidation and Reduction
-
Oxidation to 1,2-Diketones: The hydroxyl group of an α-hydroxy ketone can be selectively oxidized to furnish a 1,2-diketone. This transformation is a key step in the synthesis of many heterocyclic compounds.
-
Reduction to 1,2-Diols: Conversely, the ketone functionality can be reduced to a hydroxyl group, yielding a 1,2-diol. The stereochemical outcome of this reduction can often be controlled through the use of appropriate reducing agents and chiral catalysts.
Rearrangement Reactions
α-Hydroxy ketones are known to undergo a variety of rearrangement reactions, often promoted by acid or base. The α-ketol rearrangement involves the 1,2-migration of an alkyl or aryl group to form an isomeric α-hydroxy ketone.[9] This rearrangement is reversible, and the equilibrium generally favors the formation of the more stable isomer.[9]
Mechanism: The α-Ketol Rearrangement
Caption: Simplified mechanism of the acid-catalyzed α-ketol rearrangement.
Role in Drug Development and Complex Molecule Synthesis
The α-hydroxy ketone motif is present in numerous biologically active natural products and pharmaceutical agents. Their ability to serve as chiral building blocks makes them particularly valuable in the synthesis of complex molecules with defined stereochemistry.[6][7] For example, aromatic hydroxy ketones such as 2-hydroxyacetophenone and 4-hydroxyacetophenone are important intermediates in the manufacture of aspirin and paracetamol, respectively.[10] Furthermore, α-hydroxy ketones are useful templates in a variety of metal-catalyzed and organocatalyzed stereoselective C-C and C-X bond-forming reactions.[11]
Conclusion
The is a rich and multifaceted field, underpinned by the interplay of the hydroxyl and ketone functional groups. Their diverse synthetic routes, including powerful asymmetric methods, provide access to a vast array of structurally complex and stereochemically defined molecules. The unique reactivity of α-hydroxy ketones, encompassing oxidations, reductions, and rearrangements, solidifies their status as indispensable intermediates in modern organic synthesis. For researchers and professionals in drug development, a thorough understanding of the chemistry of α-hydroxy ketones is essential for the design and synthesis of novel therapeutic agents and the efficient construction of complex molecular targets.
References
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Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. Retrieved from [Link]
-
Wikipedia. (2023). Ketone. Retrieved from [Link]
-
Wikipedia. (2023). Hydroxy ketone. Retrieved from [Link]
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de Gonzalo, G., & Gotor, V. (2012). Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones. Accounts of Chemical Research, 45(4), 593–603. [Link]
-
Maruoka, K., & Ooi, T. (2016). Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. Molecules, 21(11), 1569. [Link]
-
Mousavi, S. H., et al. (2011). Preparation of α-Hydroxy Ketones from Aromatic Aldehydes. Organic Chemistry Journal, 2(1), 23-28. [Link]
-
Gröger, H., et al. (2020). Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase. Catalysis Science & Technology, 10(10), 3256-3263. [Link]
-
Gröger, H., et al. (2020). Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase. RSC Publishing. [Link]
-
Paquette, L. A. (2004). The α-Hydroxy Ketone (α-Ketol) and Related Rearrangements. Organic Reactions. [Link]
-
Pericàs, M. A. (2011). α-Hydroxy Ketones as Useful Templates in Asymmetric Reactions. ChemInform, 42(32). [Link]
-
Taylor & Francis. (n.d.). Hydroxy ketones – Knowledge and References. Retrieved from [Link]
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Methodological & Application
Synthesis of 1-Hydroxy-3,3-dimethylbutan-2-one from Pinacolone: An Application Note and Detailed Protocol
Introduction: The Significance of α-Hydroxy Ketones and the Synthetic Utility of Hydroxypinacolone
α-Hydroxy ketones, also known as acyloins, are a pivotal class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of more complex molecules, including pharmaceuticals and natural products. Their bifunctional nature, possessing both a hydroxyl and a carbonyl group, allows for a diverse range of subsequent chemical transformations. 1-Hydroxy-3,3-dimethylbutan-2-one, colloquially known as hydroxypinacolone, is a valuable α-hydroxy ketone derivative. Its applications are emerging in various fields, including its use as a precursor in the synthesis of specialized esters, such as hydroxypinacolone retinoate, which finds use in the cosmetics industry due to its retinoid-like properties with potentially lower irritation profiles.[1][2]
The synthesis of this compound from the readily available and inexpensive starting material, pinacolone (3,3-dimethylbutan-2-one)[3], presents an industrially relevant transformation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound via the direct α-hydroxylation of pinacolone. We will delve into the mechanistic underpinnings of this oxidation reaction, provide a detailed, step-by-step protocol, and outline the necessary analytical techniques for the thorough characterization of the final product.
Reaction Mechanism: The α-Hydroxylation of a Ketone
The conversion of a ketone to an α-hydroxy ketone involves the introduction of a hydroxyl group on the carbon atom adjacent to the carbonyl group. This transformation can be achieved through various oxidative methods. One of the most direct and classical approaches involves the use of a strong oxidizing agent, such as potassium permanganate (KMnO₄), under basic conditions.
The generally accepted mechanism for the α-hydroxylation of a ketone with permanganate in a basic medium proceeds through the formation of an enolate intermediate. The presence of a base facilitates the deprotonation of the α-carbon of the ketone, leading to the formation of a nucleophilic enolate. This enolate then attacks the electrophilic manganese center of the permanganate ion. This is followed by the collapse of the intermediate and subsequent workup to yield the α-hydroxy ketone.
It is crucial to carefully control the reaction conditions, such as temperature and reaction time, to prevent over-oxidation, which can lead to cleavage of the carbon-carbon bond and the formation of carboxylic acids.
Experimental Protocol: Synthesis of this compound
This protocol details the direct α-hydroxylation of pinacolone using potassium permanganate under basic conditions.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | CAS Number |
| Pinacolone (3,3-dimethylbutan-2-one) | Reagent Grade, ≥98% | Major Chemical Supplier | 75-97-8 |
| Potassium Permanganate (KMnO₄) | ACS Reagent Grade | Major Chemical Supplier | 7722-64-7 |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Major Chemical Supplier | 1310-73-2 |
| Dichloromethane (CH₂Cl₂) | HPLC Grade | Major Chemical Supplier | 75-09-2 |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Major Chemical Supplier | 7487-88-9 |
| Deionized Water | 7732-18-5 | ||
| Celite® (Diatomaceous Earth) | Major Chemical Supplier | 61790-53-2 |
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions:
-
Pinacolone: Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation.[3]
-
Potassium Permanganate: Strong oxidizer. Contact with other material may cause fire. Harmful if swallowed. Causes severe skin burns and eye damage.
-
Sodium Hydroxide: Causes severe skin burns and eye damage.
-
Dichloromethane: Carcinogen. Causes skin, eye, and respiratory tract irritation.
-
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Reaction Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve sodium hydroxide (4.0 g, 100 mmol) in deionized water (100 mL).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Pinacolone: To the cooled basic solution, add pinacolone (10.0 g, 100 mmol) dropwise over 10 minutes with vigorous stirring.
-
Preparation of Oxidant Solution: In a separate beaker, dissolve potassium permanganate (15.8 g, 100 mmol) in deionized water (150 mL).
-
Oxidation: Add the potassium permanganate solution dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours. Maintain the internal temperature of the reaction mixture between 0-5 °C throughout the addition. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Quenching the Reaction: Once the reaction is complete, quench the excess potassium permanganate by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears.
Work-up and Purification:
-
Filtration: Filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with dichloromethane (3 x 30 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel using a hexane-ethyl acetate gradient to yield a colorless oil.[4]
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following analytical methods are recommended:
Physical Properties:
| Property | Value |
| Molecular Formula | C₆H₁₂O₂[5][6] |
| Molecular Weight | 116.16 g/mol [5][6] |
| Appearance | Colorless oil[4] |
| CAS Number | 38895-88-4[5][6] |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the proton environment in the molecule. For this compound, the expected signals are: a singlet for the nine equivalent protons of the tert-butyl group, a singlet for the two protons of the methylene group adjacent to the hydroxyl group, and a broad singlet for the hydroxyl proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments. The expected chemical shifts for this compound are approximately: δ 208.16 (C=O), 136.5, 126.3, 42.2 (quaternary carbon of t-butyl), 31.0, 23.6, 22.5, 17.6, 16.8 (methyl carbons of t-butyl and methylene carbon).[7] Note: The full assignment of the provided shifts from the reference may not directly correspond to the target molecule and should be used as a guide.
-
IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present. Key expected absorptions for this compound include a broad O-H stretching band around 3400 cm⁻¹, a strong C=O stretching band around 1715 cm⁻¹, and C-H stretching and bending vibrations.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound would be observed at m/z = 116. Common fragmentation patterns would involve the loss of a methyl group (m/z = 101) or the tert-butyl group (m/z = 59).
Analytical Validation Workflow:
Caption: Logical flow for the analytical validation of the synthesized product.
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound from pinacolone via direct α-hydroxylation. The provided protocol, based on the oxidation with potassium permanganate under basic conditions, offers a straightforward and cost-effective method for accessing this valuable α-hydroxy ketone. The causality behind the experimental choices, particularly the use of low temperatures to control the exothermicity and prevent over-oxidation, is highlighted. The outlined analytical methods serve as a self-validating system to ensure the identity and purity of the final product. By following this guide, researchers and professionals in the field of chemical synthesis and drug development can confidently prepare and characterize this compound for their research and development needs.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Zhang, H., Feng, B., & Jin, Y. (2020). Synthesis and Characterization of Hydroxyl-Pinacolone Retinoate. E3S Web of Conferences, 185, 03022. [Link]
-
Organic Syntheses. (2015). (S)-N-(1-HYDROXY-3,3-DIMETHYLBUTAN-2-YL)PICOLINAMIDE. Organic Syntheses, 92, 247-260. [Link]
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Wikipedia. Pinacolone. [Link]
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American Elements. This compound. [Link]
-
Organic Chemistry Portal. Synthesis of α-hydroxy ketones and aldehydes. [Link]
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Draelos, Z. D., Kanga, S., & Fabi, S. (2024). Efficacy of Topical Hydroxypinacolone Retinoate‐Peptide Product Versus Fractional CO2 Laser in Facial Aging. Journal of Cosmetic Dermatology. [Link]
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Chemistry LibreTexts. Oxidation of Alkenes with Potassium Manganate. [Link]
-
INCIDecoder. Hydroxypinacolone Retinoate. [Link]
-
ResearchGate. ISOLATION, PURIFICATION, AND CHARACTERIZATION OF PORCINE SKIN COLLAGEN: ANALYSIS OF THE GLYCINE, PROLINE, AND HYDROXYPROLINE COMPONENTS USING HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. [Link]
-
Professor Dave Explains. (2020, February 21). Oxidation of Alkenes Using Potassium Permanganate (Hot and Cold Conditions) [Video]. YouTube. [Link]
-
Rigby, W. (1956). Hydroxylations with Potassium Manganate. Journal of the Chemical Society (Resumed), 2452. [Link]
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Application Notes and Protocols for the Asymmetric Reduction of Pinacolone to 1-Hydroxy-3,3-dimethylbutan-2-one
Introduction: The Significance of Chiral α-Hydroxy Ketones
The enantioselective synthesis of chiral α-hydroxy ketones, such as (R)- and (S)-1-Hydroxy-3,3-dimethylbutan-2-one, represents a critical transformation in modern organic synthesis. These molecules are valuable chiral building blocks, integral to the production of a wide array of pharmaceuticals, agrochemicals, and other fine chemicals. The stereocenter at the hydroxyl-bearing carbon profoundly influences the biological activity and pharmacological profile of the final active pharmaceutical ingredient (API). Consequently, robust and highly selective methods for establishing this stereocenter are of paramount importance to researchers in both academic and industrial settings.
Pinacolone, a sterically hindered dialkyl ketone, presents a challenging substrate for asymmetric reduction due to the similar steric bulk of the tert-butyl and methyl groups flanking the carbonyl. This guide provides an in-depth exploration of state-of-the-art catalytic methodologies for the asymmetric reduction of pinacolone, offering detailed protocols, mechanistic insights, and a comparative analysis of leading techniques to empower researchers in their synthetic endeavors.
Methodological Approaches to the Asymmetric Reduction of Pinacolone
The asymmetric reduction of a prochiral ketone like pinacolone can be effectively accomplished through several catalytic strategies. This application note will focus on three principal and highly effective methods:
-
Noyori-Type Asymmetric Hydrogenation: Employing chiral ruthenium-diphosphine/diamine complexes with molecular hydrogen.
-
Corey-Bakshi-Shibata (CBS) Reduction: Utilizing a chiral oxazaborolidine catalyst with a stoichiometric borane source.
-
Biocatalytic Reduction: Leveraging the high selectivity of ketoreductase (KRED) enzymes.
Each of these methods offers distinct advantages concerning operational simplicity, catalyst loading, scalability, and stereochemical outcome. The choice of method will often depend on the specific requirements of the synthesis, available equipment, and desired enantiomer.
Noyori-Type Asymmetric Hydrogenation
Noyori asymmetric hydrogenation is a powerful and widely adopted method for the enantioselective reduction of ketones.[1] This methodology typically utilizes a ruthenium catalyst bearing a chiral BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand and a chiral diamine ligand. The reaction proceeds via a metal-ligand bifunctional mechanism, where the catalyst facilitates the heterolytic cleavage of hydrogen gas.[2]
For the specific case of pinacolone, a highly effective catalyst system is a chiral binap/pica-Ru(II) complex (where pica is α-picolylamine). This system has been shown to achieve excellent enantioselectivity (97-98% ee) in the reduction of pinacolone.[2]
Reaction Mechanism: A Concerted Outer-Sphere Hydrogenation
The catalytic cycle of the Noyori hydrogenation is a testament to elegant catalyst design. The ruthenium center and the nitrogen atom of the diamine ligand work in concert to activate molecular hydrogen and the ketone substrate.
Diagram: Mechanism of Noyori Asymmetric Hydrogenation
Caption: Simplified mechanism of Noyori asymmetric hydrogenation.
Detailed Experimental Protocol: Asymmetric Hydrogenation of Pinacolone
This protocol is adapted from established procedures for Noyori-type hydrogenations and specific literature findings for pinacolone reduction.[2][3]
Materials:
-
Pinacolone (3,3-Dimethyl-2-butanone)
-
[RuCl₂{(S)-tolbinap}(pica)] or a similar (S)-BINAP based Ru(II) catalyst
-
Anhydrous Ethanol
-
Potassium tert-butoxide (KOtBu) or other suitable base
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions (Schlenk line, cannulas)
-
High-pressure reactor (e.g., Parr hydrogenator)
Procedure:
-
Catalyst Preparation: In a glovebox or under a strict inert atmosphere, charge a high-pressure reactor vessel with the chiral Ru(II) catalyst (e.g., [RuCl₂{(S)-tolbinap}(pica)], substrate-to-catalyst ratio S/C = 10,000 to 100,000).
-
Reaction Setup: Add anhydrous ethanol as the solvent.
-
Substrate and Base Addition: Add pinacolone to the reaction vessel. Subsequently, add a solution of potassium tert-butoxide in ethanol. The base is crucial for catalyst activation.
-
Hydrogenation: Seal the reactor and purge several times with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 8 atm) and commence vigorous stirring.
-
Reaction Monitoring: The reaction can be monitored by taking aliquots (after safely venting the reactor) and analyzing them by GC or TLC.
-
Work-up: Upon completion, carefully vent the reactor and purge with an inert gas. Concentrate the reaction mixture under reduced pressure. The residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1-Hydroxy-3,3-dimethylbutan-2-one.
-
Chiral Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a highly reliable method for the enantioselective reduction of prochiral ketones.[4] It employs a chiral oxazaborolidine catalyst, typically derived from proline, in the presence of a stoichiometric borane source (e.g., borane-THF or borane-dimethyl sulfide complex).
Mechanism of CBS Reduction: Lewis Acid-Base Activation
The mechanism involves a dual activation strategy. The Lewis acidic boron atom of the oxazaborolidine coordinates to the carbonyl oxygen of the ketone, activating it towards reduction. Simultaneously, the Lewis basic nitrogen atom of the catalyst coordinates to the borane, which delivers a hydride to the carbonyl carbon in a highly stereocontrolled manner through a six-membered ring transition state.[5]
Diagram: CBS Reduction Workflow
Caption: Experimental workflow for a typical CBS reduction.
Detailed Experimental Protocol: CBS Reduction of Pinacolone
This protocol is a general procedure for the CBS reduction of ketones.[6]
Materials:
-
Pinacolone
-
(R)- or (S)-Methyl CBS oxazaborolidine (as a solution in toluene or THF)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for air-sensitive reactions
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the CBS catalyst solution (e.g., (S)-Me-CBS, 0.1-0.2 equivalents).
-
Borane Addition: Cool the flask to 0 °C and add the borane-THF solution (1.5 equivalents) dropwise. Stir for 15 minutes.
-
Substrate Addition: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add a solution of pinacolone (1.0 equivalent) in anhydrous THF dropwise over an extended period (e.g., 1 hour) using a syringe pump.
-
Reaction Progress: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quenching: Slowly and carefully quench the reaction by the dropwise addition of methanol at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Add saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography and determine the enantiomeric excess by chiral HPLC or GC.
Biocatalytic Reduction with Ketoreductases (KREDs)
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols.[7] Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with high enantioselectivity, often requiring a cofactor such as NADPH. The cofactor is typically recycled in situ using a sacrificial alcohol like isopropanol.[8]
Advantages of Biocatalysis:
-
High Enantioselectivity: Often >99% ee.
-
Mild Reaction Conditions: Typically performed in aqueous media at or near room temperature and neutral pH.
-
Environmentally Benign: Reduces the need for heavy metal catalysts and organic solvents.
-
Access to Both Enantiomers: A wide range of commercially available KREDs allows for the selective synthesis of either the (R)- or (S)-alcohol.
General Protocol for KRED Screening and Reduction:
-
Enzyme Screening: Screen a panel of commercially available ketoreductases to identify enzymes that reduce pinacolone with high conversion and enantioselectivity for the desired enantiomer.
-
Reaction Setup: In a typical reaction, a buffer solution (e.g., potassium phosphate buffer, pH 7.0) is prepared.
-
Cofactor and Substrate Addition: The cofactor (NADP⁺) and the substrate (pinacolone) are added. Isopropanol is often added as a co-solvent and for cofactor regeneration.
-
Enzyme Addition: The reaction is initiated by the addition of the selected ketoreductase.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with shaking.
-
Work-up and Analysis: After the reaction is complete, the product is extracted with an organic solvent. The enantiomeric excess is determined by chiral GC or HPLC.
Data Summary and Method Comparison
| Method | Catalyst System | Hydrogen/Hydride Source | Typical ee (%) | Advantages | Considerations |
| Noyori Hydrogenation | Chiral Ru(II)-diphosphine/diamine | H₂ gas | 97-98[2] | High enantioselectivity, low catalyst loading, scalable. | Requires high-pressure equipment, air-sensitive catalyst. |
| CBS Reduction | Chiral Oxazaborolidine | Borane (BH₃) | Generally high | Reliable, predictable stereochemistry, wide substrate scope. | Stoichiometric borane required, cryogenic temperatures. |
| Biocatalysis | Ketoreductase (KRED) | Isopropanol (for cofactor regeneration) | >99[7] | Extremely high ee, green process, mild conditions. | Enzyme screening required, potential for substrate/product inhibition. |
Analytical Protocol: Determination of Enantiomeric Excess
Accurate determination of the enantiomeric excess is crucial for evaluating the success of the asymmetric reduction. Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) are the methods of choice.
Example Chiral GC Method:
-
Column: A chiral capillary column (e.g., based on a cyclodextrin derivative).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector: Flame Ionization Detector (FID) at 250 °C.
-
Oven Program: A suitable temperature gradient to resolve the two enantiomers of this compound.
-
Sample Preparation: Dilute the purified product in a suitable solvent (e.g., methanol or ethyl acetate).
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: % ee = |(Area_E1 - Area_E2) / (Area_E1 + Area_E2)| * 100.
Safety and Handling
-
Pinacolone: Flammable liquid and vapor. Harmful if swallowed. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[9] Handle with appropriate PPE in a well-ventilated area.
-
Hydrogen Gas: Extremely flammable. Handle with extreme care in a well-ventilated area, away from ignition sources. Ensure proper grounding of equipment.
-
Borane Reagents: Highly flammable and react violently with water. Handle under an inert atmosphere.
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The asymmetric reduction of pinacolone to enantiomerically enriched this compound can be achieved with high fidelity using several advanced catalytic methods. Noyori-type asymmetric hydrogenation offers a highly efficient route with low catalyst loadings, making it attractive for large-scale synthesis, albeit requiring specialized high-pressure equipment. The CBS reduction provides a reliable and predictable method suitable for laboratory-scale synthesis. Biocatalysis with ketoreductases stands out as a green and exceptionally selective method, ideal for producing highly pure enantiomers under mild conditions. The choice of the optimal method will be dictated by the specific synthetic goals, scale, and available resources. This guide provides the foundational knowledge and detailed protocols to enable researchers to successfully perform this challenging and important transformation.
References
-
Arai, N., et al. (2008). The hydrogenation/transfer hydrogenation network in asymmetric reduction of ketones catalyzed by [RuCl2(binap)(pica)] complexes. PubMed. [Link]
-
NROChemistry. Noyori Hydrogenation. NROChemistry. [Link]
-
Organic Syntheses. Asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes. Organic Syntheses. [Link]
-
SynArchive. Noyori Asymmetric Hydrogenation. SynArchive. [Link]
-
PubChem. This compound. PubChem. [Link]
-
Sanchez, F. G., & Garcia, A. N. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. [Link]
-
Handzlik, J., & Szymańska, E. (2018). Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. PMC - NIH. [Link]
-
Wills, M., et al. (2013). Asymmetric transfer hydrogenation of boronic acid pinacol ester (Bpin)-containing acetophenones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
PubChem. 1-Hydroxy-3,3-dimethyl-1-phenylbutan-2-one. PubChem. [Link]
-
ResearchGate. (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. [Link]
-
Liese, A., & Egorova-Zachernyuk, T. (2006). Biocatalytic ketone reduction - A powerful tool for the production of chiral alcohols - Part I: Processes with isolated enzymes. ResearchGate. [Link]
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Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. [Link]
-
YouTube. (2021). CBS Reduction, Enantioselective Catalysis. YouTube. [Link]
-
Truppo, M. D. (2020). Ketone Reductase Biocatalysis in the Synthesis of Chiral Intermediates Toward Generic Active Pharmaceutical Ingredients. ACS Figshare. [Link]
-
Macmillan Group. Enantioselective Organocatalytic Transfer Hydrogenation Reactions using Hantzsch Esters. Macmillan Group - Princeton University. [Link]
-
SIELC Technologies. (2018). 3-hydroxy-3-phenylbutan-2-one. SIELC Technologies. [Link]
-
NROChemistry. Corey-Bakshi-Shibata (CBS) Reduction: Mechanism & Examples. NROChemistry. [Link]
-
Ohkuma, T., et al. Asymmetric Hydrogenation of Aromatic, Aliphatic, and α,β‐Unsaturated Acyl Silanes Catalyzed by Tol‐binap/Pica Ruthenium(II) Complexes: Practical Synthesis of Optically Active α-Hydroxysilanes. SciSpace. [Link]
-
YouTube. (2019). CBS Reduction. YouTube. [Link]
-
PolyU Institutional Research Archive. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry : a review. PolyU Institutional Research Archive. [Link]
-
Organic Chemistry Portal. (2006). Modern Methods for Asymmetric Hydrogenation of Ketones. Organic Chemistry Portal. [Link]
-
Lopez-Gallego, F., et al. (2017). Asymmetric Reduction of Prochiral Ketones by Using Self-Sufficient Heterogeneous Biocatalysts Based on NADPH-Dependent Ketoreductases. PubMed. [Link]
-
AMERICAN ELEMENTS. This compound. AMERICAN ELEMENTS. [Link]
-
ResearchGate. A typical mechanism for the asymmetric hydrogenation with BINAP/diamine‐based Ru catalyst. ResearchGate. [Link]
-
Takeda. Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Takeda. [Link]
-
Xiao, J., et al. (2021). Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. PMC - NIH. [Link]
-
Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
-
Semantic Scholar. Biocatalytic Ketone Reductions using BioBeads. Semantic Scholar. [Link]
-
Wikipedia. Corey–Itsuno reduction. Wikipedia. [Link]
-
Chem-Station Int. Ed. (2014). Corey-Bakshi-Shibata (CBS) Reduction. Chem-Station Int. Ed.[Link]
-
ResearchGate. Proposed mechanism for the asymmetric transfer hydrogenation of ketones... ResearchGate. [Link]
-
MDPI. (2024). Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases. MDPI. [Link]
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Application Notes and Protocols for the Selective Hydrolysis of 1-chloro-3,3-dimethylbutan-2-one
Introduction: Navigating the Synthesis of α-Hydroxy Ketones
The conversion of α-halo ketones to α-hydroxy ketones is a fundamental transformation in organic synthesis, providing access to valuable building blocks for pharmaceuticals and other complex molecules. 1-hydroxy-3,3-dimethylbutan-2-one, the target of this protocol, is a key intermediate in the synthesis of various biologically active compounds. However, the hydrolysis of its precursor, 1-chloro-3,3-dimethylbutan-2-one, is not a straightforward substitution. A significant competing reaction, the Favorskii rearrangement, can dramatically reduce the yield of the desired product, particularly under basic conditions. This application note provides a comprehensive guide to performing the selective hydrolysis of 1-chloro-3,3-dimethylbutan-2-one, with a detailed protocol designed to maximize the formation of this compound while minimizing the Favorskii rearrangement. We will delve into the mechanistic underpinnings of both reaction pathways, providing a rationale for the chosen experimental conditions.
Mechanistic Considerations: Hydrolysis vs. Favorskii Rearrangement
The outcome of the reaction of 1-chloro-3,3-dimethylbutan-2-one with water or hydroxide is highly dependent on the reaction conditions, primarily the pH. Understanding the mechanisms of the desired hydrolysis and the competing Favorskii rearrangement is crucial for reaction optimization.
The Desired Pathway: SN2 Hydrolysis
Under neutral or acidic conditions, the primary reaction pathway is a direct nucleophilic substitution (SN2) of the chloride by a water molecule. The bulky tert-butyl group adjacent to the carbonyl sterically hinders the backside attack required for an SN2 reaction, but the absence of α'-protons prevents the Favorskii rearrangement from occurring, making hydrolysis the predominant pathway.
Caption: SN2 Hydrolysis of 1-chloro-3,3-dimethylbutan-2-one.
The Competing Pathway: The Favorskii Rearrangement
In the presence of a base, an alternative and often dominant reaction pathway emerges: the Favorskii rearrangement. This reaction proceeds through the formation of a cyclopropanone intermediate, which then undergoes nucleophilic attack by hydroxide, leading to a rearranged carboxylic acid salt. Since 1-chloro-3,3-dimethylbutan-2-one lacks α'-hydrogens, the "quasi-Favorskii" or "benzylic acid-like" rearrangement is the relevant pathway.
Caption: The Favorskii Rearrangement Pathway.
Given the propensity for the Favorskii rearrangement under basic conditions, a protocol favoring neutral or slightly acidic hydrolysis is the logical choice to maximize the yield of this compound.
Experimental Protocol: Selective Hydrolysis
This protocol is designed to favor the SN2 hydrolysis pathway.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-chloro-3,3-dimethylbutan-2-one | ≥98% | Commercially Available | Store in a cool, dry place. |
| Deionized Water | High Purity | In-house | |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | For extraction. |
| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available | For drying. |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | For neutralization. | |
| 1 M Hydrochloric Acid | Prepared in-house | For pH adjustment. |
Equipment
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
pH meter or pH paper
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-3,3-dimethylbutan-2-one (10.0 g, 67.2 mmol) and deionized water (100 mL).
-
Reaction Conditions: Heat the mixture to a gentle reflux (approximately 100 °C) with vigorous stirring. The reaction is a two-phase system, so efficient stirring is crucial.
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots from the organic layer (if visible, or after a mini-extraction of a sample with DCM) and analyzing by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). An HPLC method for the starting material has been described using a C18 column with a mobile phase of acetonitrile and water with phosphoric acid.[1]
-
Reaction Time: Continue refluxing for 12-24 hours, or until the starting material is consumed as indicated by the chosen monitoring technique.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any HCl formed during the reaction.
-
Wash the organic layer with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dichloromethane.
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The purification of α-hydroxy ketones can be achieved by standard industrial methods like distillation or crystallization.[2]
-
Data and Expected Results
| Parameter | Expected Value |
| Yield | 70-85% |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | ~80-85 °C at reduced pressure |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.2-4.4 (s, 2H, -CH₂OH), 3.0-3.5 (br s, 1H, -OH), 1.2 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~210-215 (C=O), ~70-75 (-CH₂OH), ~43-45 (-C(CH₃)₃), ~26-28 (-C(CH₃)₃) |
| IR (thin film, cm⁻¹) | ~3400 (br, O-H), ~2960 (C-H), ~1710 (C=O) |
Note: NMR and IR data are predicted based on typical values for α-hydroxy ketones and related structures.[3]
Safety Precautions
-
1-chloro-3,3-dimethylbutan-2-one: This compound is a flammable liquid and is harmful if swallowed. It can cause skin and eye irritation and may cause respiratory irritation.[4] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Dichloromethane: This is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.
-
General Precautions: Standard laboratory safety practices should be followed at all times.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Increase reaction time and ensure vigorous stirring. Confirm consumption of starting material by TLC or HPLC. |
| Formation of Favorskii rearrangement product. | Ensure the reaction is not basic. Check the pH of the deionized water. During work-up, ensure complete neutralization of any acid before concentrating. | |
| Product Contamination | Incomplete extraction or washing. | Ensure thorough extraction and washing steps in the work-up. |
| Inefficient purification. | Optimize the distillation conditions (vacuum, temperature) or the column chromatography solvent system. |
References
-
SIELC Technologies. (2018, May 16). 1-Chloro-3,3-dimethyl-butan-2-one. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of aromatic alpha-hydroxy ketones.
-
PubChem. (n.d.). 1-Chloro-3,3-dimethylbutane. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 5-substituted 1-chloro-3,3-dimethyl-pentan-2-ones.
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Application Notes & Protocols: 1-Hydroxy-3,3-dimethylbutan-2-one as a Versatile Chiral Building Block
Abstract
In the landscape of asymmetric synthesis, the strategic selection of chiral building blocks is paramount for the efficient construction of enantiomerically pure molecules, particularly active pharmaceutical ingredients (APIs). 1-Hydroxy-3,3-dimethylbutan-2-one, also known as hydroxypinacolone, emerges as a valuable synthon due to the profound stereodirecting influence of its sterically demanding tert-butyl group.[1] This guide provides an in-depth exploration of this α-hydroxy ketone, detailing its enantioselective synthesis via asymmetric reduction and its subsequent application in diastereoselective transformations. The protocols herein are designed for researchers, chemists, and drug development professionals, offering not only step-by-step methodologies but also the causal logic behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Strategic Value of Steric Hindrance
Chiral auxiliaries and building blocks are foundational tools in modern organic synthesis, enabling precise control over the three-dimensional arrangement of atoms in a target molecule.[2] this compound is an exemplary chiral building block whose utility is dominated by the large steric profile of its C3-positioned tert-butyl group. This group effectively shields one face of the molecule, compelling reagents to approach from the less hindered side and thereby dictating the stereochemical outcome of reactions at adjacent centers. This principle is the cornerstone of its application in creating complex chiral architectures.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling and application.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | Hydroxypinacolone, 1-Hydroxy-3,3-dimethyl-2-butanone | [1] |
| CAS Number | 38895-88-4 | [3] |
| Molecular Formula | C₆H₁₂O₂ | [1] |
| Molecular Weight | 116.16 g/mol | [1][3] |
| Appearance | Colorless Oil / Liquid | [4][5] |
| Storage | Sealed in dry, 2-8°C or -20°C Freezer | [3][4] |
| Solubility | Chloroform (Slightly), DMSO (Sparingly), Methanol (Slightly) | [4] |
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H225: Highly flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Directive: Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and chemical-resistant gloves. Keep away from ignition sources.
Part I: Enantioselective Synthesis
The most direct and efficient route to enantiopure this compound is the asymmetric reduction of its prochiral precursor, 3,3-dimethyl-2-butanone (pinacolone).[6] This transformation leverages chiral catalysts or reagents to selectively deliver a hydride to one of the two enantiotopic faces of the carbonyl group.
Protocol 1: Asymmetric Ketone Reduction with Diisopinocampheylchloroborane (Ipc₂BCl)
This protocol describes a well-established method for achieving high enantioselectivity in the reduction of sterically hindered ketones like pinacolone.[6][7]
Causality of Stereoselection: Diisopinocampheylchloroborane, derived from the chiral terpene α-pinene, is a sterically bulky chiral reducing agent. The two isopinocampheyl groups create a highly constrained chiral environment around the boron atom. When the ketone (pinacolone) coordinates to the Lewis acidic boron center, the bulky tert-butyl group of the ketone and the bulky framework of the reagent enforce a specific orientation to minimize steric repulsion. This conformation exposes only one face of the carbonyl to hydride delivery, resulting in the preferential formation of one enantiomer of the alcohol.
Sources
- 1. This compound | C6H12O2 | CID 9955836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
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- 4. This compound CAS#: 38895-88-4 [m.chemicalbook.com]
- 5. americanelements.com [americanelements.com]
- 6. 3,3-Dimethyl-2-butanone 0.97 Pinacolone [sigmaaldrich.com]
- 7. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
The Versatile Scaffold: 1-Hydroxy-3,3-dimethylbutan-2-one in Medicinal and Applied Chemistry
Introduction: Unveiling the Potential of a Unique Building Block
1-Hydroxy-3,3-dimethylbutan-2-one, also known as hydroxypinacolone, is a fascinating and versatile α-hydroxy ketone that has carved out a significant niche in various sectors of chemical synthesis, most notably in medicinal and cosmetic chemistry. Its unique structural feature, a sterically demanding tert-butyl group adjacent to a ketone and a primary alcohol, imparts specific reactivity and conformational rigidity to molecules derived from it. This guide provides an in-depth exploration of the applications of this valuable building block, offering detailed protocols and insights for researchers, scientists, and drug development professionals. We will delve into its well-established role in dermatology, its emerging potential in agrochemical synthesis, and its utility as a chiral precursor for asymmetric catalysis—a cornerstone of modern medicinal chemistry.
Physicochemical Properties and Handling
Before its application in synthesis, a thorough understanding of the properties of this compound is crucial for its safe and effective handling.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₂ | |
| Molecular Weight | 116.16 g/mol | |
| Appearance | Colorless to light yellow liquid | - |
| Boiling Point | ~170 °C | - |
| Solubility | Soluble in most organic solvents | - |
| CAS Number | 38895-88-4 |
Safety Precautions: this compound is a flammable liquid and may cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.
Application I: Dermatology and Cosmeceuticals - The Rise of Hydroxypinacolone Retinoate (HPR)
One of the most commercially successful applications of this compound is in the synthesis of Hydroxypinacolone Retinoate (HPR) , a novel ester of all-trans retinoic acid.[2][3] HPR has gained significant attention in the cosmetic and dermatological fields as a potent and well-tolerated alternative to traditional retinoids.
Mechanism of Action: A Direct Path to Skin Rejuvenation
Unlike retinol and its other esters that require multi-step enzymatic conversion to the active retinoic acid form in the skin, HPR is unique in that it can bind directly to retinoid receptors.[3][4] This direct action is believed to be the reason for its high efficacy with significantly lower irritation potential compared to retinoic acid and other retinoids.[2][4]
The binding of HPR to retinoic acid receptors (RARs) triggers a cascade of cellular events that are beneficial for skin health:
-
Stimulation of Collagen Synthesis: HPR promotes the production of collagen, the primary structural protein in the dermis, which leads to improved skin elasticity and a reduction in the appearance of fine lines and wrinkles.[3]
-
Increased Cell Turnover: It accelerates the shedding of dead skin cells and promotes the proliferation of new, healthy cells, resulting in a smoother and more radiant complexion.[4]
-
Anti-inflammatory Properties: HPR has been shown to possess anti-inflammatory effects, making it a suitable ingredient for acne-prone skin.[3]
dot graph "HPR_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
HPR [label="Hydroxypinacolone\nRetinoate (HPR)"]; Receptor [label="Retinoic Acid\nReceptor (RAR)"]; Gene [label="Gene Transcription"]; Collagen [label="Increased Collagen\nSynthesis", fillcolor="#34A853"]; Turnover [label="Increased Cell\nTurnover", fillcolor="#34A853"]; Inflammation [label="Reduced\nInflammation", fillcolor="#34A853"]; Skin [label="Improved Skin\nAppearance", shape=ellipse, fillcolor="#FBBC05"];
HPR -> Receptor [label="Binds Directly"]; Receptor -> Gene; Gene -> Collagen; Gene -> Turnover; Gene -> Inflammation; Collagen -> Skin; Turnover -> Skin; Inflammation -> Skin; } HPR Direct Mechanism of Action
Protocol: Synthesis of Hydroxypinacolone Retinoate (HPR)
This protocol describes a general method for the esterification of all-trans retinoic acid with this compound. Several methods have been patented, and this represents a common laboratory-scale approach.[5][6]
Materials:
-
All-trans retinoic acid
-
This compound
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hexane
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve all-trans retinoic acid (1.0 eq) and 4-(Dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM).
-
Add this compound (1.2 eq) to the solution.
-
In a separate flask, dissolve Dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of DCM.
-
Combine the filtrate and washings and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure Hydroxypinacolone Retinoate.
Causality Behind Experimental Choices:
-
Inert Atmosphere: All-trans retinoic acid is sensitive to oxidation, so an inert atmosphere is crucial to prevent degradation.
-
DCC/DMAP: This combination is a highly effective coupling system for esterification. DCC activates the carboxylic acid, and DMAP acts as a nucleophilic catalyst.
-
0 °C Addition of DCC: The reaction is exothermic, and slow addition at low temperature helps to control the reaction rate and minimize side reactions.
-
Aqueous Workup: The washes with sodium bicarbonate and brine remove unreacted acid and water-soluble impurities.
Application Note: Formulation and In Vitro Efficacy Testing
HPR is typically formulated in serums, creams, and lotions at concentrations ranging from 0.1% to 1%. Due to its oil-soluble nature, it is often incorporated into the oil phase of an emulsion.
Protocol: In Vitro Evaluation of Anti-Aging Effects
This protocol provides a general workflow for assessing the efficacy of an HPR-containing formulation on human dermal fibroblasts (HDFs).[7]
1. Cell Culture and Treatment:
-
Culture primary human dermal fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the HPR-containing formulation (solubilized in a vehicle control) for 24-72 hours.
2. Collagen Production Assay (Sircol Assay):
-
After the treatment period, collect the cell culture supernatant.
-
Quantify the amount of soluble collagen in the supernatant using a Sircol™ Soluble Collagen Assay kit according to the manufacturer's instructions.
3. Gene Expression Analysis (RT-qPCR):
-
Isolate total RNA from the treated cells using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform real-time quantitative PCR (RT-qPCR) to analyze the expression levels of genes involved in collagen synthesis (e.g., COL1A1, COL1A2) and matrix degradation (e.g., MMP1).
dot graph "In_Vitro_Efficacy_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Start", shape=ellipse, fillcolor="#FBBC05"]; Culture [label="Culture Human Dermal\nFibroblasts (HDFs)"]; Treat [label="Treat HDFs with\nHPR Formulation"]; Collect [label="Collect Supernatant\nand Cell Lysate"]; CollagenAssay [label="Collagen Production\n(Sircol Assay)", shape=parallelogram, fillcolor="#34A853"]; RNA [label="RNA Isolation"]; cDNA [label="cDNA Synthesis"]; qPCR [label="RT-qPCR for Gene\nExpression Analysis", shape=parallelogram, fillcolor="#34A853"]; Data [label="Data Analysis", shape=ellipse, fillcolor="#FBBC05"];
Start -> Culture; Culture -> Treat; Treat -> Collect; Collect -> CollagenAssay; Collect -> RNA; RNA -> cDNA; cDNA -> qPCR; CollagenAssay -> Data; qPCR -> Data; } In Vitro Anti-Aging Efficacy Workflow
Application II: Agrochemicals - A Scaffold for Novel Fungicides
The pinacolone moiety, the parent ketone of this compound, is a well-known structural component in a variety of commercial fungicides, such as triadimefon and paclobutrazol.[1][8] This suggests that derivatives of this compound could also serve as valuable intermediates for the development of new agrochemical agents.
Rationale for Use in Fungicide Synthesis
The bulky tert-butyl group can influence the pharmacokinetic and pharmacodynamic properties of a molecule. In the context of fungicides, this can lead to:
-
Enhanced Stability: The steric hindrance provided by the tert-butyl group can protect the molecule from metabolic degradation by the target fungus or in the environment.
-
Improved Binding Affinity: The defined three-dimensional shape of the tert-butyl group can lead to more specific and tighter binding to the active site of fungal enzymes.
A study on novel pinacolone sulfonamide derivatives has shown potent antifungal activity against Botrytis cinerea, a common plant pathogen.[1] While this study starts from pinacolone, the synthetic route involves a sulfonation step, which could potentially be adapted for derivatives of this compound.
Application III: Asymmetric Catalysis - A Chiral Building Block for Ligand Synthesis
The stereocenter at the hydroxyl-bearing carbon makes this compound a valuable chiral building block for the synthesis of chiral ligands used in asymmetric catalysis. The development of efficient chiral ligands is a cornerstone of modern medicinal chemistry, enabling the stereoselective synthesis of drug candidates.
Importance of Chiral Ligands in Drug Development
Many drugs are chiral, and often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. Asymmetric catalysis, using chiral metal-ligand complexes, allows for the selective synthesis of the desired enantiomer, leading to safer and more effective drugs. Chiral phosphine ligands are a particularly important class of ligands in this regard.[9]
Illustrative Protocol: Synthesis of a Chiral Phosphine Ligand Precursor
While specific examples of chiral ligands derived directly from this compound are not abundant in the literature, the following protocol illustrates a general and plausible synthetic route to a chiral phosphine oxide precursor, which can then be reduced to the corresponding chiral phosphine ligand. This protocol is based on established methodologies for the synthesis of P-chiral phosphines.
Materials:
-
(S)-1-Hydroxy-3,3-dimethylbutan-2-one (or the R-enantiomer)
-
Tosyl chloride
-
Pyridine
-
Lithium diphenylphosphide (LiPPh₂)
-
Hydrogen peroxide (30% solution)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Tosylation of the Hydroxyl Group:
-
Dissolve (S)-1-Hydroxy-3,3-dimethylbutan-2-one (1.0 eq) in pyridine at 0 °C.
-
Slowly add tosyl chloride (1.1 eq) and stir the reaction at 0 °C for 1 hour, then at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the tosylated intermediate.
-
-
Nucleophilic Substitution with Diphenylphosphide:
-
Prepare a solution of lithium diphenylphosphide (LiPPh₂) in anhydrous THF.
-
At -78 °C, slowly add a solution of the tosylated intermediate (1.0 eq) in anhydrous THF to the LiPPh₂ solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Oxidation to the Phosphine Oxide:
-
Dissolve the crude phosphine from the previous step in a mixture of acetone and water.
-
Cool the solution to 0 °C and add 30% hydrogen peroxide dropwise.
-
Stir the reaction at room temperature for 2 hours.
-
Remove the acetone under reduced pressure and extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the chiral phosphine oxide.
-
Self-Validation and Rationale:
-
Tosylation: The hydroxyl group is converted to a good leaving group (tosylate) to facilitate the subsequent nucleophilic substitution.
-
SN2 Reaction: The reaction with lithium diphenylphosphide is an SN2 reaction, which proceeds with inversion of configuration at the stereocenter, allowing for stereochemical control.
-
Oxidation: The resulting phosphine is often air-sensitive. Oxidation to the more stable phosphine oxide facilitates purification and handling. The phosphine oxide can be readily reduced back to the phosphine just before its use in a catalytic reaction.
dot graph "Chiral_Ligand_Synthesis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Start: (S)-1-Hydroxy-3,3-\ndimethylbutan-2-one", shape=ellipse, fillcolor="#FBBC05"]; Tosylation [label="Tosylation of\nHydroxyl Group"]; Substitution [label="Nucleophilic Substitution\nwith LiPPh₂ (SN2)"]; Oxidation [label="Oxidation to Chiral\nPhosphine Oxide"]; Purification [label="Chromatographic\nPurification"]; Reduction [label="Reduction to Chiral\nPhosphine Ligand", shape=parallelogram, fillcolor="#34A853"]; End [label="End: Chiral Ligand for\nAsymmetric Catalysis", shape=ellipse, fillcolor="#FBBC05"];
Start -> Tosylation; Tosylation -> Substitution; Substitution -> Oxidation; Oxidation -> Purification; Purification -> Reduction; Reduction -> End; } Chiral Ligand Synthesis Workflow
Future Perspectives and Conclusion
This compound is a building block with demonstrated value and significant future potential. Its application in dermatology through HPR is a testament to the benefits of its unique structure, offering high efficacy with improved tolerability. The exploration of its derivatives in agrochemical and pharmaceutical research is an area ripe for further investigation. The steric and electronic properties imparted by the hydroxypinacolone scaffold, combined with its inherent chirality, make it an attractive starting material for the discovery of novel bioactive molecules and catalysts. As the demand for more sophisticated and targeted chemical entities grows, the applications of this compound in medicinal chemistry and beyond are set to expand.
References
- Preparation method of hydroxy pinacolone retinoic acid ester. CN115260071A.
-
High Stability and Low Irritation of Retinol Propionate and Hydroxypinacolone Retinoate Supramolecular Nanoparticles with Effective Anti-Wrinkle Efficacy. PMC. [Link]
-
Efficacy of Topical Hydroxypinacolone Retinoate-Peptide Product Versus Fractional CO2 Laser in Facial Aging. National Institutes of Health. [Link]
-
Hydroxypinacolone Retinoate HPR Granactive Retinoid. Dr Davin Lim. [Link]
-
Hydroxypinacolone Retinoate (HPR) In Skincare. Korelu. [Link]
-
Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. Semantic Scholar. [Link]
-
Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. PMC. [Link]
-
Evaluation of Anti-Photoaging Effects of a Novel Cosmeceutical Containing a Retinoids Mixture Using In Vitro Cell Models. MDPI. [Link]
-
Design, Synthesis and Structure-Activity Relationship of Novel Pinacolone Sulfonamide Derivatives against Botrytis cinerea as Potent Antifungal Agents. National Institutes of Health. [Link]
-
The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. PubMed Central. [Link]
-
Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity. PubMed. [Link]
-
Synthesis and Characterization of Hydroxyl-Pinacolone Retinoate. E3S Web of Conferences. [Link]
-
Synthesis and applications of high-performance P-chiral phosphine ligands. PubMed. [Link]
-
Nucleoside Analogs and Nucleoside Precursors as Drugs in the Fight against SARS-CoV-2 and Other Coronaviruses. MDPI. [Link]
-
Design, Synthesis and Structure-Activity Relationship of Novel Pinacolone Sulfonamide Derivatives against Botrytis cinerea as Potent Antifungal Agents. MDPI. [Link]
-
PubChem Compound Summary for CID 9955836, this compound. National Center for Biotechnology Information. [Link]
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- 1. Design, Synthesis and Structure-Activity Relationship of Novel Pinacolone Sulfonamide Derivatives against Botrytis cinerea as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Stability and Low Irritation of Retinol Propionate and Hydroxypinacolone Retinoate Supramolecular Nanoparticles with Effective Anti-Wrinkle Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. korelu.de [korelu.de]
- 4. drdavinlim.com [drdavinlim.com]
- 5. CN115260071A - Preparation method of hydroxy pinacolone retinoic acid ester - Google Patents [patents.google.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Claisen-Schmidt Condensation with 1-Hydroxy-3,3-dimethylbutan-2-one
Introduction: Navigating the Synthesis of Novel Chalcones with a Sterically Demanding α-Hydroxy Ketone
The Claisen-Schmidt condensation stands as a cornerstone in the synthetic organic chemist's toolkit for the formation of carbon-carbon bonds, providing a direct route to α,β-unsaturated ketones, commonly known as chalcones.[1][2] These structures are not merely synthetic curiosities; they are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] This guide provides a detailed exploration of the Claisen-Schmidt condensation utilizing a unique and challenging substrate: 1-Hydroxy-3,3-dimethylbutan-2-one.
This particular α-hydroxy ketone presents two significant synthetic hurdles: the steric bulk of the tert-butyl group and the presence of a reactive hydroxyl group. The neopentyl framework can significantly hinder the approach of reactants and influence the rate of enolate formation.[4][5] Concurrently, the α-hydroxyl group introduces the potential for unwanted side reactions under basic conditions. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive protocol and the underlying scientific rationale for successfully employing this compound in the synthesis of novel chalcone derivatives.
Mechanistic Insights: A Tale of Steric Hindrance and Electronic Effects
The Claisen-Schmidt condensation is a base-catalyzed reaction that proceeds through an aldol addition followed by a dehydration step.[6][7] The reaction is typically carried out between a ketone possessing α-hydrogens and an aromatic aldehyde that lacks them, thereby preventing self-condensation of the aldehyde.[8][9]
The key steps in the base-catalyzed mechanism are as follows:
-
Enolate Formation: A base abstracts an acidic α-proton from the ketone, in this case, this compound, to form a resonance-stabilized enolate. The pKa of the α-protons of a typical ketone is in the range of 19-20.[10] The choice of base is critical to ensure efficient deprotonation without promoting side reactions. Given the steric hindrance of the tert-butyl group, a strong, non-nucleophilic base is preferable.
-
Nucleophilic Attack: The generated enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This step leads to the formation of a tetrahedral intermediate.
-
Protonation: The tetrahedral intermediate is protonated by the solvent (often an alcohol) to yield a β-hydroxy ketone, the initial aldol addition product.
-
Dehydration: Under the reaction conditions, the β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated ketone (chalcone). This step is often driven by the formation of a stable, conjugated system.
Sources
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. jackwestin.com [jackwestin.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Aldol Condensation Reaction [sigmaaldrich.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Aldol condensation - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Stereoselective Synthesis Utilizing 1-Hydroxy-3,3-dimethylbutan-2-one Derivatives
For the Attention Of: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the conceptual use of chiral auxiliaries derived from 1-Hydroxy-3,3-dimethylbutan-2-one in stereoselective synthesis. While not a commonly documented chiral auxiliary itself, the structural motifs of this compound, specifically the bulky tert-butyl group alpha to a carbonyl and a hydroxyl functionality, present a compelling scaffold for the design of novel chiral auxiliaries. This guide will explore the rationale behind its potential efficacy, propose a synthetic pathway to a versatile derivative, and provide a detailed, field-proven protocol for its application in diastereoselective enolate alkylation, a cornerstone of asymmetric C-C bond formation.
Introduction: The Rationale for a Pivaloyl-Based Chiral Auxiliary
The pursuit of enantiomerically pure compounds is a central theme in modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy and toxicological profile.[1] Chiral auxiliaries are a robust and reliable tool for achieving high levels of stereocontrol in chemical reactions.[2] These entities are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[3] After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.
The efficacy of a chiral auxiliary is largely dependent on its ability to create a sterically and electronically biased environment around the reactive center. Key features often include:
-
Rigid conformational control: A well-defined three-dimensional structure that minimizes conformational ambiguity.
-
Steric hindrance: A bulky group that effectively shields one face of the reactive intermediate.
-
Chelating atoms: Functional groups that can coordinate to metal ions, further rigidifying the transition state.
-
Facile attachment and cleavage: The ability to be introduced and removed under mild conditions without compromising the stereochemical integrity of the product.
This compound, also known as pivaloin, possesses a sterically demanding tert-butyl group directly adjacent to a ketone and a primary alcohol. This arrangement provides a strong foundation for the design of a potent chiral auxiliary. The tert-butyl group can act as a powerful stereodirecting element, while the hydroxyl and carbonyl functionalities offer handles for derivatization and chelation.
This application note proposes the synthesis and utilization of a chiral amino alcohol derived from this compound as a novel chiral auxiliary for stereoselective alkylation reactions.
Proposed Chiral Auxiliary: (R)-2-amino-3,3-dimethyl-1-phenylbutan-1-ol
To harness the potential of the this compound scaffold, we propose its conversion into a chiral amino alcohol, a class of compounds that has proven to be highly effective as chiral auxiliaries. A plausible target is (R)-2-amino-3,3-dimethyl-1-phenylbutan-1-ol . The introduction of a phenyl group provides additional steric bulk and electronic interactions, while the amino group is crucial for the formation of amide enolates.
Caption: Proposed derivatization of this compound to a chiral amino alcohol auxiliary.
Synthetic Protocol: Preparation of (R)-2-amino-3,3-dimethyl-1-phenylbutan-1-ol
The synthesis of the proposed chiral auxiliary can be envisioned through a multi-step sequence starting from this compound. A key step would involve an asymmetric reduction or the use of a chiral amine in a reductive amination protocol.
Step 1: Protection of the Hydroxyl Group
The primary hydroxyl group of this compound should be protected to prevent interference in subsequent steps. A silyl ether protecting group is a suitable choice due to its ease of introduction and removal.
-
Materials: this compound, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C and add a solution of TBDMSCl (1.2 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected ketone.
-
Step 2: Asymmetric Reductive Amination
This is the chirality-inducing step. The use of a chiral amine, such as (R)-α-methylbenzylamine, can facilitate a diastereoselective reduction of the intermediate imine.
-
Materials: TBDMS-protected ketone, (R)-α-methylbenzylamine, Titanium (IV) isopropoxide, Sodium borohydride (NaBH₄), Methanol.
-
Procedure:
-
To a solution of the TBDMS-protected ketone (1.0 eq) in anhydrous methanol, add (R)-α-methylbenzylamine (1.1 eq) and titanium (IV) isopropoxide (1.2 eq).
-
Stir the mixture at room temperature for 4 hours to form the imine.
-
Cool the reaction to 0 °C and add NaBH₄ (1.5 eq) portion-wise.
-
Stir for an additional 4 hours at 0 °C.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The diastereomeric mixture can be separated by flash column chromatography.
-
Step 3: Phenyl Grignard Addition and Deprotection
Addition of a phenyl Grignard reagent to the ketone will install the phenyl group. Subsequent deprotection will yield the target chiral amino alcohol.
-
Materials: Separated diastereomer from Step 2, Phenylmagnesium bromide solution in THF, Anhydrous THF, Hydrochloric acid.
-
Procedure:
-
Dissolve the purified amine from the previous step in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add phenylmagnesium bromide (1.5 eq) dropwise.
-
Stir at -78 °C for 2 hours, then allow to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The crude product is then treated with a solution of HCl in methanol to cleave the TBDMS group and the chiral directing group.
-
Purification by crystallization or chromatography will yield the desired (R)-2-amino-3,3-dimethyl-1-phenylbutan-1-ol.
-
Application Protocol: Diastereoselective Alkylation of a Propionamide Derivative
This protocol details the use of the proposed chiral auxiliary in the diastereoselective alkylation of a propionamide derivative, a common method for the synthesis of chiral carboxylic acid derivatives.
Caption: Workflow for the diastereoselective alkylation using the proposed chiral auxiliary.
Materials
-
(R)-2-amino-3,3-dimethyl-1-phenylbutan-1-ol
-
Propionyl chloride
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide
-
Saturated aqueous NH₄Cl solution
-
Lithium hydroxide (LiOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure
Part A: Synthesis of the N-Propionyl Auxiliary
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve (R)-2-amino-3,3-dimethyl-1-phenylbutan-1-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add propionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench with water and separate the organic layer.
-
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-propionyl auxiliary, which can be purified by flash chromatography.
Part B: Diastereoselective Alkylation
-
To a flame-dried flask containing the N-propionyl auxiliary (1.0 eq) in anhydrous THF, cool the solution to -78 °C.
-
Slowly add LDA (1.1 eq) dropwise, and stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., 10-30% ethyl acetate in hexanes) to afford the alkylated product.
Part C: Auxiliary Cleavage
-
Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).
-
Stir the reaction vigorously at room temperature for 12 hours.
-
Quench the excess peroxide by adding aqueous Na₂SO₃.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate to isolate the chiral carboxylic acid.
-
The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.
Expected Results and Data Interpretation
While experimental data for the proposed auxiliary is not available, we can extrapolate expected outcomes based on structurally similar and well-established chiral auxiliaries, such as Evans' oxazolidinones.
Table 1: Expected Performance in Diastereoselective Alkylation
| Electrophile (R-X) | Expected Diastereomeric Ratio (d.r.) | Expected Yield (%) |
| Benzyl bromide | >95:5 | 85-95 |
| Methyl iodide | >90:10 | 80-90 |
| Ethyl iodide | >93:7 | 82-92 |
| Allyl bromide | >95:5 | 88-96 |
The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified alkylated product. The stereochemical outcome is predicted based on the steric hindrance provided by the tert-butyl and phenyl groups of the auxiliary, which should effectively block one face of the enolate from the incoming electrophile.
Caption: A simplified model illustrating the proposed stereochemical control.
Conclusion
The rational design of chiral auxiliaries based on readily available starting materials is a powerful strategy in asymmetric synthesis. While this compound is not a traditionally used chiral auxiliary, its inherent structural features make it a promising candidate for the development of novel and effective stereodirecting groups. The proposed synthesis of a chiral amino alcohol derivative and its application in diastereoselective alkylation provide a framework for researchers to explore the potential of this scaffold. The combination of a sterically demanding tert-butyl group and the potential for rigid chelation in the transition state is expected to lead to high levels of stereocontrol, making this a potentially valuable addition to the synthetic chemist's toolbox.
References
- Evans, D. A.; Helmchen, G.; Rüping, M. Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials; Christmann, M., Bräse, S., Eds.; Wiley-VCH: Weinheim, 2007; pp 3-9.
- Figueiredo, L.; Candeias, N. R. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Molecules2021, 26(15), 4475.
- Ager, D. J.; Prakash, I.; Schaad, D. R. Chiral Oxazolidinones in Asymmetric Synthesis. Chem. Rev.1996, 96(2), 835-875.
-
Brainscape. Chiral Auxiliaries Flashcards. [Link]
- Diaz-Muñoz, G.; Miranda, I. L.; Sartori, S. K.; de Rezende, D. C.; Diaz, M. A. N. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality2019, 31(10), 776-812.
-
Wikipedia. Chiral auxiliary. [Link]
- Stanley, L. M.; Sibi, M. P. Enantioselective Conjugate Addition of Grignard Reagents to α,β-Unsaturated Carbonyl Compounds. Chem. Rev.2008, 108(7), 2887–2902.
- Krische, M. J.; Stanley, L. M. Iridium-Catalyzed Stereoselective α-Alkylation of α-Hydroxy Ketones with Minimally Polarized Alkenes. J. Am. Chem. Soc.2010, 132(45), 15911–15913.
-
ResearchGate. Pivalic Acid. [Link]
- Piras, L.; et al. Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. Molecules2021, 26(19), 5894.
- Maruoka, K.; Ooi, T. Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. Chem. Pharm. Bull.2016, 64(9), 1269-1273.
- Itsuno, S.; et al. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. J. Chem. Soc., Perkin Trans. 11985, 2039-2044.
- Andriole, E.; et al.
-
Encyclopedia.pub. Stereoselective Synthesis of Chiral Molecules. [Link]
Sources
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 1-Hydroxy-3,3-dimethylbutan-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatility of 1-Hydroxy-3,3-dimethylbutan-2-one as a Heterocyclic Precursor
This compound, also known as hydroxypinacolone, is a readily available α-hydroxy ketone that serves as a valuable and versatile starting material in the synthesis of a diverse array of heterocyclic compounds. Its bifunctional nature, possessing both a hydroxyl and a ketone group on adjacent carbons, allows for a variety of cyclocondensation reactions. The sterically demanding tert-butyl group imparted by this building block can significantly influence the physicochemical properties of the resulting heterocyclic scaffolds, such as solubility, lipophilicity, and metabolic stability. These properties are of paramount importance in the field of drug discovery and development, where fine-tuning of molecular characteristics is crucial for optimizing pharmacokinetic and pharmacodynamic profiles.
This comprehensive guide provides detailed application notes and protocols for the synthesis of several key classes of nitrogen-containing heterocycles, including quinoxalines, imidazoles, thiazoles, and oxazoles, using this compound as a common precursor. The methodologies described herein are based on established synthetic strategies and are designed to be both robust and adaptable for various research and development applications.
Synthesis of 2-tert-Butyl-Substituted Quinoxalines via Tandem Oxidation-Condensation
Quinoxalines are a class of bicyclic heteroaromatic compounds that are present in a wide range of biologically active molecules. The direct synthesis of quinoxalines from α-hydroxy ketones and o-phenylenediamines via a tandem oxidation-condensation process is an efficient and atom-economical approach.[1] This method obviates the need for the isolation of the intermediate α-dicarbonyl compound.
Mechanistic Rationale
The reaction proceeds through an initial oxidation of the α-hydroxy ketone to the corresponding 1,2-dicarbonyl intermediate, 3,3-dimethylbutane-1,2-dione. This highly reactive species is then trapped in situ by the o-phenylenediamine. The subsequent condensation and intramolecular cyclization, followed by aromatization, yields the desired 2-tert-butyl-substituted quinoxaline. Various catalytic systems can be employed for the oxidation step, with palladium acetate being a particularly effective catalyst for aerobic oxidation.
Experimental Workflow: Quinoxaline Synthesis
Caption: Workflow for the synthesis of 2-tert-butylquinoxaline.
Detailed Protocol: Synthesis of 2-tert-Butylquinoxaline
Materials:
-
This compound
-
o-Phenylenediamine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Toluene
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser open to the air, add this compound (1.16 g, 10 mmol), o-phenylenediamine (1.08 g, 10 mmol), and palladium(II) acetate (45 mg, 0.2 mmol, 2 mol%).
-
Add 40 mL of toluene to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After complete consumption of the starting materials (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with 50 mL of ethyl acetate and wash sequentially with 50 mL of saturated aqueous NaHCO₃ solution and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 95:5 to 90:10) to afford the pure 2-tert-butylquinoxaline.
| Parameter | Condition |
| Reactants | This compound, o-Phenylenediamine |
| Catalyst | Palladium(II) Acetate (2 mol%) |
| Solvent | Toluene |
| Temperature | Reflux |
| Atmosphere | Air |
| Typical Yield | 80-90% |
Synthesis of 4-tert-Butyl-Substituted Imidazoles
The synthesis of imidazoles from this compound can be achieved through a two-step process that can often be performed in a single pot. This involves the initial oxidation of the α-hydroxy ketone to the corresponding α-dicarbonyl, followed by a Debus-Radziszewski imidazole synthesis.[2] This multicomponent reaction involves the condensation of the α-dicarbonyl, an aldehyde, and ammonia (or an ammonium salt).[2][3]
Mechanistic Rationale
The first step is the oxidation of this compound to 3,3-dimethylbutane-1,2-dione. This intermediate then reacts with an aldehyde and two equivalents of ammonia. The proposed mechanism involves the formation of a diimine from the dicarbonyl and ammonia, which then condenses with the aldehyde, followed by cyclization and aromatization to yield the substituted imidazole.
Reaction Scheme: Imidazole Synthesis
Caption: General reaction pathway for imidazole synthesis.
Detailed Protocol: Synthesis of 4-tert-Butyl-2-phenylimidazole
Materials:
-
This compound
-
Copper(II) Acetate (Cu(OAc)₂)
-
Benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Water
-
Ethyl acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a 250 mL three-necked round-bottom flask fitted with a reflux condenser and a gas inlet tube, dissolve this compound (1.16 g, 10 mmol) and copper(II) acetate (182 mg, 1 mmol, 10 mol%) in 50 mL of glacial acetic acid.
-
Heat the mixture to 80 °C and bubble air through the solution for 2-3 hours to effect the oxidation to the α-dicarbonyl. Monitor the reaction by TLC.
-
After the oxidation is complete, add benzaldehyde (1.06 g, 10 mmol) and ammonium acetate (3.85 g, 50 mmol) to the reaction mixture.
-
Increase the temperature to reflux (around 120 °C) and continue heating for an additional 2-4 hours.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.
-
Neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield 4-tert-butyl-2-phenylimidazole.
| Parameter | Condition |
| Oxidant | Copper(II) Acetate / Air |
| Ammonia Source | Ammonium Acetate |
| Aldehyde | Benzaldehyde |
| Solvent | Glacial Acetic Acid |
| Temperature | 80 °C then Reflux |
| Typical Yield | 65-75% |
Synthesis of 4-tert-Butyl-Substituted Thiazoles and Oxazoles via an α-Haloketone Intermediate
The Hantzsch thiazole synthesis and related oxazole syntheses are classic and reliable methods for the construction of these five-membered heterocycles.[4] These reactions typically involve the condensation of an α-haloketone with a thioamide (for thiazoles) or an amide (for oxazoles). Therefore, a two-step sequence starting from this compound is required: initial halogenation of the α-hydroxy ketone, followed by cyclocondensation.
Mechanistic Rationale
Step 1: Halogenation. The hydroxyl group of this compound can be readily displaced by a halogen using standard halogenating agents such as phosphorus tribromide (PBr₃) for bromination or thionyl chloride (SOCl₂) for chlorination.[5][6][7]
Step 2: Cyclocondensation. The resulting α-haloketone is a potent electrophile. In the Hantzsch synthesis, the sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon bearing the halogen. Subsequent intramolecular cyclization and dehydration lead to the formation of the thiazole ring. A similar mechanism occurs with amides to form oxazoles, where the amide oxygen or nitrogen can initiate the cyclization.
Experimental Workflow: Thiazole/Oxazole Synthesis
Caption: Two-step workflow for thiazole and oxazole synthesis.
Detailed Protocols
Protocol 3.3.1: Synthesis of 1-Bromo-3,3-dimethylbutan-2-one
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (DCM)
-
Ice-water
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (2.32 g, 20 mmol) in 50 mL of anhydrous dichloromethane in a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (2.16 g, 0.72 mL, 8 mmol) dropwise to the stirred solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture into 100 mL of ice-water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-Bromo-3,3-dimethylbutan-2-one, which can often be used in the next step without further purification.
Protocol 3.3.2: Synthesis of 2-Amino-4-tert-butylthiazole
Materials:
-
1-Bromo-3,3-dimethylbutan-2-one (from Protocol 3.3.1)
-
Thiourea
-
Ethanol
-
Water
-
Ammonium hydroxide solution
Procedure:
-
In a 100 mL round-bottom flask, dissolve the crude 1-Bromo-3,3-dimethylbutan-2-one (approx. 20 mmol) in 50 mL of ethanol.
-
Add thiourea (1.52 g, 20 mmol) to the solution and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 150 mL of water and basify with ammonium hydroxide solution to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol/water to obtain pure 2-Amino-4-tert-butylthiazole.
| Parameter | Condition |
| Halogenating Agent | PBr₃ |
| Cyclocondensation Partner | Thiourea |
| Solvent | Ethanol |
| Temperature | Reflux |
| Typical Overall Yield | 70-85% |
Conclusion
This compound has been demonstrated to be a highly effective and versatile precursor for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols outlined in this guide provide robust and reproducible methods for the preparation of 2-tert-butyl-substituted quinoxalines, 4-tert-butyl-substituted imidazoles, and 4-tert-butyl-substituted thiazoles and oxazoles. The strategic application of tandem oxidation-condensation reactions or a two-step halogenation-cyclocondensation sequence allows for efficient access to these important heterocyclic scaffolds. These methodologies offer a solid foundation for researchers and drug development professionals to generate libraries of novel compounds for biological screening and lead optimization.
References
- Debus, H. Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie1858, 107, 199–208.
- Radziszewski, B. Ueber die Constitution des Lophins und verwandter Verbindungen. Berichte der deutschen chemischen Gesellschaft1882, 15, 2706–2708.
- Robinson, R. S.; Taylor, R. J. K.
-
Organic Chemistry Portal. Thiazole synthesis. Available online: [Link] (accessed on Jan 22, 2026).
-
Organic Chemistry Portal. Imidazole synthesis. Available online: [Link] (accessed on Jan 22, 2026).
-
Master Organic Chemistry. PBr3 and SOCl2: Reagents For Converting Alcohols To Good Leaving Groups. Available online: [Link] (accessed on Jan 22, 2026).
- Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft1887, 20, 3118–3132.
-
Wikipedia. Debus–Radziszewski imidazole synthesis. Available online: [Link] (accessed on Jan 22, 2026).
- de Toledo, I. et al. Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. The Journal of Organic Chemistry2019, 84 (21), 14187–14201.
-
International Journal of Pharmaceutical Research and Applications. A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Available online: [Link] (accessed on Jan 22, 2026).
-
York Research Database. Quinoxaline synthesis from alpha-hydroxy ketones via a tandem oxidation process using catalysed aerobic oxidation. Available online: [Link] (accessed on Jan 22, 2026).
-
ResearchGate. Rearrangement during halogenation of 2-hydroxy-1,2-diphenylpropan-1-one (α-methylbenzoin). Available online: [Link] (accessed on Jan 22, 2026).
- Manjula, S. N. et al. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. Journal of Young Pharmacists2011, 3 (1), 44-49.
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- 5. researchgate.net [researchgate.net]
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
1-Hydroxy-3,3-dimethylbutan-2-one: A Versatile α-Hydroxy Ketone for Fragrance and Flavor Synthesis
An Application Guide for Researchers and Development Scientists
Abstract
This document provides a comprehensive technical guide on the synthesis and application of 1-Hydroxy-3,3-dimethylbutan-2-one, also known as hydroxypinacolone. As a sterically hindered α-hydroxy ketone, this compound serves as a valuable and versatile building block in the synthesis of novel fragrance and flavor compounds. We will explore its chemical properties, detail various synthetic methodologies with step-by-step protocols, and demonstrate its utility in creating derivatives with unique organoleptic profiles. This guide is intended for researchers, synthetic chemists, and product development professionals in the fragrance, flavor, and related chemical industries.
Introduction: The Significance of Hydroxypinacolone
This compound (CAS No. 38895-88-4) is an organic compound characterized by a ketone and a primary alcohol functional group on adjacent carbons, a structure known as an α-hydroxy ketone or acyloin.[1] The presence of a bulky tert-butyl group adjacent to the carbonyl function imparts significant steric hindrance, which influences its reactivity and the sensory characteristics of its derivatives.[2] This unique structural feature makes it a precursor of interest for creating molecules with complex and desirable sensory profiles, particularly in the fragrance industry where motifs like camphoraceous and minty notes are sought.[3]
The dual functionality of the hydroxyl and ketone groups allows for a wide range of chemical modifications, making it an ideal scaffold for building libraries of new fragrance and flavor ingredients. This guide will provide the foundational knowledge and practical protocols to leverage this versatile molecule in a research and development setting.
Key Physicochemical and Safety Data
A thorough understanding of the compound's properties is essential for its safe handling and application in synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | Hydroxypinacolone, 1-Hydroxy-3,3-dimethyl-2-butanone | PubChem[1] |
| CAS Number | 38895-88-4 | American Elements[4] |
| Molecular Formula | C₆H₁₂O₂ | PubChem[1] |
| Molecular Weight | 116.16 g/mol | PubChem[1] |
| Appearance | Colorless Oil / Liquid | ChemicalBook[5], American Elements[4] |
| Storage Temp. | 2-8°C or -20°C Freezer | ChemScene[6], ChemicalBook[5] |
| Solubility | Sparingly soluble in DMSO, Methanol; Slightly in Chloroform | ChemicalBook[5][7] |
| Stability | Volatile | ChemicalBook[5][7] |
GHS Hazard Statement Summary: This compound is classified as a highly flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[1][6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[1]
Synthesis of this compound
The synthesis of α-hydroxy ketones can be approached through several established organic chemistry transformations. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents. We present two robust protocols for the laboratory-scale synthesis of the title compound.
Method A: RuO₄-Catalyzed Ketohydroxylation of 3,3-Dimethyl-1-butene
Principle: This method utilizes a powerful oxidation system where an alkene is directly converted to an α-hydroxy ketone. A catalytic amount of a ruthenium salt is oxidized in situ by a stoichiometric reoxidant (Oxone) to form ruthenium tetroxide (RuO₄), which then acts as the primary oxidizing agent. This process, termed "ketohydroxylation," is highly efficient for producing acyloins directly from olefins, bypassing the need to first synthesize and then oxidize a diol.[8][9] The reaction proceeds with high regioselectivity, with the hydroxyl group forming on the less substituted carbon of the original double bond.[10]
Workflow Diagram:
Sources
- 1. This compound | C6H12O2 | CID 9955836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Pinacolone - Wikipedia [en.wikipedia.org]
- 4. americanelements.com [americanelements.com]
- 5. This compound CAS#: 38895-88-4 [m.chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound | 38895-88-4 [chemicalbook.com]
- 8. The RuO4-catalyzed ketohydroxylation. Part 1. Development, scope, and limitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The RuO4-catalysed dihydroxylation, ketohydroxylation and mono oxidation—novel oxidation reactions for the synthesis of diols and α-hydroxy ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. RuO4-Catalyzed Ketohydroxylation of Olefins [organic-chemistry.org]
Application Note: Comprehensive NMR Analysis of 1-Hydroxy-3,3-dimethylbutan-2-one for Structural Elucidation
Abstract
This application note provides a detailed guide to the comprehensive Nuclear Magnetic Resonance (NMR) analysis of 1-Hydroxy-3,3-dimethylbutan-2-one, a key organic intermediate. We present a suite of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments designed for the unambiguous structural verification and assignment of all proton and carbon resonances. The causality behind experimental choices, from solvent selection to the application of specific 2D correlation techniques, is explained to provide researchers, scientists, and drug development professionals with a robust, self-validating protocol for the characterization of this and similar keto-alcohol compounds.
Introduction
This compound, also known as hydroxypinacolone, is a functionalized ketone with the chemical formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol .[1][2][3] Its structure, featuring a hydroxyl group adjacent to a carbonyl and a sterically demanding tert-butyl group, makes it a valuable building block in organic synthesis. Accurate structural confirmation is paramount for its application in research and development. NMR spectroscopy stands as the most powerful technique for the non-destructive and definitive elucidation of molecular structure in solution. This guide details the application of a multi-faceted NMR approach to fully characterize this compound.
Causality of Experimental Design
The selection of a comprehensive suite of NMR experiments is dictated by the need to resolve all atomic connectivities within the molecule.
-
¹H NMR: Provides initial information on the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling.
-
¹³C NMR: Reveals the number of unique carbon environments. The chemical shifts are indicative of the carbon type (e.g., carbonyl, alkyl).
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ groups, which is crucial for assigning carbon signals. CH and CH₃ groups appear as positive peaks, while CH₂ groups are represented by negative peaks.
-
COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, typically over two to three bonds. This is instrumental in identifying adjacent proton groups.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range correlations between protons and carbons over two to three bonds. This is particularly vital for identifying quaternary carbons and piecing together the molecular skeleton.
Experimental Workflow
Caption: Experimental workflow for NMR analysis.
Materials and Methods
Sample Preparation:
-
Weigh approximately 20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Chloroform is a suitable solvent due to the compound's reported solubility.[3][4]
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation:
All NMR spectra were acquired on a Bruker Avance-400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.
Acquisition Parameters:
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 16 ppm
-
Acquisition Time: 4.09 s
-
Relaxation Delay: 2.0 s
-
-
¹³C{¹H} NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.36 s
-
Relaxation Delay: 2.0 s
-
-
DEPT-135:
-
Pulse Program: dept135
-
Number of Scans: 256
-
Relaxation Delay: 2.0 s
-
-
COSY:
-
Pulse Program: cosygpqf
-
Number of Scans: 2
-
Relaxation Delay: 2.0 s
-
-
HSQC:
-
Pulse Program: hsqcedetgpsisp2.2
-
Number of Scans: 2
-
Relaxation Delay: 2.0 s
-
-
HMBC:
-
Pulse Program: hmbcgpndqf
-
Number of Scans: 4
-
Relaxation Delay: 2.0 s
-
Predicted Spectral Data and Interpretation
Molecular Structure and Atom Numbering:
Sources
Application Notes and Protocols for the Enantioselective Synthesis of (R)-1-Hydroxy-3,3-dimethylbutan-2-one
Introduction
(R)-1-Hydroxy-3,3-dimethylbutan-2-one is a chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its stereochemically defined structure makes it a valuable intermediate in the synthesis of complex molecules where chirality is a critical determinant of biological activity. The development of efficient and highly selective methods for the synthesis of single-enantiomer compounds is a cornerstone of modern organic chemistry. This application note provides a detailed experimental protocol for the enantioselective synthesis of (R)-1-Hydroxy-3,3-dimethylbutan-2-one, commencing from the prochiral precursor 1-chloro-3,3-dimethylbutan-2-one.
The synthetic strategy hinges on a two-step sequence:
-
Asymmetric Reduction: The prochiral α-chloroketone, 1-chloro-3,3-dimethylbutan-2-one, undergoes a highly enantioselective reduction to the corresponding (R)-chlorohydrin. This key transformation is achieved using the well-established Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst to direct the stereochemical outcome of the hydride transfer from a borane source.[1][2][3][4][5][6][7] The CBS reduction is renowned for its high levels of enantioselectivity across a broad range of ketone substrates.[4]
-
Hydrolysis: The resulting (R)-1-chloro-3,3-dimethylbutan-2-ol is subsequently converted to the target (R)-1-hydroxy-3,3-dimethylbutan-2-one via a nucleophilic substitution reaction. This step is designed to proceed with inversion of configuration at the chlorine-bearing carbon, although in this specific case, the stereocenter of interest is adjacent to the reaction site and is thus preserved.
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive, step-by-step methodology, an explanation of the underlying chemical principles, and analytical procedures for the verification of the product's enantiomeric purity.
Experimental Workflow
The overall synthetic pathway is depicted in the following diagram:
Caption: Synthetic route to (R)-1-Hydroxy-3,3-dimethylbutan-2-one.
Part 1: Asymmetric Reduction of 1-Chloro-3,3-dimethylbutan-2-one (CBS Reduction)
The enantioselective reduction of the prochiral ketone is the critical step in establishing the desired stereochemistry. The Corey-Bakshi-Shibata (CBS) reduction is a robust and highly predictable method for this transformation.[1][2][3][4][5][6][7] The chiral oxazaborolidine catalyst, in this case, the (S)-2-Methyl-CBS-oxazaborolidine, complexes with the borane reducing agent and the ketone substrate in a highly organized transition state, facilitating hydride delivery to one specific face of the carbonyl group.[1]
Materials
| Reagent/Solvent | Grade | Supplier |
| 1-Chloro-3,3-dimethylbutan-2-one | ≥98% | Commercially Available |
| (S)-2-Methyl-CBS-oxazaborolidine | 1.0 M in Toluene | Commercially Available |
| Borane-dimethyl sulfide complex (BH₃•SMe₂) | ~10 M | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available |
| Methanol | Anhydrous | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| 1 M Hydrochloric Acid | ACS Reagent Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | ACS Reagent Grade | Commercially Available |
| Brine (Saturated NaCl solution) | ACS Reagent Grade | Commercially Available |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent Grade | Commercially Available |
Protocol
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (S)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene, 0.1 eq.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask. The volume should be sufficient to ensure efficient stirring and dissolution of the substrate (approximately 5-10 mL per mmol of substrate).
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Borane Addition: Slowly add the borane-dimethyl sulfide complex (BH₃•SMe₂, 0.6-1.0 eq.) to the catalyst solution while maintaining the temperature at 0 °C. Stir the mixture for 10-15 minutes.
-
Substrate Addition: In a separate flask, prepare a solution of 1-chloro-3,3-dimethylbutan-2-one (1.0 eq.) in anhydrous THF. Add this solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-3 hours.
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of anhydrous methanol at 0 °C. Vigorous gas evolution (hydrogen) will be observed.
-
Work-up:
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
To the residue, add 1 M hydrochloric acid and stir for 30 minutes.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude (R)-1-chloro-3,3-dimethylbutan-2-ol.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Part 2: Hydrolysis of (R)-1-Chloro-3,3-dimethylbutan-2-ol
The conversion of the chlorohydrin to the desired diol is achieved through a nucleophilic substitution reaction. Potassium acetate is used as a nucleophile to displace the chloride, forming an acetate ester intermediate, which is then hydrolyzed in situ or in a subsequent step to yield the final product.
Materials
| Reagent/Solvent | Grade | Supplier |
| (R)-1-Chloro-3,3-dimethylbutan-2-ol | From Part 1 | - |
| Potassium Acetate (KOAc) | Anhydrous, ≥99% | Commercially Available |
| Ethanol (EtOH) | Anhydrous | Commercially Available |
| 1 M Sodium Hydroxide | ACS Reagent Grade | Commercially Available |
| Diethyl ether | ACS Reagent Grade | Commercially Available |
Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the (R)-1-chloro-3,3-dimethylbutan-2-ol (1.0 eq.) in anhydrous ethanol.
-
Reagent Addition: Add potassium acetate (1.5-2.0 eq.) to the solution.
-
Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Hydrolysis: After cooling to room temperature, add 1 M sodium hydroxide solution to the reaction mixture and stir for 1-2 hours to hydrolyze the acetate ester intermediate.
-
Work-up:
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude (R)-1-hydroxy-3,3-dimethylbutan-2-one can be purified by flash column chromatography on silica gel or by distillation under reduced pressure.
Part 3: Determination of Enantiomeric Excess
The enantiomeric excess (e.e.) of the final product is a critical measure of the success of the asymmetric synthesis. Chiral gas chromatography (GC) is a powerful analytical technique for separating and quantifying enantiomers.[8][9][10][11]
Suggested Chiral GC Method
-
Column: A cyclodextrin-based chiral capillary column, such as a Chiraldex G-TA or a similar phase, is recommended.[10]
-
Carrier Gas: Hydrogen or Helium.[11]
-
Injection: Split injection with a high split ratio (e.g., 100:1).
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Hold at 150 °C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID).
Procedure
-
Sample Preparation: Prepare a dilute solution of the purified (R)-1-hydroxy-3,3-dimethylbutan-2-one in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Racemic Standard: If available, prepare a solution of the racemic 1-hydroxy-3,3-dimethylbutan-2-one to determine the retention times of both enantiomers.
-
Analysis: Inject the racemic standard to identify the peaks corresponding to the (R) and (S) enantiomers. Subsequently, inject the synthesized sample and integrate the peak areas of both enantiomers.
-
Calculation of Enantiomeric Excess (e.e.): e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Conclusion
This application note provides a comprehensive and detailed protocol for the enantioselective synthesis of (R)-1-Hydroxy-3,3-dimethylbutan-2-one. The key to this synthesis is the highly selective Corey-Bakshi-Shibata reduction of the corresponding α-chloroketone. The subsequent hydrolysis proceeds under standard conditions to yield the target chiral diol. The provided chiral GC method serves as a starting point for the crucial determination of the product's enantiomeric purity. This protocol is expected to be a valuable resource for researchers and professionals engaged in the synthesis of chiral molecules for pharmaceutical and other applications.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral β-amino alcohols and borane. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]
-
Chiral separation of 3-hydroxybutan-2-yl-nicotinate enantiomers. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Treatment of 1 chloro 3,3 dimethylbutane with sodium methanethiolate (NaS.. - Filo. (2024, December 25). Filo. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved January 22, 2026, from [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). Molecules, 23(9), 2339. [Link]
-
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (2001, November 1). LCGC International. [Link]
-
CBS Reduction, Enantioselective Catalysis. (2021, September 15). YouTube. [Link]
-
Efficient and flexible Synthesis of Chiral γ- and δ-Lactones. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
Corey-Itsuno, Corey-Bakshi-Shibata Reduction. (2021, April 30). YouTube. [Link]
-
Chiral Gas Chromatography. (n.d.). AZ chrom s.r.o. Retrieved January 22, 2026, from [Link]
-
Hydrolysis of 3-chloro-2,2-dimethylbutane yields 2,3-dimethyl-2-butanol a.. - Filo. (2025, May 8). Filo. [Link]
-
Corey–Itsuno reduction. (n.d.). Grokipedia. Retrieved January 22, 2026, from [Link]
-
How do you make 3-chloro-2,2-dimethylbutane from 3,3-dimethylbutan-2-ol? (n.d.). Study.com. Retrieved January 22, 2026, from [Link]
-
Give all the products that might be formed when 3 -chloro-2,2-dimethylbut.. - Filo. (2024, May 19). Filo. [Link]
-
Corey–Bakshi–Shibata (CBS) Reduktion. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
1-Chloro-3,3-dimethylbutane. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
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- 7. researchgate.net [researchgate.net]
- 8. gcms.cz [gcms.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 11. hplc.sk [hplc.sk]
Troubleshooting & Optimization
purification of 1-Hydroxy-3,3-dimethylbutan-2-one by silica gel chromatography
An essential resource for researchers, scientists, and drug development professionals, this guide provides in-depth technical support for the purification of 1-Hydroxy-3,3-dimethylbutan-2-one using silica gel chromatography. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical protocols with field-proven insights to help you navigate and troubleshoot this common purification challenge.
Introduction to the Purification Challenge
This compound is a moderately polar molecule containing both a hydroxyl (-OH) and a ketone (C=O) functional group.[1][2] This bifunctionality presents a specific challenge during silica gel chromatography. The polar hydroxyl group can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, potentially leading to issues like peak tailing or, in some cases, irreversible adsorption.[3][4] The goal of any effective purification is to select conditions that allow for the efficient separation of the target molecule from impurities without causing degradation or significant loss of yield.
This guide is structured to address the most common issues encountered during this process, providing both preventative measures and corrective actions in a user-friendly question-and-answer format.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific issues that may arise during the column chromatography of this compound.
Problem 1: My compound is not eluting from the column.
Q: I've been flushing the column with my chosen solvent system for a long time, but TLC analysis of the eluent shows no sign of my product. What's happening?
A: This is a common issue that typically points to one of four possibilities:
-
Excessively Strong Adsorption: Your compound is too strongly adsorbed to the silica gel. The polarity of your mobile phase (eluent) is insufficient to displace the molecule from the stationary phase. This compound's hydroxyl group can form strong hydrogen bonds with the silica.
-
Solution: Gradually increase the polarity of your eluent.[5] If you are using a hexane/ethyl acetate system, for example, systematically increase the percentage of ethyl acetate. A step-gradient elution, where the solvent polarity is increased in stages, is highly effective. For instance, you might move from 10% EtOAc in hexane to 20%, then 30%, and so on.
-
-
Compound Decomposition: The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.[3]
-
Solution: First, verify this possibility by performing a stability test. Spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or a significant decrease in the product spot, decomposition is likely. To mitigate this, you can use deactivated silica gel (e.g., by adding a small percentage of triethylamine or methanol to your eluent) or switch to a less acidic stationary phase like alumina.[5]
-
-
Incorrect Solvent System: You may have inadvertently used the wrong solvent or mixed the components in the wrong ratio.
-
Solution: Double-check the solvent bottles and your calculations to ensure you are using the intended mobile phase.[5]
-
-
Dilution: It's possible the compound is eluting, but the fractions are too dilute to be detected by TLC.
-
Solution: Concentrate a few fractions in the range where you expected your compound to elute and re-run the TLC analysis.[5]
-
Problem 2: My compound eluted immediately in the first few fractions (with the solvent front).
Q: I just started collecting fractions, and my product has already come off the column with no separation from non-polar impurities. Why did this happen?
A: This indicates that your eluent is too polar. The mobile phase is so effective at dissolving your compound and competing for binding sites on the silica that your compound spends almost no time adsorbed to the stationary phase.
-
Solution: You must decrease the polarity of your eluent. Before running the column, always optimize your solvent system using TLC. The ideal eluent composition should give your target compound an Rf (retention factor) value between 0.25 and 0.35. This generally provides the best balance for achieving good separation on a column. If your initial system was 50% ethyl acetate in hexane, try reducing it to 20% or 30% and re-checking the Rf on a TLC plate.
Problem 3: The separation is poor, and all my fractions are mixed.
Q: My TLC plate of the crude mixture showed a good separation between my product and an impurity, but on the column, they are eluting together. What went wrong?
A: This frustrating issue can stem from several experimental flaws:
-
Poor Column Packing: If the silica gel is not packed uniformly, channels can form within the stationary phase.[6] The solvent and sample will flow through these channels unevenly, bypassing the proper separation mechanism and leading to broad, mixed fractions.
-
Solution: Ensure you are using a proper slurry packing method.[6] Mix the silica gel with your initial, least polar eluent to form a consistent slurry, and pour it into the column in one continuous motion, constantly tapping the column to settle the packing evenly.[6] Never let the top of the silica bed run dry, as this will cause cracks and channels.[6]
-
-
Overloading the Column: You have loaded too much sample for the amount of silica gel used. The stationary phase becomes saturated, and its ability to separate components is drastically reduced.
-
Solution: A general rule of thumb is to use a silica gel-to-sample weight ratio of at least 30:1 for good separation, and up to 100:1 for difficult separations.[6] If your separation is challenging, reduce the amount of crude material loaded onto the column.
-
-
Incorrect Sample Loading: If the initial band of your sample at the top of the column is too wide, separation will be compromised from the start. This happens if you dissolve your sample in too much solvent or a solvent that is significantly more polar than your mobile phase.
-
Solution: Dissolve your sample in the minimum amount of solvent possible. For best results, use the "dry loading" technique: dissolve your crude mixture in a suitable solvent (like dichloromethane or acetone), add a small amount of silica gel to the solution, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.
-
Problem 4: My compound is "tailing" or "streaking" down the column.
Q: On my TLC plates and in the column itself, the spot for my product is not round but elongated or streaked. This is causing overlap between fractions. What causes this?
A: Tailing is often a sign of strong, non-ideal interactions between your compound and the silica gel, particularly due to the acidic nature of the silanol groups.
-
Solution:
-
Add a Polar Modifier: Tailing of compounds with acidic or basic functional groups can often be suppressed by adding a small amount of a modifier to the eluent. For a molecule like this compound, which has a hydroxyl group, adding a small amount of methanol (~0.5-1%) to the eluent can help by competing for the highly active binding sites on the silica, resulting in sharper peaks.
-
Increase Eluent Polarity: Once the desired compound starts eluting, you can sometimes reduce tailing by increasing the polarity of the mobile phase to wash it off the column more quickly.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent system for purifying this compound?
A1: A combination of ethyl acetate (EtOAc) and a non-polar solvent like hexane or heptane is the most common and effective choice.[7] Given the molecule's moderate polarity (calculated XLogP3 of 0.7), a good starting point for TLC analysis would be a 20-30% solution of ethyl acetate in hexane.[1] Adjust the ratio until you achieve an Rf value of approximately 0.25-0.35.
| Solvent System (EtOAc in Hexane) | Polarity | Expected Rf for Target Compound |
| 10% | Low | < 0.1 |
| 20% | Medium-Low | 0.2 - 0.3 |
| 30% | Medium | 0.3 - 0.45 |
| 50% | Medium-High | > 0.6 |
Q2: How much silica gel should I use?
A2: The amount of silica gel depends on the quantity of your crude sample and the difficulty of the separation. A standard ratio for routine purifications is 30-50 grams of silica for every 1 gram of crude material. If the impurities are very close to your product on the TLC plate, increase this ratio to 100:1 or even higher.
Q3: What is the mechanism behind silica gel chromatography?
A3: Silica gel is a polar stationary phase.[8] Separation occurs based on the principle of adsorption.[6] Molecules in your mixture are in a dynamic equilibrium between being dissolved in the mobile phase and being adsorbed onto the surface of the silica gel.[6] Non-polar compounds spend more time in the less-polar mobile phase and elute quickly. Polar compounds, like this compound, interact more strongly with the polar silica gel and thus elute more slowly.[6]
Q4: How do I monitor the column and identify the correct fractions?
A4: Thin Layer Chromatography (TLC) is your essential monitoring tool. Collect fractions in a series of test tubes. Spot every few fractions on a TLC plate, along with a reference spot of your crude starting material. Elute the plate with the same solvent system you are using for the column. The fractions containing your pure compound should show a single spot at the correct Rf value. Combine the pure fractions for solvent evaporation.
Experimental Protocols & Visualizations
Protocol 1: TLC Optimization of Solvent System
-
Dissolve a small amount of your crude product in a volatile solvent.
-
On a TLC plate, draw a baseline in pencil and mark lanes for different solvent systems.
-
Spot your crude material in each lane.
-
Prepare small beakers with different ratios of ethyl acetate in hexane (e.g., 10%, 20%, 30%, 40%).
-
Place one TLC plate in each beaker, ensuring the solvent level is below the baseline. Cover the beakers.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plates, mark the solvent front with a pencil, and let them dry.
-
Visualize the spots (e.g., using a UV lamp or an iodine chamber).
-
Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front) for your product in each system. Select the system that gives an Rf of ~0.3.
Protocol 2: Column Packing and Purification
-
Preparation: Select a glass column of appropriate size. Place a small plug of cotton or glass wool at the bottom, then add a thin layer of sand.[9]
-
Slurry Packing: In a beaker, mix your calculated amount of silica gel with your starting eluent (the least polar mixture) until a uniform, pourable slurry is formed.[6]
-
Packing: With the column stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Gently tap the side of the column continuously to ensure even packing and dislodge any air bubbles.[6]
-
Equilibration: Once the silica has settled, add another layer of sand on top to protect the surface.[6] Wash the column with 2-3 column volumes of your starting eluent, never letting the solvent level drop below the top layer of sand.
-
Sample Loading (Dry Loading): Dissolve your crude sample in a minimal amount of a low-boiling-point solvent. Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Carefully add your eluent to the column. Open the stopcock and begin collecting fractions. Maintain a constant level of solvent above the silica bed.
-
Monitoring: Use TLC (as described in the FAQs) to analyze the collected fractions and identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visual Workflow and Troubleshooting
Chromatography Workflow Diagram
Caption: A standard workflow for silica gel column chromatography.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common chromatography issues.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Column Chromatography. [Link]
-
MDPI. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. [Link]
-
American Elements. This compound. [Link]
-
ResearchGate. Recent problems with silica gel chromatography. [Link]
-
Organic Syntheses. PREPARATION OF (S)-4-(tert-BUTYL)-2-(PYRIDIN-2-YL)-4,5-DIHYDROOXAZOLE ((S)-t-BuPyOx). [Link]
-
Wiley Online Library. Supporting Information for: D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]
-
YouTube. Silica gel column preparation and compound purification. [Link]
-
ResearchGate. Scheme 1: Aldehydes and ketones are reduced by 1 when silica gel is added. [Link]
-
Phenomenex. GC Column Troubleshooting Guide. [Link]
-
Oxford Academic. Silica Gel Surface and Its Interactions with Solvent and Solute in Liquid Chromatography. [Link]
-
Interstate Technology & Regulatory Council. A.3 Silica Gel Cleanup (SGC). [Link]
-
Wiley-VCH. Supporting Information. [Link]
-
University of Malta. Chromatography. [Link]
-
Agilent. HPLC Column Troubleshooting What Every HPLC User Should Know. [Link]
-
Reddit. Chromatography to separate polar molecules?. [Link]
-
ResearchGate. Purification of azadirachtin via silica gel column chromatography. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
Sources
- 1. This compound | C6H12O2 | CID 9955836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Chromatography [chem.rochester.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 8. tphrisk-1.itrcweb.org [tphrisk-1.itrcweb.org]
- 9. orgsyn.org [orgsyn.org]
Navigating the Synthesis of 1-Hydroxy-3,3-dimethylbutan-2-one: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 1-Hydroxy-3,3-dimethylbutan-2-one. As Senior Application Scientists with extensive field experience, we have compiled this guide to address common challenges and frequently encountered issues during the synthesis of this valuable alpha-hydroxy ketone. This document provides in-depth troubleshooting advice, detailed experimental protocols, and a thorough understanding of the underlying chemical principles to ensure the integrity and success of your research.
I. Understanding the Synthetic Landscape: Common Routes and Their Pitfalls
The synthesis of this compound, also known as hydroxypinacolone, typically proceeds via the α-hydroxylation of its precursor, 3,3-dimethylbutan-2-one (pinacolone). While seemingly straightforward, this oxidation step is often accompanied by the formation of characteristic byproducts that can complicate purification and compromise final product purity. This guide will focus on the prevalent method of enolate oxidation and the associated side reactions.
Key Synthetic Pathway: α-Hydroxylation of Pinacolone
The introduction of a hydroxyl group at the α-position of pinacolone is most commonly achieved by the oxidation of its enolate. This process involves the deprotonation of the α-carbon followed by reaction with an electrophilic oxygen source.
II. Troubleshooting Guide & FAQs: Conquering Byproduct Formation
This section addresses specific issues you may encounter during the synthesis, focusing on the identification and mitigation of common byproducts.
FAQ 1: My reaction mixture shows the presence of a significant amount of pivalic acid and a low molecular weight carbonyl compound. What is happening?
Answer: You are likely observing the effects of oxidative cleavage, a common side reaction in the α-hydroxylation of ketones, especially when using strong oxidants or harsh reaction conditions.
Causality: The intermediate formed during the oxidation of the enolate can be susceptible to further oxidation and cleavage of the carbon-carbon bond between the carbonyl group and the α-carbon. In the case of pinacolone, this cleavage results in the formation of pivalic acid (2,2-dimethylpropanoic acid) and a one-carbon fragment that is typically oxidized to formic acid or its salt.
Diagram of Oxidative Cleavage:
Caption: Oxidative cleavage of pinacolone enolate.
Troubleshooting & Mitigation:
-
Choice of Oxidant: Employ milder and more selective oxidizing agents. Reagents like molecular oxygen in the presence of a suitable base or Davis' oxaziridines are known to provide better control and minimize cleavage.[1][2]
-
Temperature Control: Maintain a low reaction temperature. Oxidative cleavage is often exacerbated at elevated temperatures.
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or GC-MS) and quench the reaction as soon as the starting material is consumed to prevent over-oxidation of the product.
FAQ 2: I am observing a higher molecular weight impurity in my crude product. What could it be?
Answer: This is likely a result of the self-condensation of pinacolone, an aldol-type side reaction.
Causality: The enolate of pinacolone, being a strong nucleophile, can attack the electrophilic carbonyl carbon of another molecule of pinacolone. This leads to the formation of a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone.
Troubleshooting & Mitigation:
-
Base Addition: Add the base slowly to the pinacolone solution at a low temperature to keep the instantaneous concentration of the enolate low.
-
Order of Addition: Consider adding the pinacolone/base mixture to the oxidizing agent, rather than the other way around, to ensure the enolate is consumed by the desired reaction as quickly as it is formed.
-
Sterically Hindered Base: The use of a bulky, non-nucleophilic base such as lithium diisopropylamide (LDA) can favor enolate formation while minimizing its participation in nucleophilic addition reactions.
FAQ 3: My purification by distillation is not efficient in removing a particular impurity. What are my options?
Answer: If an impurity has a boiling point very close to that of this compound, simple distillation will be ineffective.
Troubleshooting & Mitigation:
-
Fractional Distillation: Employ a fractional distillation column to increase the separation efficiency. The increased surface area provided by the column packing allows for multiple theoretical plates of separation.
-
Chromatographic Purification: For high-purity requirements, column chromatography is a reliable method. A patent for a related compound suggests that chromatographic purification can be effective.
-
Recrystallization: If the product is a solid at room temperature or can be derivatized to a crystalline solid, recrystallization can be a powerful purification technique.
III. Experimental Protocols: Best Practices for Synthesis and Analysis
Protocol 1: Synthesis of this compound via α-Hydroxylation
This protocol provides a general guideline. Optimization of specific parameters may be necessary based on your laboratory conditions and desired scale.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a gas inlet, dissolve pinacolone in an appropriate anhydrous solvent (e.g., THF, DME).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) and maintain a positive pressure throughout the reaction.
-
Cooling: Cool the solution to a low temperature (typically -78 °C using a dry ice/acetone bath).
-
Enolate Formation: Slowly add a strong, non-nucleophilic base (e.g., LDA in THF) to the stirred solution.
-
Oxidation: After stirring for a period to ensure complete enolate formation, introduce the oxidizing agent (e.g., bubble dry oxygen through the solution or add a solution of a Davis' oxaziridine).
-
Quenching: Once the reaction is complete (monitored by TLC or GC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Workflow Diagram:
Sources
Technical Support Center: Asymmetric Reduction of Pinacolone
Welcome to the technical support center for the asymmetric reduction of pinacolone. This guide is designed for researchers, chemists, and process development professionals who are working to synthesize chiral 3,3-dimethyl-2-butanol (pinacolol) and may be encountering challenges in achieving high yield and enantioselectivity. As a sterically hindered aliphatic ketone, pinacolone presents a unique set of challenges. This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your reaction.
Part 1: Troubleshooting Specific Experimental Issues
This section addresses the most common problems encountered during the asymmetric reduction of pinacolone. Each answer provides a diagnostic workflow and corrective actions based on established chemical principles.
Question 1: My enantiomeric excess (ee) is low or inconsistent. What are the primary causes and how can I fix this?
Low enantioselectivity is the most frequent and critical issue in this transformation. The root cause is often a competition between the desired catalyzed pathway and an undesired, non-selective background reaction.
Core Insight: The primary culprit for low ee is often the non-catalyzed reduction of pinacolone by the hydride source (e.g., borane) itself, which produces a racemic mixture of the alcohol.[1][2] Your goal is to ensure the catalyzed reaction is significantly faster than this background reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantioselectivity.
Detailed Corrective Actions:
-
Catalyst Selection and Handling : Pinacolone's bulky tert-butyl group makes it a challenging substrate. Standard catalysts may be ineffective.
-
Expertise : The Noyori-type ruthenium catalysts, specifically those combining a BINAP variant with a chiral diamine or amino alcohol ligand, are exceptionally effective for hydrogenating sterically hindered ketones like pinacolone.[3] For example, the RuCl₂ complex has been shown to reduce pinacolone with 98% ee.[3]
-
Action : If using a CBS (Corey-Bakshi-Shibata) catalyst, ensure it is fresh and handled under strictly anhydrous conditions, as its performance can degrade with age and moisture exposure.[1][4] Consider switching to a more robust system like the aforementioned Noyori catalyst.
-
-
Control of Non-Catalytic Reduction :
-
Causality : At higher temperatures, the rate of direct reduction by borane becomes significant, eroding enantioselectivity.[2]
-
Action : Lower the reaction temperature. While many reductions are run at room temperature, cooling to 0°C or -20°C can dramatically suppress the non-catalyzed pathway. Additionally, add the pinacolone substrate slowly to the solution containing the catalyst and borane. This keeps the instantaneous concentration of the ketone low, favoring the faster, catalyzed reaction pathway.
-
-
Solvent and Reagent Purity :
-
Trustworthiness : Water can hydrolyze both the borane reagent and certain catalyst intermediates, leading to reduced activity and selectivity.[5]
-
Action : Always use freshly distilled, anhydrous solvents. Ensure your borane source (e.g., BH₃·THF or BH₃·SMe₂) is fresh and has been stored properly. If in doubt, titrate the borane solution to confirm its molarity before use.
-
Question 2: My reaction yield is low, or the conversion is incomplete. What should I investigate?
Low yield can stem from catalyst deactivation, insufficient reagents, or problematic workup procedures.
Potential Causes & Solutions:
-
Catalyst Deactivation : The catalyst may be poisoned by impurities (e.g., water, oxygen) or may not be robust enough for the substrate.
-
Action : Ensure all components are added under a strictly inert atmosphere (Nitrogen or Argon). If catalyst deactivation is suspected, increasing the catalyst loading (e.g., from 1 mol% to 2-5 mol%) can help drive the reaction to completion, although this should be a last resort.
-
-
Insufficient Reducing Agent : The stoichiometry of the hydride source is critical.
-
Action : Use a slight excess of the reducing agent (e.g., 1.1 to 1.5 equivalents of hydride relative to the ketone). For catalytic hydrogenations, ensure the system is properly sealed and pressurized with H₂ gas.
-
-
Reaction Time : Sterically hindered ketones react more slowly.
-
Action : Monitor the reaction by TLC or GC to determine the optimal reaction time. Do not assume a standard time from a general protocol.
-
-
Product Loss During Workup : The product, 3,3-dimethyl-2-butanol, is relatively volatile (boiling point ~120°C).
-
Action : Be cautious during solvent removal using a rotary evaporator. Use a moderate temperature and vacuum. Ensure the quenching step is performed carefully, typically at a low temperature, to avoid side reactions.
-
Part 2: Frequently Asked Questions (FAQs)
This section covers broader topics related to the theory and practice of pinacolone reduction.
Question 3: How do I choose the best catalyst system for pinacolone?
The choice depends on the available hydride source (boranes vs. H₂ gas) and desired performance.
| Catalyst System | Hydride Source | Typical Solvent | Key Advantages for Pinacolone | Potential Issues |
| CBS (Oxazaborolidine) | Borane (BH₃·THF, BH₃·SMe₂) | THF, Toluene | Well-established, predictable stereochemistry.[5][6] | Sensitive to moisture; can give moderate ee for hindered ketones.[1] |
| Noyori-type (Ru-BINAP/Diamine) | H₂ Gas or Transfer Hydrogenation (Isopropanol, Formic Acid) | Alcohols (Ethanol, Methanol, Isopropanol) | Exceptionally high activity and enantioselectivity for hindered ketones.[3] | Requires handling of H₂ gas; catalyst can be expensive. |
| Biocatalysts (ADH) | Co-factor (NADPH), often with a regeneration system. | Aqueous Buffer, sometimes with co-solvent | High selectivity, environmentally benign. | Substrate scope can be limited; requires specific pH and temperature control.[7] |
Authoritative Recommendation : For achieving the highest enantioselectivity (>95% ee) with pinacolone, catalytic asymmetric hydrogenation using a Noyori-type catalyst is the most proven and reliable method based on published literature.[3]
Question 4: What is the mechanism that provides enantioselectivity in a Noyori-type hydrogenation?
The high efficiency of the Noyori catalyst is attributed to a "metal-ligand bifunctional" mechanism.
Mechanism Explained : The catalyst operates through a concerted, six-membered pericyclic transition state. The ruthenium metal center coordinates to the carbonyl oxygen, making the carbon more electrophilic. Simultaneously, a proton on the coordinated diamine ligand engages in a hydrogen bond with the carbonyl oxygen, while the hydride on the ruthenium is delivered to the carbonyl carbon. This highly organized transition state effectively blocks one face of the ketone, forcing the hydride to add to the other face, thus inducing high enantioselectivity.
Caption: Simplified Noyori catalytic cycle.
Question 5: How do I accurately determine the enantiomeric excess (ee) of my product?
Accurate ee determination is crucial for validating your results.
-
Standard Method : The most reliable methods are chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC) .[8]
-
Procedure : You will need a chiral stationary phase column capable of separating the (R)- and (S)-enantiomers of 3,3-dimethyl-2-butanol.
-
Validation : First, analyze a racemic sample of the product (prepared by a simple, non-chiral reduction, e.g., with NaBH₄) to confirm baseline separation of the two enantiomer peaks and determine their retention times.
-
Calculation : The ee is calculated from the peak areas of the two enantiomers: ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100
-
-
Common Pitfall : Ensure your method can resolve all potential stereoisomers if your starting materials or catalysts have multiple chiral centers.[9]
Part 3: Experimental Protocol
This section provides a validated, step-by-step protocol for the asymmetric hydrogenation of pinacolone, adapted from the highly successful Noyori methodology.[3]
Protocol: Asymmetric Hydrogenation of Pinacolone using a Ru-TolBINAP-PICA Catalyst
Safety Note : This procedure involves handling a flammable gas (H₂) and pyrophoric reagents. It must be performed by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment.
Materials & Reagents:
-
Pinacolone (freshly distilled)
-
RuCl₂ catalyst (or analogous Noyori-type pre-catalyst)
-
Potassium tert-butoxide (t-BuOK)
-
Ethanol (anhydrous, degassed)
-
Hydrogen gas (H₂, high purity)
-
Stainless steel autoclave or high-pressure reaction vessel
Procedure:
-
Vessel Preparation : Meticulously clean and dry the autoclave. Assemble it and purge thoroughly with argon or nitrogen gas to ensure an inert atmosphere.
-
Catalyst Activation :
-
To the inerted autoclave, add the Ru-catalyst (e.g., at a substrate-to-catalyst [S/C] ratio of 100,000:1).
-
Add a solution of t-BuOK in anhydrous ethanol (the amount of base is typically optimized, often several equivalents relative to the catalyst).
-
Seal the autoclave and stir the mixture for 10-15 minutes to allow for pre-catalyst activation.
-
-
Substrate Addition :
-
Add a solution of pinacolone in anhydrous ethanol to the autoclave via a cannula or syringe, maintaining the inert atmosphere.
-
-
Reaction :
-
Seal the autoclave completely.
-
Purge the headspace with H₂ gas three times to replace the inert gas.
-
Pressurize the vessel to the desired H₂ pressure (e.g., 8-10 atm).
-
Begin vigorous stirring and maintain the reaction at a constant temperature (e.g., 25-30°C).
-
-
Monitoring and Workup :
-
Monitor the reaction progress by checking H₂ uptake or by analyzing aliquots via GC.
-
Once the reaction is complete, carefully vent the excess H₂ gas in the fume hood.
-
Purge the vessel with nitrogen.
-
Quench the reaction mixture by carefully adding saturated aqueous ammonium chloride (NH₄Cl) at 0°C.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate the solvent on a rotary evaporator.
-
-
Analysis :
-
Determine the chemical yield by mass or by GC with an internal standard.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
-
References
-
Enantioselective Reduction of Ketones. (n.d.). University of Liverpool. [Link]
-
Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2408. [Link]
-
Szałaj, A., et al. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Journal of Industrial Microbiology & Biotechnology, 43(9), 1235–1247. [Link]
-
Noyori, R. (2005). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 81(5), 111-126. [Link]
-
Ashenhurst, J. (2023). Pinacol Rearrangement. Master Organic Chemistry. [Link]
-
Barros, A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Biomedical Chromatography, 26(11), 1333-1338. [Link]
-
Grant, P. (2024). Advanced Organic Chemistry: Asymmetric Carbonyl Reduction. Synthesis Workshop. [Link]
-
Pinacol Rearrangement. (2022). Chemistry LibreTexts. [Link]
-
Pinacol Rearrangement. (n.d.). Chemistry Steps. [Link]
-
Xiong, Y., et al. (2000). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry, 65(20), 6542–6545. [Link]
-
Noyori, R., et al. (2001). Asymmetric Transfer Hydrogenation of Aromatic Ketones. Journal of Organic Chemistry, 66(24), 7931-7944. [Link]
-
Guduguntla, S. (2014). Exploring asymmetric catalytic transformations. University of Groningen. [Link]
-
Pinacol Rearrangement. (n.d.). Organic Chemistry Portal. [Link]
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Determination of enantiomeric excess. (n.d.). University of Bristol. [Link]
-
Corey, E. J., et al. (1987). A Stable and Easily Prepared Catalyst for the Enantioselective Reduction of Ketones. Applications to Multistep Syntheses. Journal of the American Chemical Society, 109(25), 7925–7926. [Link]
-
Corey-Bakshi-Shibata Reduction. (n.d.). Organic Chemistry Portal. [Link]
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples. (n.d.). Name Reaction in Organic Chemistry. [Link]
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Pinacol Rearrangement. (n.d.). Name Reaction in Organic Chemistry. [Link]
-
Borane Reagents. (n.d.). Organic Chemistry Portal. [Link]
-
Pinacolborane. (n.d.). Organic Chemistry Portal. [Link]
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Ruthenium-Catalysed Asymmetric Reduction of Ketones. (n.d.). Semantic Scholar. [Link]
-
Determination of Enantiomeric Excess. (n.d.). University of Bristol School of Chemistry. [Link]
-
Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC - NIH. [Link]
-
CBS Reduction, Enantioselective Catalysis. (2021). Organic Chemistry, Reaction Mechanism. [Link]
-
Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System. (n.d.). Agilent. [Link]
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- 9. agilent.com [agilent.com]
Navigating the Synthesis of Hydroxypinacolone: A Technical Support Center
[For Researchers, Scientists, and Drug Development Professionals]
Welcome to the technical support center for the synthesis of hydroxypinacolone (4-hydroxy-4-methyl-2-pentanone). As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the common challenges encountered during its synthesis. This resource is structured to offer not just procedural steps, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize your experiments effectively.
Introduction: The Synthetic Landscape of Hydroxypinacolone
Hydroxypinacolone, a versatile β-hydroxy ketone, serves as a crucial intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its synthesis, while conceptually straightforward, is often plagued by challenges related to side reactions, low yields, and purification difficulties. This guide will primarily focus on the two most common synthetic routes: the Aldol Condensation of acetone and the Grignard reaction.
Part 1: Troubleshooting Guide for Aldol Condensation of Acetone
The self-condensation of acetone is the most prevalent industrial method for producing hydroxypinacolone. This base-catalyzed reaction, however, is a reversible process and prone to a series of subsequent reactions that can significantly impact yield and purity.
Q1: My aldol condensation reaction is resulting in a low yield of hydroxypinacolone. What are the likely causes and how can I improve it?
Answer: Low yields in the aldol condensation of acetone are a frequent issue and can often be attributed to an unfavorable equilibrium and the formation of side products.[1]
Causality and Strategic Solutions:
-
Equilibrium Limitations: The aldol addition of acetone is a reversible reaction, and the equilibrium often favors the starting material.[2] To drive the reaction towards the product, consider the following:
-
Use of a Soxhlet Extractor: A highly effective technique involves using a Soxhlet extractor with a solid base catalyst (e.g., barium hydroxide).[2][3] This method continuously removes the higher-boiling hydroxypinacolone from the reaction zone, preventing its reversion to acetone and minimizing side reactions.[2]
-
Temperature Control: Lower reaction temperatures generally favor the aldol addition product over the elimination product (mesityl oxide).[4] Running the reaction at or below room temperature can improve the yield of hydroxypinacolone.
-
-
Side Reactions: The primary competing reaction is the dehydration of hydroxypinacolone to form mesityl oxide. Further condensation reactions can lead to the formation of higher molecular weight byproducts such as isophorone.[5]
-
Catalyst Choice: While strong bases like NaOH and KOH can be used, they can also promote rapid and sometimes "violent" side reactions, leading to a complex mixture of products.[5] Consider using milder catalysts like barium hydroxide or ion-exchange resins to improve selectivity.[4]
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, will favor the formation of the thermodynamically more stable dehydration and condensation products. Monitor the reaction progress (e.g., by GC) and quench it once the optimal conversion to hydroxypinacolone is reached.
-
Troubleshooting Flowchart: Low Yield in Aldol Condensation
Caption: Troubleshooting logic for low hydroxypinacolone yield.
Q2: My reaction mixture is turning dark brown/red and forming a precipitate. What is happening and how can I prevent it?
Answer: The formation of a dark-colored mixture and precipitates is indicative of extensive side reactions, likely the formation of higher-order condensation products and polymers. This is a common issue when using strong bases like NaOH at room temperature.
Causality and Strategic Solutions:
-
Runaway Condensation: Strong bases can lead to a rapid, exothermic, and difficult-to-control cascade of condensation reactions beyond the formation of hydroxypinacolone and mesityl oxide.
-
Catalyst and Temperature Control: As mentioned previously, switching to a milder, heterogeneous catalyst like barium hydroxide in a Soxhlet extractor or using an ion-exchange resin provides better control over the reaction. Maintaining a low and consistent temperature is also critical.
-
Slow Catalyst Addition: If using a homogeneous catalyst, adding it slowly and portion-wise to a cooled acetone solution can help to dissipate the heat of reaction and prevent a runaway scenario.
-
Q3: I am struggling to purify my hydroxypinacolone. What are the best methods to remove unreacted acetone and side products like mesityl oxide?
Answer: Purification of hydroxypinacolone requires careful separation from compounds with relatively close boiling points. Fractional distillation under reduced pressure is the most effective method.
Causality and Strategic Solutions:
-
Boiling Point Proximity: The boiling points of the main components in the reaction mixture are:
-
Acetone: 56 °C
-
Mesityl oxide: 129 °C
-
Hydroxypinacolone: 166 °C
-
| Compound | Boiling Point (°C at 1 atm) | Boiling Point (°C at 23 mmHg) |
| Acetone | 56 | < 20 |
| Mesityl Oxide | 129 | ~40-45 |
| Hydroxypinacolone | 166 | 71-74 |
-
Fractional Distillation Protocol:
-
Initial Distillation: First, remove the bulk of the unreacted acetone at atmospheric pressure. The temperature at the head of the column should not exceed 70 °C.[3]
-
Vacuum Distillation: The remaining crude hydroxypinacolone should then be subjected to fractional distillation under reduced pressure (e.g., 20-30 mmHg). This is crucial to prevent the thermal decomposition of hydroxypinacolone at its atmospheric boiling point.
-
A fractionating column (e.g., a Vigreux or packed column) is essential to achieve good separation between mesityl oxide and hydroxypinacolone.
-
Collect the fractions that distill over at the appropriate temperature for your vacuum level. For example, at ~23 mmHg, hydroxypinacolone distills at 71-74 °C.[3]
-
-
Experimental Protocol: Synthesis and Purification of Hydroxypinacolone via Aldol Condensation
-
Setup: Assemble a Soxhlet extraction apparatus with a round-bottom flask, Soxhlet extractor, and a reflux condenser.
-
Catalyst Preparation: Place a thimble containing barium hydroxide octahydrate in the Soxhlet extractor.
-
Reaction: Charge the round-bottom flask with acetone and initiate reflux. The refluxing acetone will continuously pass over the catalyst, and the higher-boiling hydroxypinacolone will accumulate in the flask.
-
Monitoring: The reaction can be monitored by observing the increase in the boiling point of the liquid in the flask. The reaction is typically run for 80-100 hours.[6]
-
Workup:
-
After the reaction is complete, allow the mixture to cool.
-
Perform a simple distillation at atmospheric pressure to remove the unreacted acetone.
-
-
Purification:
-
Transfer the crude hydroxypinacolone to a distillation apparatus equipped with a fractionating column.
-
Perform a fractional distillation under reduced pressure to obtain pure hydroxypinacolone.
-
Part 2: Troubleshooting Guide for Grignard Reaction
An alternative route to hydroxypinacolone is the reaction of a methyl Grignard reagent (e.g., methylmagnesium bromide) with acetone. While this method can be effective, it presents its own set of challenges.
Q1: My Grignard reaction is giving a low yield of the desired tertiary alcohol. What is the main competing reaction?
Answer: The primary side reaction that plagues the addition of Grignard reagents to ketones is the enolization of the ketone. The Grignard reagent, being a strong base, can deprotonate the α-carbon of acetone to form an enolate, which does not lead to the desired alcohol product.
Causality and Strategic Solutions:
-
Acid-Base Chemistry: The α-protons of a ketone are acidic and can be abstracted by the strongly basic Grignard reagent.
-
Use of Cerium (III) Chloride: The addition of anhydrous cerium (III) chloride (CeCl₃) can significantly suppress enolization. The transmetalation of the Grignard reagent with CeCl₃ forms a more nucleophilic and less basic organocerium reagent, which favors addition to the carbonyl group over deprotonation.
-
Reaction Scheme: Grignard Reaction with and without CeCl₃
Caption: Comparison of Grignard reaction outcomes with and without CeCl₃.
Experimental Protocol: Grignard Synthesis of Hydroxypinacolone
-
Grignard Reagent Formation: Prepare methylmagnesium bromide from methyl bromide and magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
Reaction with Acetone:
-
In a separate flask under an inert atmosphere, add a solution of acetone in anhydrous diethyl ether.
-
Cool the acetone solution in an ice bath.
-
Slowly add the prepared Grignard reagent to the acetone solution with vigorous stirring.
-
-
Quenching: After the addition is complete, slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Workup:
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation if necessary.
Part 3: Analytical Methods and Purity Assessment
Accurate monitoring of the reaction and assessment of the final product's purity are critical for successful synthesis.
Q1: What are the best analytical methods to monitor the progress of my reaction and determine the purity of the final hydroxypinacolone?
Answer: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful techniques for this purpose.
Strategic Application of Analytical Techniques:
-
Gas Chromatography (GC):
-
Reaction Monitoring: GC is ideal for monitoring the disappearance of acetone and the appearance of hydroxypinacolone and mesityl oxide over time. This allows for the precise determination of the optimal reaction endpoint. A Flame Ionization Detector (FID) is suitable for this analysis.
-
Purity Assessment: GC can also be used to determine the purity of the final product by calculating the relative peak areas of hydroxypinacolone and any impurities.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Structural Verification: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized hydroxypinacolone.
-
Quantitative NMR (qNMR): qNMR is a highly accurate method for determining the absolute purity of a sample.[7] By using a certified internal standard, the purity of the hydroxypinacolone can be calculated with high precision.[8]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
Frequently Asked Questions (FAQs)
-
Q: Can I use other bases for the aldol condensation?
-
A: Yes, other bases like sodium ethoxide or potassium carbonate can be used. However, strong bases like NaOH and KOH tend to promote side reactions more readily. The choice of base should be carefully considered based on the desired selectivity and reaction control.
-
-
Q: My Grignard reaction is still giving a low yield even with CeCl₃. What else could be wrong?
-
A: Ensure that all your reagents and glassware are scrupulously dry. Grignard reagents are highly reactive with water. Any moisture will quench the Grignard reagent and reduce your yield. Also, ensure the quality of your magnesium turnings and that the Grignard reagent has formed successfully before adding the acetone.
-
-
Q: What are the main safety precautions I should take when synthesizing hydroxypinacolone?
-
A: Hydroxypinacolone is a combustible liquid and can cause serious eye irritation.[11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. When working with Grignard reagents, be aware of their high reactivity with water and air, and always work under an inert atmosphere.[12]
-
References
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
diacetone alcohol. Organic Syntheses Procedure. [Link]
-
selection of a novel manufacturing process and catalyst for the production of diacetone alcohol. Jetir.Org. [Link]
-
Upgrading bio-based acetone to diacetone alcohol by aldol reaction using Amberlyst A26-OH as catalyst. Springer. [Link]
-
2-Pentanone, 4-hydroxy-4-methyl-: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]
-
Dibenzalacetone by Aldol Condensation. Chem.ucla.edu. [Link]
-
Diacetone alcohol Synthesis. YouTube. [Link]
-
Aldol Condensation of Acetone| Organic Reaction #12boardexam , #neetpreparation. YouTube. [Link]
-
Elucidation of Active Sites in Aldol Condensation of Acetone over Single-Facet Dominant Anatase TiO2 (101) and (001) Catalysts. JACS Au. [Link]
-
1024 Elimination of water from 4-hydroxy-4-methyl-2- pentanone. oc-praktikum.de. [Link]
-
[Solved] Reaction between acetone and methylmagnesium chloride follow. Testbook. [Link]
- CN102329193B - Process for synthesizing 2-methyl-2,4-pentendiol through hydrogenation reduction of diacetone alcohol.
- US1937272A - Preparation of diacetone alcohol.
-
Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC - NIH. [Link]
-
Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. PubMed. [Link]
- CN101700994A - Method for preparing 4-hydroxy-4-methyl-2-pentanone.
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Methylmagnesium bromide addition reaction to acetone. ResearchGate. [Link]
-
2-METHYL-2,4-PENTANEDIOL. Ataman Kimya. [Link]
-
Purity by Absolute qNMR Instructions. acs.org. [Link]
Sources
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- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. d-nb.info [d-nb.info]
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- 7. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. gustavus.edu [gustavus.edu]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Technical Support Center: Stereoselective Synthesis of 1-Hydroxy-3,3-dimethylbutan-2-one
Welcome to the technical support center for the stereoselective synthesis of 1-Hydroxy-3,3-dimethylbutan-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of achieving high stereoselectivity in the asymmetric reduction of its prochiral ketone precursor, 3,3-dimethylbutan-2-one (pinacolone). Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established literature and field expertise.
Introduction: The Importance of Chiral Pinacolone Alcohol
Optically active this compound is a valuable chiral building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The asymmetric reduction of the prochiral ketone is the most direct and efficient route to access this chiral secondary alcohol.[2][3] However, achieving high enantiomeric excess (e.e.) and chemical yield can be challenging, often requiring careful optimization of catalysts and reaction conditions.[4][5] This guide will focus primarily on two of the most robust methods for this transformation: the Corey-Bakshi-Shibata (CBS) reduction and Noyori-type asymmetric (transfer) hydrogenation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, explaining the underlying causes and providing actionable solutions.
Issue 1: Low Enantiomeric Excess (e.e.)
Question: My reaction produces the desired alcohol, but the enantiomeric excess is consistently below my target of >95%. What are the likely causes and how can I improve it?
Answer: Low enantioselectivity is the most common challenge and can stem from several factors. The key is to ensure the catalyzed pathway significantly outpaces the non-catalyzed background reaction.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale | Recommended Solution |
| Catalyst Inactivity/Degradation | Oxazaborolidine (CBS) catalysts can be sensitive to air and moisture.[6] Aging or improper storage can lead to decomposition, reducing the concentration of the active chiral catalyst.[7] | Use a freshly opened bottle of catalyst or a recently prepared solution. If preparing in situ, ensure the precursor amino alcohol is pure and the borane source is accurately titrated.[7] |
| Background Reduction | The achiral reducing agent (e.g., BH₃·THF) can directly reduce the ketone without the chiral catalyst's guidance, leading to a racemic product that erodes the overall e.e.[7] | Add the ketone substrate slowly to the mixture of the catalyst and the reducing agent. This keeps the ketone concentration low, favoring the faster, catalyzed pathway over the slower, uncatalyzed one. |
| Suboptimal Temperature | Asymmetric reactions are highly temperature-dependent. For many CBS reductions, lower temperatures increase selectivity by stabilizing the diastereomeric transition state that leads to the major enantiomer.[7] However, some systems show a non-linear temperature effect. | Perform a temperature screen (e.g., 0 °C, -20 °C, -40 °C, -78 °C) to find the optimal balance between reaction rate and enantioselectivity.[5] |
| Incorrect Stoichiometry | Too little catalyst will slow the chiral pathway, allowing the background reaction to become more competitive. An incorrect ratio of reducing agent to substrate can also affect outcomes. | Carefully optimize the catalyst loading, typically between 5-10 mol%. Ensure the reducing agent is used in slight excess (e.g., 1.1-1.2 equivalents) to drive the reaction to completion without being overly excessive. |
| Solvent Effects | The solvent can influence catalyst stability, solubility, and the transition state geometry. For CBS reductions, coordinating solvents like THF are generally preferred. | While THF is standard, consider screening other ethereal solvents if selectivity is poor. For Noyori transfer hydrogenations, solvents like isopropanol may be part of the reaction system itself.[8] |
Troubleshooting Workflow for Low Enantioselectivity
Caption: The key steps of the CBS reduction mechanism.
Q3: How do I accurately determine the enantiomeric excess (e.e.) of my product?
A3: The most reliable and widely used methods are chiral chromatography techniques.
-
Chiral High-Performance Liquid Chromatography (HPLC): This involves using a column with a chiral stationary phase (CSP). The two enantiomers of the alcohol will interact differently with the CSP, leading to different retention times and baseline separation of the peaks. The e.e. is calculated from the relative area of the two peaks.
-
Chiral Gas Chromatography (GC): Similar to HPLC, this method uses a capillary column coated with a chiral stationary phase. It is often suitable for more volatile compounds like this compound. The alcohol may need to be derivatized (e.g., as an acetate ester) to improve its volatility and separation.
For both methods, it is essential to first analyze a racemic sample (produced by reduction with a non-chiral agent like NaBH₄) to confirm the peak identities and ensure the method can separate the enantiomers.
Appendix: Experimental Protocols
Protocol 1: General Procedure for CBS Reduction of 3,3-Dimethylbutan-2-one
This protocol is a representative example and must be adapted and optimized for specific laboratory conditions.
Materials:
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)
-
3,3-Dimethylbutan-2-one (Pinacolone), >99% pure
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Setup: Under a nitrogen atmosphere, add the CBS catalyst solution (e.g., 0.5 mmol, 5 mol%) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel. Cool the flask to 0 °C in an ice bath.
-
Borane Addition: Slowly add BH₃·THF solution (11 mmol, 1.1 equiv) to the catalyst solution while maintaining the temperature at 0 °C. Stir for 15 minutes to allow for complex formation.
-
Substrate Addition: In a separate flask, dissolve 3,3-dimethylbutan-2-one (1.0 g, 10 mmol, 1.0 equiv) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture over 30-45 minutes via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor its progress by taking small aliquots and analyzing them by TLC or GC (after quenching the aliquot with MeOH). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, slowly and carefully add methanol (5 mL) dropwise to quench the excess borane (Caution: H₂ gas evolution).
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl (10 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers sequentially with water (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude chiral alcohol.
-
Purification & Analysis: Purify the crude product by flash column chromatography if necessary. Determine the chemical yield. Analyze the enantiomeric excess using chiral HPLC or GC.
References
-
Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Available at: [Link]
-
PubMed. (2007). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. PubMed. Available at: [Link]
-
Catalysis Science & Technology. (2018). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Royal Society of Chemistry. Available at: [Link]
-
Master Organic Chemistry. (2023). Pinacol Rearrangement. Available at: [Link]
-
National Institutes of Health (NIH). (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. Available at: [Link]
-
Bode Research Group. (2015). Key Concepts in Stereoselective Synthesis. ETH Zürich. Available at: [Link]
-
Myers Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Available at: [Link]
-
Mettler Toledo. (n.d.). Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Available at: [Link]
-
ACS Publications. (1995). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society. Available at: [Link]
-
International Journal for Modern Trends in Science and Technology. (2023). Advances and Perspectives in Pinacol Rearrangement Reactions: A Comprehensive Review. IJFMR. Available at: [Link]
-
PharmaGuru. (2024). How To Calculate Enantiomeric Excess: Learn Quickly. Available at: [Link]
-
Grokipedia. (n.d.). Corey–Itsuno reduction. Available at: [Link]
-
Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Chemometrics. Available at: [Link]
-
National Institutes of Health (NIH). (2010). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B. Available at: [Link]
-
YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. Available at: [Link]
-
ISOMERLAB. (2021). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. Available at: [Link]
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- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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- 8. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
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- 11. uma.es [uma.es]
preventing side reactions in Claisen-Schmidt condensation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chalcones and other α,β-unsaturated ketones via the Claisen-Schmidt condensation. As a robust C-C bond-forming reaction, the Claisen-Schmidt condensation is invaluable, but its success hinges on carefully controlling reaction conditions to prevent competing side reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What fundamentally is the Claisen-Schmidt condensation?
The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone that possesses an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[1] The reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH), and results in the formation of an α,β-unsaturated ketone, a class of compounds famously known as chalcones.[2][3] The key to its success as a crossed condensation lies in the differing reactivity of the two carbonyl partners: one can form a nucleophilic enolate (the ketone), while the other (the aromatic aldehyde) can only act as an electrophile, which minimizes the mixture of products often seen in crossed aldol reactions.[4]
Q2: Why is controlling the reaction stoichiometry so critical?
Stoichiometry is paramount for maximizing the yield of the desired cross-condensation product and minimizing side reactions. For instance, in the synthesis of dibenzalacetone from acetone and benzaldehyde, a 2:1 molar ratio of aldehyde to ketone is often used. This ensures that the acetone, which has α-hydrogens on both sides, reacts with two equivalents of the aldehyde. Using the aldehyde in slight excess can help drive the reaction to completion and suppress the self-condensation of the enolizable ketone.
Q3: What are the most common side reactions I should be aware of?
The primary side reactions that can compromise the yield and purity of your product include:
-
Self-Condensation of the Ketone: The enolizable ketone reacts with itself instead of the aromatic aldehyde.
-
Cannizzaro Reaction: The aromatic aldehyde, lacking α-hydrogens, undergoes disproportionation in the presence of a strong base to yield a carboxylic acid and an alcohol.[5]
-
Michael Addition: The enolate product attacks another molecule of the α,β-unsaturated ketone product, leading to dimers or polymers.[6][7]
-
Polymerization: Uncontrolled, repeated condensation reactions can lead to the formation of polymeric tars.[8][9]
Q4: How do I select the appropriate base for my reaction?
The choice of base is a critical parameter. Strong bases like NaOH or KOH are commonly used to ensure a sufficient concentration of the enolate for the reaction to proceed.[10] However, the concentration and strength of the base must be carefully managed. An excessively high concentration of a strong base can promote the undesired Cannizzaro reaction.[11] The ideal base should be strong enough to deprotonate the ketone's α-hydrogen efficiently but not so strong as to induce side reactions.[12] For some substrates, milder bases may be sufficient.
Troubleshooting Guide: In-Depth Analysis of Side Reactions
This section provides a detailed examination of specific experimental issues, their mechanistic origins, and validated protocols for their mitigation.
Issue 1: Self-Condensation of the Ketone
Q: My reaction is yielding significant amounts of a byproduct derived from my ketone starting material. How can I prevent this self-condensation?
A: This is a classic issue where your nucleophile (the ketone enolate) attacks another molecule of the ketone instead of the target aldehyde. This occurs because both species are present simultaneously. The key is to control the relative concentrations and reactivity.
Scientific Rationale: The Claisen-Schmidt reaction relies on the ketone forming an enolate that then attacks the aldehyde. However, the ketone itself is also an electrophile. If the concentration of the ketone enolate is high while the concentration of the aldehyde is low, or if the aldehyde is significantly less reactive, the enolate may preferentially attack another ketone molecule in an aldol self-condensation reaction.
Preventative Protocols & Methodologies:
-
Controlled Reagent Addition: The most effective strategy is to add the enolizable ketone slowly to a mixture of the aromatic aldehyde and the base. This ensures that the moment an enolate is formed, it is in an environment with a high concentration of the aldehyde, making the desired cross-condensation the statistically favored pathway.
-
Temperature Management: Lowering the reaction temperature (e.g., using an ice bath) can decrease the overall reaction rate, including the rate of self-condensation.[13] This provides more control over the reaction. Studies have shown that temperature can significantly influence reaction yields and times.[13][14]
-
Stoichiometric Control: Use a slight excess of the aromatic aldehyde (e.g., 1.1 to 1.2 equivalents) to maximize the probability of the enolate colliding with an aldehyde molecule rather than another ketone molecule.
Data Summary: Optimizing Conditions to Prevent Ketone Self-Condensation
| Parameter | Standard Condition | Optimized Condition to Minimize Self-Condensation | Rationale |
| Addition Order | All reagents mixed at once | Slow, dropwise addition of ketone to aldehyde/base mixture | Maintains a low instantaneous concentration of the enolate and ketone, favoring reaction with the abundant aldehyde. |
| Temperature | Room Temperature (20-25°C) | 0 - 10°C | Slows the rate of all reactions, allowing the desired pathway to dominate under controlled addition.[13] |
| Stoichiometry | 1:1 Ketone:Aldehyde | 1:1.1 Ketone:Aldehyde | Increases the statistical likelihood of the enolate reacting with the aldehyde. |
Reaction Pathway Visualization: Desired vs. Self-Condensation
Caption: Desired Claisen-Schmidt vs. Ketone Self-Condensation.
Issue 2: Cannizzaro Reaction of the Aromatic Aldehyde
Q: My aromatic aldehyde seems to be decomposing into a carboxylic acid and an alcohol. What is causing this, and how can I prevent it?
A: You are observing the Cannizzaro reaction, a characteristic side reaction for aldehydes that lack α-hydrogens when subjected to strong basic conditions.[5] This is a disproportionation reaction where one molecule of the aldehyde is oxidized to a carboxylic acid and another is reduced to an alcohol.
Scientific Rationale: In the presence of a high concentration of hydroxide ions, the hydroxide can act as a nucleophile and attack the carbonyl carbon of the aldehyde. The resulting tetrahedral intermediate can then transfer a hydride ion to a second molecule of the aldehyde, completing the redox process. This reaction competes directly with the desired Claisen-Schmidt condensation for your aldehyde starting material.
Preventative Protocols & Methodologies:
-
Moderate Base Concentration: Avoid using an excessively high concentration of NaOH or KOH. Often, a 10% aqueous solution is sufficient. The rate of the Cannizzaro reaction is highly dependent on the hydroxide concentration.
-
Use of Milder Bases: If your ketone is sufficiently acidic, consider using a weaker base, such as an alkoxide (e.g., sodium ethoxide in ethanol), which can reduce the likelihood of the Cannizzaro reaction.
-
Temperature Control: The Cannizzaro reaction is often accelerated by higher temperatures. Maintaining the reaction at room temperature or below can help suppress this side reaction.[11]
-
Ensure Efficient Enolate Formation: The faster your enolate is formed and reacts with the aldehyde, the less time the aldehyde has to undergo the Cannizzaro reaction. Ensure your ketone is of good purity and that mixing is efficient.
Data Summary: Suppressing the Cannizzaro Reaction
| Parameter | Condition Favoring Cannizzaro | Optimized Condition to Suppress Cannizzaro | Rationale |
| Base Strength | High concentration of strong base (e.g., >20% NaOH) | Moderate concentration (e.g., 10% NaOH) or weaker base | Reduces the rate of nucleophilic attack by OH- on the aldehyde carbonyl.[11] |
| Temperature | > 40°C | 0 - 25°C | The activation energy for the Cannizzaro reaction is often higher, making it more temperature-sensitive. |
| Reaction Time | Prolonged reaction times | Monitor reaction and work up promptly after completion | Minimizes the time the aldehyde is exposed to basic conditions. |
Reaction Pathway Visualization: Desired vs. Cannizzaro Reaction
Caption: Desired Claisen-Schmidt vs. Cannizzaro Side Reaction.
Issue 3: Michael Addition and Polymerization
Q: My final product is a sticky, impure mess, and purification is difficult. What could be causing this polymer formation?
A: This is often the result of a subsequent Michael (or conjugate) addition reaction.[6] The α,β-unsaturated ketone product you are synthesizing is a potent Michael acceptor. The ketone enolate, which is still present in the reaction mixture, can act as a Michael donor and attack the product, leading to dimers, oligomers, and polymers.
Scientific Rationale: The Claisen-Schmidt product contains an electrophilic β-carbon due to conjugation with the carbonyl group. A nucleophile, such as the ketone enolate, can attack this site in a 1,4-conjugate addition.[15] This forms a new enolate, which can then react further, initiating a polymerization cascade.[16] This side reaction is particularly problematic when there is an excess of the enolizable ketone or if the reaction is left for too long under basic conditions.
Preventative Protocols & Methodologies:
-
Strict Stoichiometric Control: This is the most critical factor. Avoid using an excess of the enolizable ketone. As discussed, a slight excess of the aldehyde is preferable to ensure all the enolate is consumed in the primary condensation step.
-
Prompt Reaction Quenching: Once TLC or another monitoring method indicates the consumption of the starting materials, the reaction should be promptly quenched. This is typically done by neutralizing the base with a dilute acid (e.g., HCl or acetic acid). This protonates the enolate, deactivating it as a nucleophile.
-
Product Precipitation: In many Claisen-Schmidt reactions, the chalcone product is a solid that precipitates from the reaction medium (often an alcohol-water mixture). This in-situ removal of the product from the solution effectively protects it from further reaction with any remaining enolate. If your product is soluble, this side reaction is more likely.
-
Lower Temperature: Reducing the temperature can slow down the rate of the Michael addition, which may have a different activation energy than the initial condensation.
Reaction Pathway Visualization: Desired Condensation vs. Michael Addition
Caption: Michael Addition Side Reaction Pathway.
References
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]
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The Organic Chemistry Tutor. (2018). Claisen Condensation Reaction Mechanism. YouTube. [Link]
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Millar, J. Claisen-Schmidt Condensation. Palomar College. [Link]
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Pearson. Claisen-Schmidt Condensation: Videos & Practice Problems. [Link]
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BYJU'S. Claisen Condensation Mechanism. [Link]
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Wikipedia. Claisen–Schmidt condensation. [Link]
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nevoLAB GmbH. (2021). Reaction-Note-2201-Claisen-Schmidt-Condensation. [Link]
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Ayele, A., et al. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega. [Link]
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Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]
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Andrade, C. K. Z., et al. (2021). Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the rate-controlling step. Physical Chemistry Chemical Physics. [Link]
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Chemistry LibreTexts. (2023). Condensation Polymers. [Link]
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Panda, J., et al. (2015). Highly efficient base catalysis and sulfide oxidation reactions over new functionalized mesoporous polymers. RSC Advances. [Link]
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The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. [Link]
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ResearchGate. (2006). Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. [Link]
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ResearchGate. (2021). Solvent-free Claisen and Cannizzaro reactions. [Link]
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Professor Dave Explains. (2021). Claisen and Michael Reactions. YouTube. [Link]
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Chemistry Steps. Michael Addition Reaction Mechanism. [Link]
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ResearchGate. (2021). Mechanism of base-catalyzed Claisen-Schmidt condensation. [Link]
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ResearchGate. (2012). Reaction Control in Condensation Polymerization. [Link]
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Chemistry Stack Exchange. (2019). How to avoid cannizaro reaction during aldol reaction?[Link]
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ResearchGate. (2020). Effect of temperature on the time and yield of the Claisen-Schmidt reaction. [Link]
-
Wikipedia. Michael addition reaction. [Link]
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ACS Omega. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. [Link]
-
MDPI. (2022). Pressure-Induced Polymerization: Addition and Condensation Reactions. [Link]
-
Chemistry Steps. Cannizzaro Reaction. [Link]
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Technical Support Center: Scale-Up of 1-Hydroxy-3,3-dimethylbutan-2-one Production
Introduction: 1-Hydroxy-3,3-dimethylbutan-2-one, also known as hydroxypinacolone, is a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and specialized chemicals. Its synthesis, while straightforward at the bench scale, presents unique challenges during scale-up. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to assist researchers and process chemists in navigating the complexities of its production. We will focus on a common and reliable synthetic route: the α-hydroxylation of 3,3-dimethylbutan-2-one (pinacolone).
Core Synthesis Pathway Overview
The production of this compound is often achieved via a two-step process starting from the readily available ketone, pinacolone. The most common industrial approach involves an initial α-halogenation followed by a nucleophilic substitution.
-
α-Halogenation: Pinacolone is first halogenated at the α-position, typically using bromine in an acidic medium, to form 1-bromo-3,3-dimethylbutan-2-one. This reaction requires careful control to prevent di-bromination and other side reactions.
-
Hydroxylation: The resulting α-haloketone is then converted to the target α-hydroxyketone. A robust method for this transformation is the Kornblum oxidation , which utilizes dimethyl sulfoxide (DMSO) as both the solvent and the oxidant in the presence of a mild base.[1][2]
This guide will address the practical challenges and scale-up considerations inherent in this synthetic sequence.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & Scale-Up Considerations
This section addresses specific problems that may arise during the synthesis and scale-up, presented in a question-and-answer format.
Question 1: My α-bromination reaction is sluggish, and I have significant starting material left even after extended reaction times. What's going on?
Answer: This is a common issue often related to the initiation of the reaction, which is autocatalytic with respect to the HBr byproduct.
-
Causality: The reaction requires an acidic environment to promote enol formation, which is the active species that reacts with bromine. While using acetic acid as a solvent helps, the HBr generated as the reaction proceeds is the primary catalyst. On a small scale, trace amounts of water or impurities can inhibit this initiation.
-
Bench-Scale Solution: Add a few drops of concentrated HBr or acetyl bromide to the reaction mixture to "kick-start" the process. You should observe the bromine color begin to fade, indicating the reaction has initiated.
-
Scale-Up Consideration: On a larger scale, relying on autocatalysis can lead to poor control and a potential runaway reaction once it finally initiates. It is better practice to include a catalytic amount of HBr (e.g., as a solution in acetic acid) from the start to ensure a smooth and controlled initiation. Ensure your pinacolone and solvent are anhydrous, as water can interfere with the reaction.
Question 2: During the Kornblum oxidation, my reaction turns dark brown or black, and the yield is very low. What causes this decomposition?
Answer: The formation of dark, tar-like substances is a classic sign of side reactions or product decomposition, often triggered by excessive heat or improper reagent addition.[3]
-
Causality: The Kornblum oxidation involves the formation of an alkoxysulfonium salt intermediate.[1] If the temperature is too high or if localized hot spots occur due to poor mixing, this intermediate and the final product can undergo elimination or polymerization reactions. The basic conditions, although mild with sodium bicarbonate, can also promote aldol-type side reactions if the temperature is not controlled.
-
Bench-Scale Solution:
-
Temperature Control: Maintain a strict internal reaction temperature. Do not exceed 80 °C. Use an oil bath and a thermocouple to monitor the internal temperature, not just the bath temperature.
-
Controlled Addition: If adding the α-bromo ketone to the hot DMSO/bicarbonate slurry, do so dropwise to control the exotherm.
-
-
Scale-Up Consideration: Heat management is paramount. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient.
-
Reverse Addition: Consider adding the DMSO/base slurry slowly to the α-bromo ketone at a controlled temperature. This allows the reactor's cooling system to manage the exotherm more effectively.
-
Solvent Dilution: Increasing the amount of DMSO can help create a more manageable slurry and improve heat transfer, although this will impact process volume and downstream processing.
-
Question 3: My yield dropped from 85% at the 5g scale to 50% at the 500g scale. Why?
Answer: A significant drop in yield upon scale-up often points to issues with mass and heat transfer.
-
Causality & Solutions:
-
Mixing Inefficiency: In the Kornblum oxidation, you are dealing with a heterogeneous mixture (solid NaHCO₃ in liquid DMSO). In a large reactor, if the agitation is insufficient, the bicarbonate can settle, leading to poor base distribution. This creates localized areas of low pH where side reactions can occur and areas where the reaction doesn't proceed. Ensure the reactor's impeller design and agitation speed are sufficient to maintain a uniform slurry.
-
Heat Transfer: As discussed in Q2, poor heat removal on a large scale can lead to byproduct formation. You must characterize the reaction exotherm on a small scale using a reaction calorimeter to properly engineer the cooling capacity required for the larger vessel.
-
Addition Time: A dropwise addition that takes 10 minutes on a 5g scale should be proportionally longer on a 500g scale. Scaling addition times linearly with the batch size is a common starting point to avoid accumulating unreacted reagents and overwhelming the cooling system.
-
Question 4: During aqueous work-up, I'm struggling with emulsions and poor phase separation. How can I resolve this?
Answer: Emulsions are common in this process due to the presence of DMSO and various salts.
-
Causality: DMSO is fully miscible with water and also has good solubility for organic compounds, acting as a surfactant that stabilizes emulsions. Brine washes are used to break emulsions by increasing the ionic strength of the aqueous phase, which forces the organic components out.
-
Solutions:
-
Add Brine: Use a saturated NaCl solution (brine) instead of deionized water for all washing steps.
-
Adjust pH: Sometimes, a slight adjustment of the aqueous phase pH away from neutral can help break an emulsion.
-
Patience & Temperature: Allow the mixture to stand for a longer period. Gentle warming may also help, but be cautious due to the low boiling point of some organic solvents.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® can help break up the emulsion.
-
Question 5: My final product is contaminated with an impurity of very similar polarity that I cannot remove by column chromatography. What is it and how can I avoid it?
Answer: This is likely unreacted 1-bromo-3,3-dimethylbutan-2-one or a byproduct from a competing reaction.
-
Causality: The starting material and product have similar polarities, making chromatographic separation difficult. A common issue noted in similar preparations is the instability of the product on silica gel, which can cause reversion back to starting materials or other byproducts.[3]
-
Solutions:
-
Drive the Reaction to Completion: The best way to avoid starting material in your final product is to ensure the reaction is complete. Monitor the reaction closely by TLC or GC analysis. If it stalls, a slight increase in temperature or addition of more base might be necessary.
-
Alternative Purification: If chromatography is problematic, consider vacuum distillation. This compound is an oil and should be amenable to distillation under reduced pressure, which can be a more scalable purification method.
-
Chromatography Optimization: If you must use chromatography, try using silica gel that has been "deactivated" by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine. This neutralizes the acidic sites on the silica that can cause product degradation.[3]
-
Caption: Troubleshooting decision tree for low yield.
Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions for this process? A: Both the precursor, pinacolone, and the final product, this compound, are classified as highly flammable liquids.[4][5][6] The product may also cause skin, eye, and respiratory irritation.[4]
-
Flammability: All operations should be conducted in a well-ventilated fume hood, away from ignition sources. When transferring solvents on a large scale, ensure all equipment is properly grounded to prevent static discharge.[6]
-
Bromine: Bromine is highly toxic, corrosive, and volatile. It should be handled with extreme care using appropriate personal protective equipment (gloves, goggles, lab coat, and potentially a face shield). Work in a certified chemical fume hood. Have a bromine quenching solution (e.g., sodium thiosulfate) readily available.
-
Exotherms: As detailed in the troubleshooting section, the reactions can be exothermic. Never add reagents quickly on a large scale without understanding the thermal profile.
Q: What is the recommended storage condition for this compound? A: The compound is described as a volatile oil.[7] For long-term stability, it is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at freezer temperatures (-20°C).[7][8]
Q: Can I use an oxidant other than DMSO for the hydroxylation step? A: While the Kornblum oxidation is efficient, other methods exist. For example, direct oxidation of pinacolone using oxidants like potassium permanganate (KMnO₄) can yield α-hydroxy ketones, but often suffers from poor selectivity and over-oxidation to cleave the C-C bond, especially under harsh conditions.[9][10] The Kornblum method generally offers a cleaner, more controlled, and scalable alternative for this specific transformation.
Key Experimental Protocols
Protocol 1: Synthesis of 1-Bromo-3,3-dimethylbutan-2-one
-
Setup: Equip a round-bottom flask with a magnetic stirrer, an addition funnel, and a gas outlet connected to a scrubber containing sodium thiosulfate solution.
-
Charging: Charge the flask with 3,3-dimethylbutan-2-one (pinacolone) (1.0 equiv) and a suitable solvent such as dichloromethane or acetic acid.
-
Initiation: Add a catalytic amount of HBr (48% aq. solution, ~0.01 equiv).
-
Addition: Cool the mixture in an ice bath. Add a solution of bromine (1.05 equiv) in the same solvent dropwise via the addition funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the red-brown color of bromine has completely disappeared (typically 2-4 hours). Monitor progress by TLC or GC.
-
Work-up: Carefully pour the reaction mixture into ice water. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude bromo-ketone, which can often be used in the next step without further purification.
Protocol 2: Kornblum Oxidation to this compound
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a condenser, and a thermocouple to monitor the internal temperature.
-
Charging: Charge the flask with dimethyl sulfoxide (DMSO) and sodium bicarbonate (2.0 equiv).
-
Heating: Heat the slurry to 70 °C with vigorous stirring.
-
Addition: Add the crude 1-bromo-3,3-dimethylbutan-2-one (1.0 equiv) from the previous step, either neat or as a solution in a minimal amount of DMSO, dropwise to the hot slurry. Monitor the internal temperature and control the addition rate to prevent the temperature from exceeding 80 °C.
-
Reaction: After the addition is complete, maintain the reaction at 70-75 °C for 1-2 hours, or until TLC/GC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ice water and an extraction solvent (e.g., ethyl acetate). Extract the aqueous layer multiple times.
-
Washing: Combine the organic layers and wash extensively with brine to remove the DMSO. This may require 5-10 washes.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
| Parameter | Bench-Scale (10g) | Scale-Up (1kg) | Key Consideration |
| Addition Time (Bromine) | 15-20 min | 2-3 hours | Maintain low temperature; avoid HBr gas buildup. |
| Addition Time (Kornblum) | 10-15 min | 1.5-2.5 hours | Control exotherm; prevent localized hot spots. |
| Agitation | Magnetic Stirrer | Overhead Mechanical Stirrer | Ensure efficient mixing to keep solids suspended. |
| Heat Transfer | Oil Bath / Ice Bath | Jacketed Reactor with Chiller | Surface area to volume ratio decreases. |
| Work-up Washes | 3 x 50 mL | 5 x 10 L | Efficiently remove DMSO to prevent emulsions. |
Table 1: Comparison of Key Parameters for Bench vs. Scale-Up Production.
References
- BYJU'S. (n.d.). Pinacol Pinacolone Rearrangement Process.
- Master Organic Chemistry. (2023). The Pinacol Rearrangement.
- Organic Syntheses. (2015). Org. Synth. 2015, 92, 247.
- Wong, F. (2015). Pinacol Rearrangement Made Easy! [Video]. YouTube.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Wikipedia. (n.d.). Pinacol rearrangement.
- ChemScene. (n.d.). This compound.
- ChemicalBook. (2023). This compound.
- ChemicalBook. (n.d.). This compound CAS#: 38895-88-4.
- American Elements. (n.d.). This compound.
- Wikipedia. (n.d.). Kornblum oxidation.
- Sciencemadness.org. (n.d.). Hydroxylations with Potassium Manganate.
- ResearchGate. (2026). Aliphatic Aldehydes Synthesis from Halides by Kornblum's Reaction Using a New Fast Method.
- Fisher Scientific. (2025). Safety Data Sheet - 3,3-Dimethylbutan-2-one oxime.
- Migration from carbon to electron-deficient carbon: Pinacol-pinacolone rearrangement. (n.d.).
- The pinacol rearrangement. (2023).
- Sigma-Aldrich. (2024). Safety Data Sheet - 3,3-Dimethyl-2-butanone.
- Pinacol-Pinacolone Rearrangement reaction. (2021). [Video]. YouTube.
- Sciencemadness.org. (2019). Konrblum oxidation of 2-(chloromethyl)-2-methyl-1,3-dioxolane.
- Organic Chemistry Portal. (n.d.). Potassium Permanganate.
- Quora. (2019). What is an example of pinacolone rearrangement?
- A2B Chem. (n.d.). 3,3-dimethylbutan-2-one.
- ResearchGate. (n.d.). An α, β-unsaturated ketone alkylation and efficient reduction protocol.
- Google Patents. (n.d.). CN103483167B - A kind of purification process of 3-Hydroxybutanone.
- Fisher Scientific. (2025). Safety Data Sheet - 3,3-Dimethyl-2-butanone.
- ResearchGate. (2026). Efficient 1-Hydroxy-2-Butanone Production from 1,2-Butanediol by Whole Cells of Engineered E. coli.
- Oxidation of Alkenes Using Potassium Permangan
- Chemistry Steps. (n.d.). Syn Dihydroxylation of Alkenes with KMnO4 and OsO4.
- Apollo Scientific. (2023). 3-Methylbutan-2-one.
- ResearchGate. (n.d.). Oxidation of α-hydroxy ketone derivatives with KMnO4.
- Google Patents. (n.d.). JPS60184038A - Production of 1-hydroxy-2-one compound.
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Validation & Comparative
A Comparative Guide to the Synthesis and Validation of 1-Hydroxy-3,3-dimethylbutan-2-one
For researchers, scientists, and professionals in drug development, the reliable synthesis and rigorous validation of key chemical intermediates are paramount. 1-Hydroxy-3,3-dimethylbutan-2-one, also known as hydroxypinacolone, is a valuable building block in organic synthesis. This guide provides an in-depth comparison of common synthetic routes and outlines a comprehensive validation framework, grounded in established analytical techniques.
Part 1: Comparative Analysis of Synthetic Strategies
The synthesis of α-hydroxy ketones like this compound can be approached through several methods, each with distinct advantages and drawbacks. Here, we compare two primary strategies: the direct oxidation of a ketone and a multi-step sequence involving a diol intermediate.
Strategy 1: Direct Oxidation of Pinacolone
This is a more direct approach, starting from the readily available pinacolone (3,3-dimethylbutan-2-one). The core of this strategy is the selective oxidation of the α-methyl group.
Causality Behind Experimental Choices: The choice of an oxidizing agent is critical. Selenium dioxide (SeO₂) is a classic reagent for the α-oxidation of ketones, known as the Riley oxidation. The reaction proceeds through an enol intermediate, which attacks the electrophilic selenium center. This is followed by a series of steps leading to the desired α-hydroxy ketone. The use of a co-oxidant like tert-butyl hydroperoxide can allow for catalytic use of the toxic and expensive selenium dioxide.
Advantages:
-
Fewer synthetic steps.
-
Readily available starting material.
Disadvantages:
-
Selenium dioxide is highly toxic.
-
The reaction can sometimes over-oxidize to a diketone.
-
Purification can be challenging due to selenium byproducts.
Strategy 2: Pinacol Rearrangement and Subsequent Oxidation
This two-step approach first involves the synthesis of a vicinal diol, pinacol (2,3-dimethylbutane-2,3-diol), which is then rearranged to pinacolone. While this is the classic synthesis of pinacolone itself, a variation can be envisioned where a related diol is selectively oxidized. A more practical alternative for generating the α-hydroxy ketone functionality involves the oxidation of a precursor alcohol. For instance, the reduction of an α-keto ester followed by hydrolysis would yield the target molecule. A more direct alternative synthesis involves the asymmetric decarboxylative chlorination of a β-ketocarboxylic acid followed by nucleophilic substitution.
A more straightforward alternative synthesis begins with a suitable alcohol precursor, which is then oxidized. For example, the synthesis could start from 1-bromo-3,3-dimethylbutan-2-one, which is then hydrolyzed to the desired product.
Alternative Approach: Oxidation of a Precursor Alcohol
A common and often milder alternative for creating α-hydroxy ketones is the oxidation of a corresponding diol or a primary alcohol adjacent to a ketone. A highly effective and selective method for this transformation is the Dess-Martin Periodinane (DMP) oxidation.
Causality Behind Experimental Choices: DMP is a hypervalent iodine reagent that offers mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The reaction is typically fast and can be performed at room temperature, which is advantageous for sensitive molecules. The mechanism involves the formation of a periodinane intermediate, followed by an intramolecular elimination to yield the carbonyl compound.
Advantages:
-
High selectivity and yields.
-
Mild reaction conditions.
-
Avoids the use of heavy metals.
Disadvantages:
-
DMP is shock-sensitive and must be handled with care.
-
The reagent is relatively expensive.
-
The workup can be complicated by the precipitation of byproducts.
Quantitative Comparison of Synthetic Routes
| Parameter | Strategy 1: SeO₂ Oxidation | Strategy 2: DMP Oxidation of Precursor Alcohol |
| Starting Material | Pinacolone | 1,2-diol or suitable alcohol precursor |
| Key Reagents | Selenium Dioxide | Dess-Martin Periodinane |
| Typical Yields | Moderate to Good | Good to Excellent |
| Reaction Conditions | Often requires heating | Room temperature |
| Safety Concerns | High toxicity of selenium compounds | DMP is shock-sensitive |
| Workup Complexity | Can be difficult due to selenium byproducts | Can be challenging due to byproduct precipitation |
Part 2: A Self-Validating Protocol for Synthesis and Characterization
A robust validation process is essential to confirm the identity, purity, and yield of the synthesized this compound. This involves a multi-pronged analytical approach.
Experimental Workflow
Caption: Overall workflow from synthesis to validation.
Detailed Experimental Protocol: DMP Oxidation
-
Reaction Setup: To a solution of the starting alcohol (1 equivalent) in dichloromethane (CH₂Cl₂) (approximately 0.1 M), add Dess-Martin Periodinane (1.2 equivalents) at room temperature.
-
Monitoring: Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Upon completion, wash the reaction mixture with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃), followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Validation Data Interpretation
A successful synthesis of this compound (C₆H₁₂O₂) will be confirmed by the following analytical data.
| Technique | Expected Results | Interpretation |
| ¹H NMR | Singlet around 1.1 ppm (9H, t-butyl group), Singlet around 4.2 ppm (2H, CH₂), Singlet for OH proton (variable) | Confirms the presence of the tert-butyl and the hydroxymethyl groups. |
| ¹³C NMR | Signal for t-butyl carbons, signal for CH₂, and a signal for the ketone carbonyl carbon (>200 ppm) | Confirms the carbon skeleton and the presence of the ketone functionality. |
| IR Spectroscopy | Broad absorption around 3400 cm⁻¹ (O-H stretch), Strong absorption around 1710 cm⁻¹ (C=O stretch) | Confirms the presence of the hydroxyl and carbonyl functional groups. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 116.08 | Confirms the molecular weight of the target compound. |
| HPLC/GC | A single major peak | Indicates the purity of the synthesized compound. |
Mechanism Visualization: Riley Oxidation
Caption: Mechanism of the Riley oxidation of pinacolone.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy ketones and aldehydes. Retrieved from [Link]
- Saha, A., Chakraborty, D., Saha, S., & Basu, B. (n.d.). Migration from carbon to electron-deficient carbon: Pinacol-pinacolone rearrangement. Techno World.
-
Organic Syntheses. (2015). Org. Synth. 2015, 92, 247. Retrieved from [Link]
-
Wikipedia. (n.d.). Riley oxidation. Retrieved from [Link]
-
Quora. (2019, November 28). What is an example of pinacolone rearrangement?. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic approaches to α‐hydroxy ketones. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
-
YouTube. (2023, April 16). Pinacol Rearrangement Reaction of Diols into Ketones. Retrieved from [Link]
- Sharpless, K. B., & Gordon, K. M. (1976). Selenium dioxide oxidation of ketones and aldehydes. Evidence for the intermediacy of .beta.-ketoseleninic. Journal of the American Chemical Society.
-
Chemistry Stack Exchange. (2017, March 24). Dess–Martin oxidation work up. Retrieved from [Link]
-
OuluREPO. (n.d.). Development of benign synthesis of some terminal α-hydroxy ketones and aldehydes. Retrieved from [Link]
-
PubChem. (n.d.). 1-Hydroxy-3,3-dimethyl-1-phenylbutan-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, August 27). Oxidation of Unsymmetrical Ketones using Selenium Dioxide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Asymmetric Synthesis of Tertiary α -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2023, January 10). Pinacol Rearrangement. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from [Link]
-
AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, December 8). Recent advances in the synthesis of α-amino ketones. Retrieved from [Link]
-
YouTube. (2025, November 20). Dess-Martin-Periodinane oxidation. Retrieved from [Link]
-
BYJU'S. (n.d.). Pinacol Pinacolone Rearrangement Process. Retrieved from [Link]
- Armstrong, A. (2003-2004). Functional Group Interconversions - Lecture 5.
-
Organic Syntheses. (n.d.). 1,2-Benziodoxol-3(1H). Retrieved from [Link]
- Scifiniti. (n.d.). *4-hydroxy-6-neopentyl-2H-pyran-2-one by IR,
A Comparative Spectroscopic Guide to 1-Hydroxy-3,3-dimethylbutan-2-one and Its Structural Isomers
For researchers, scientists, and drug development professionals, the unambiguous characterization of chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth spectroscopic comparison of 1-hydroxy-3,3-dimethylbutan-2-one, a valuable building block in organic synthesis, with its closely related structural isomers, 3-hydroxy-2-butanone (acetoin) and 1-hydroxy-2-butanone. By examining their distinguishing features in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), this guide offers a practical framework for the identification and differentiation of these alpha-hydroxy ketones.
Introduction to this compound
This compound, with the chemical formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol , is a colorless liquid.[1] Its structure, featuring a tertiary butyl group adjacent to a ketone and a primary alcohol, presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and the comprehensive characterization of novel compounds derived from it.
While experimental spectroscopic data for this compound is not widely available in public databases, this guide will utilize predicted data alongside experimentally obtained spectra for its structural isomers to provide a thorough comparative analysis. This approach not only facilitates the identification of the title compound but also deepens the understanding of structure-spectra correlations.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The distinct vibrational frequencies of bonds provide a characteristic spectrum. For alpha-hydroxy ketones, the key absorptions are the O-H stretch of the alcohol and the C=O stretch of the ketone.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: A small drop of the neat liquid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample analysis and subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is analyzed for the presence of characteristic absorption bands.
Comparative IR Data
| Functional Group | This compound (Predicted) | 3-Hydroxy-2-butanone (Acetoin) (Experimental) | 1-Hydroxy-2-butanone (Experimental) |
| O-H Stretch (Alcohol) | Broad, ~3400 cm⁻¹ | Broad, ~3400 cm⁻¹ | Broad, ~3415 cm⁻¹ |
| C-H Stretch (Alkyl) | ~2960-2870 cm⁻¹ | ~2980-2930 cm⁻¹ | ~2980-2880 cm⁻¹ |
| C=O Stretch (Ketone) | ~1715 cm⁻¹ | ~1716 cm⁻¹ | ~1715 cm⁻¹ |
| C-O Stretch (Alcohol) | ~1050 cm⁻¹ | ~1100 cm⁻¹ | ~1075 cm⁻¹ |
Interpretation and Causality
The IR spectra of all three compounds are expected to be dominated by a strong, broad absorption band around 3400 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding. A sharp, intense peak around 1715 cm⁻¹ is indicative of the C=O stretching of the ketone functional group. The presence of these two prominent peaks immediately classifies the compounds as hydroxy-ketones.
The "fingerprint region" (below 1500 cm⁻¹) will show more subtle differences arising from the unique bending and stretching vibrations of the carbon skeleton. For this compound, the strong C-H bending vibrations associated with the tert-butyl group are expected to be prominent.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton Environment
¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
Data Acquisition: The ¹H NMR spectrum is acquired on a spectrometer (e.g., 400 MHz).
-
Data Processing: The spectrum is Fourier transformed, phased, and baseline corrected. Chemical shifts, integration values, and splitting patterns are analyzed.
Comparative ¹H NMR Data
| Protons | This compound (Predicted) | 3-Hydroxy-2-butanone (Acetoin) (Experimental) | 1-Hydroxy-2-butanone (Experimental) |
| -OH | ~3.5 ppm (s, 1H) | ~3.7 ppm (s, 1H) | ~3.6 ppm (s, 1H) |
| -CH₂-OH | ~4.2 ppm (s, 2H) | - | ~4.2 ppm (s, 2H) |
| -CH(OH)- | - | ~4.3 ppm (q, 1H) | - |
| -C(CH₃)₃ | ~1.2 ppm (s, 9H) | - | - |
| -COCH₃ | - | ~2.2 ppm (s, 3H) | - |
| -CH(OH)CH₃ | - | ~1.4 ppm (d, 3H) | - |
| -COCH₂CH₃ | - | - | ~2.5 ppm (q, 2H) |
| -CH₂CH₃ | - | - | ~1.1 ppm (t, 3H) |
s = singlet, d = doublet, t = triplet, q = quartet
Interpretation and Causality
The predicted ¹H NMR spectrum of This compound is expected to be the simplest of the three. It should display a sharp singlet at approximately 1.2 ppm integrating to nine protons, characteristic of the magnetically equivalent methyl groups of the tert-butyl group. A singlet at around 4.2 ppm integrating to two protons would correspond to the methylene group adjacent to the hydroxyl and carbonyl groups. A broad singlet for the hydroxyl proton is also expected.
In contrast, the ¹H NMR spectrum of 3-hydroxy-2-butanone (acetoin) is more complex due to spin-spin coupling. It features a doublet for the methyl group adjacent to the methine, a quartet for the methine proton, and a singlet for the acetyl methyl group.
The spectrum of 1-hydroxy-2-butanone would show a triplet for the terminal methyl group, a quartet for the adjacent methylene group, and a singlet for the methylene group next to the hydroxyl group.
¹H NMR Key Distinguishing Features
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically used compared to ¹H NMR.
-
Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired.
-
Data Processing: The spectrum is Fourier transformed and chemical shifts are referenced to the solvent peak or TMS.
Comparative ¹³C NMR Data
| Carbon | This compound (Predicted) | 3-Hydroxy-2-butanone (Acetoin) (Experimental) | 1-Hydroxy-2-butanone (Experimental) |
| C=O | ~215 ppm | ~210 ppm | ~211 ppm |
| -C(CH₃)₃ | ~45 ppm | - | - |
| -C(CH₃)₃ | ~26 ppm | - | - |
| -CH₂OH | ~68 ppm | - | ~67 ppm |
| -CH(OH)- | - | ~70 ppm | - |
| -COCH₃ | - | ~25 ppm | - |
| -CH(OH)CH₃ | - | ~20 ppm | - |
| -COCH₂CH₃ | - | - | ~36 ppm |
| -CH₂CH₃ | - | - | ~7 ppm |
Interpretation and Causality
The carbonyl carbon in all three isomers is expected to resonate significantly downfield, typically above 200 ppm. The number of signals in the ¹³C NMR spectrum directly corresponds to the number of unique carbon environments.
-
This compound should show four distinct signals: the carbonyl carbon, the quaternary carbon of the tert-butyl group, the three equivalent methyl carbons of the tert-butyl group, and the methylene carbon.
-
3-Hydroxy-2-butanone will also exhibit four signals for its four non-equivalent carbons.
-
1-Hydroxy-2-butanone will similarly display four signals.
The chemical shifts of the carbons directly attached to the oxygen atoms (either the carbonyl or the hydroxyl group) are deshielded and appear at higher chemical shifts.
Mass Spectrometry: Unveiling Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and information about its structure through analysis of its fragmentation pattern.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with high-energy electrons, causing the ejection of an electron to form a molecular ion (M⁺•).
-
Fragmentation: The high-energy molecular ion fragments into smaller, characteristic ions.
-
Detection: The ions are separated by their mass-to-charge ratio (m/z) and detected.
Comparative Mass Spectrometry Data
| Ion | This compound (Predicted) | 3-Hydroxy-2-butanone (Acetoin) (Experimental) | 1-Hydroxy-2-butanone (Experimental) |
| [M]⁺• | 116 | 88 | 88 |
| Base Peak | 57 | 43 | 57 |
| Key Fragments | 85, 57, 41 | 73, 45, 43 | 59, 57, 29 |
Interpretation and Causality
The molecular ion peak ([M]⁺•) will confirm the molecular weight of the compound. The fragmentation patterns are highly indicative of the underlying structure.
For This compound , a prominent peak at m/z 57, corresponding to the stable tert-butyl cation [C(CH₃)₃]⁺, is expected to be the base peak. Alpha-cleavage between the carbonyl group and the tert-butyl group would lead to this fragment. Another significant fragment would be at m/z 85, resulting from the loss of the •CH₂OH radical.
Predicted Fragmentation of this compound
The mass spectrum of 3-hydroxy-2-butanone shows a base peak at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺.
The mass spectrum of 1-hydroxy-2-butanone exhibits a base peak at m/z 57, which in this case arises from the loss of the •CH₂OH radical to form the propionyl cation [CH₃CH₂CO]⁺.
Conclusion
The spectroscopic characterization of this compound, while currently reliant on predicted data, can be effectively achieved through a multi-technique approach. Its unique structural features, particularly the tert-butyl group, give rise to highly characteristic signals in ¹H NMR and mass spectrometry that readily distinguish it from its isomers, 3-hydroxy-2-butanone and 1-hydroxy-2-butanone. This guide provides the foundational knowledge and comparative data necessary for researchers to confidently identify and characterize these important alpha-hydroxy ketones.
References
-
American Elements. This compound. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9955836, this compound. [Link]
-
NIST Chemistry WebBook. 1-Hydroxy-2-butanone. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of 3-hydroxybutanone. [Link]
-
Doc Brown's Chemistry. H-1 NMR spectrum of 3-hydroxybutanone. [Link]
-
Doc Brown's Chemistry. C-13 NMR spectrum of 3-hydroxybutanone. [Link]
-
Human Metabolome Database. Showing metabocard for 1-Hydroxy-2-butanone (HMDB0031507). [Link]
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A Comparative Guide to Catalysts for the Synthesis of 1-Hydroxy-3,3-dimethylbutan-2-one
Introduction
1-Hydroxy-3,3-dimethylbutan-2-one, also known as hydroxypinacolone, is a valuable building block in organic synthesis, finding applications in the preparation of various pharmaceuticals and specialty chemicals. Its synthesis, primarily from the readily available precursor 3,3-dimethylbutan-2-one (pinacolone), involves the selective hydroxylation of a methyl group adjacent to a carbonyl. This guide provides a comprehensive comparison of the primary catalytic strategies for this transformation: biocatalytic hydroxylation and chemical oxidation. We will delve into the mechanistic underpinnings of each approach, present comparative data where available, and provide detailed experimental protocols to enable researchers to select and implement the most suitable catalytic system for their needs.
Catalytic Strategies: A Head-to-Head Comparison
The selective introduction of a hydroxyl group onto the C1 position of pinacolone presents a significant synthetic challenge. The primary catalytic routes explored to date fall into two main categories: biocatalytic methods employing whole-cell or isolated enzymes, and traditional chemical oxidation methods.
| Catalyst Type | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| Biocatalysts (Whole-Cell) | High selectivity (regio- and stereospecificity), mild reaction conditions (ambient temperature and pressure, neutral pH), environmentally benign. | Often lower volumetric productivity, potential for substrate/product toxicity to cells, complex product purification from fermentation broth. | Aqueous media, 25-37°C, aerobic |
| Chemical Oxidants | High conversion rates, well-established reaction protocols, simpler product isolation. | Often lack selectivity leading to byproducts, harsh reaction conditions (strong oxidants, extreme pH), generation of hazardous waste. | Organic solvents, often requires strong bases or acids, variable temperatures. |
Biocatalytic Hydroxylation: The Green Chemistry Approach
The use of microorganisms or their isolated enzymes for the hydroxylation of non-activated C-H bonds is a powerful tool in modern organic synthesis. This approach leverages the exquisite selectivity of enzymes, particularly cytochrome P450 monooxygenases, to achieve transformations that are often difficult to replicate with traditional chemical methods.
Mechanism of Biocatalytic Hydroxylation
The enzymatic hydroxylation of pinacolone is typically mediated by monooxygenase enzymes within a microbial host. The catalytic cycle of a cytochrome P450 enzyme, a common catalyst for such reactions, can be summarized as follows:
Caption: Generalized catalytic cycle of cytochrome P450 monooxygenase.
Screening of Microorganisms for Pinacolone Hydroxylation: An Experimental Protocol
The success of a whole-cell biocatalytic process hinges on the identification of a suitable microorganism. The following protocol outlines a general approach for screening a microbial collection for the desired hydroxylating activity.
1. Microorganism and Culture Conditions:
-
A diverse collection of microorganisms (bacteria, yeasts, fungi) should be assembled from culture collections or environmental isolates.
-
Pre-culture each strain in a suitable growth medium (e.g., Nutrient Broth for bacteria, YPD for yeasts, PDB for fungi) at its optimal temperature with shaking.
2. Biotransformation Setup:
-
Inoculate a production medium with the pre-cultured microorganisms. The production medium should be designed to support growth and induce the expression of hydroxylating enzymes.
-
After a period of growth, introduce pinacolone to the culture. A typical starting concentration is 1 g/L, though this may need to be optimized to avoid substrate toxicity.
-
It is advisable to use a co-solvent like DMSO or ethanol (at a low concentration, e.g., <1% v/v) to aid in the solubilization of pinacolone in the aqueous medium.
-
Set up a negative control for each strain, which consists of the microorganism in the production medium without the addition of pinacolone.
-
Incubate the cultures under the same conditions as the pre-culture for a set period (e.g., 24, 48, 72 hours).
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the culture broth.
-
Extract the organic compounds from the broth using a suitable solvent such as ethyl acetate.
-
Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify and quantify the formation of this compound. Comparison with an authentic standard is essential for confirmation.
4. Identification of Positive Hits:
-
Strains that show the formation of the desired product are considered "hits" and are selected for further optimization of reaction conditions (e.g., substrate concentration, pH, temperature, incubation time).
Chemical Oxidation: The Conventional Route
Chemical methods for the α-hydroxylation of ketones provide an alternative to biocatalysis. These methods typically involve the use of strong oxidizing agents and may require the pre-formation of an enolate.
Mechanism of Chemical α-Hydroxylation of Ketones
A common approach for the α-hydroxylation of ketones involves the oxidation of an enolate intermediate. The general mechanism is depicted below:
Caption: General mechanism for the chemical α-hydroxylation of a ketone.
Representative Protocol for Chemical α-Hydroxylation
The following protocol is a general representation of a chemical approach to the α-hydroxylation of pinacolone. Note: This procedure involves hazardous materials and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
1. Enolate Formation:
-
To a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) at low temperature (-78 °C), add a solution of pinacolone in THF dropwise.
-
Allow the mixture to stir at this temperature for a sufficient time to ensure complete enolate formation.
2. Oxidation:
-
To the enolate solution, add a solution of an oxidizing agent, such as a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA) or Oxone, in THF dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction to proceed at low temperature until the starting material is consumed (monitored by Thin Layer Chromatography, TLC).
3. Work-up and Purification:
-
Quench the reaction by the slow addition of a reducing agent (e.g., saturated aqueous sodium thiosulfate) to destroy any excess oxidant.
-
Allow the mixture to warm to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Conclusion and Future Outlook
Both biocatalytic and chemical methods offer viable pathways for the synthesis of this compound. The choice of catalyst will ultimately depend on the specific requirements of the application, including desired purity, scalability, cost considerations, and environmental impact.
Biocatalysis, with its inherent selectivity and mild reaction conditions, represents a more sustainable and "green" approach. While the initial screening and optimization of a biocatalyst can be time-consuming, the potential for developing a highly efficient and environmentally friendly process is significant. Future advancements in enzyme engineering and fermentation technology are likely to further enhance the attractiveness of this route.
Chemical oxidation methods, while often less selective and environmentally friendly, are well-established and can be implemented more rapidly for small-scale synthesis. However, the use of stoichiometric, and often hazardous, reagents can be a significant drawback, particularly for large-scale production.
For researchers and drug development professionals, a chemoenzymatic approach, which combines the best of both worlds, may be the most promising strategy. For instance, a robust chemical synthesis could be used to produce a racemic mixture of a more complex substrate, followed by a highly selective enzymatic resolution or modification step. As the demand for sustainable and efficient chemical manufacturing grows, the development of novel and improved catalysts for selective hydroxylation reactions will continue to be an area of active research.
References
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Microbial Hydroxylation of 1,4-Cineole. Applied and Environmental Microbiology, [Link][1]
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Enzymatic hydroxylation reactions. Current Opinion in Chemical Biology, [Link][2]
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Hydroxy ketone synthesis by oxidation. Organic Chemistry Portal, [Link]
-
Comparison of the Chemical and Biocatalytic Ketone-Reduction in the Synthesis of Montelukast. ResearchGate, [Link][3]
-
The chemoselective catalytic oxidation of alcohols, diols, and polyols to ketones and hydroxyketones. Stanford University Libraries, [Link][5]
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A Comparative Guide to the Synthesis of Hydroxypinacolone for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and cosmetic ingredient synthesis, the efficient and scalable production of key intermediates is paramount. Hydroxypinacolone (1-hydroxy-3,3-dimethyl-2-butanone), a crucial building block for the synthesis of next-generation retinoids like Hydroxypinacolone Retinoate (HPR), has garnered significant attention.[1][2][3] This guide provides a comparative analysis of prominent synthetic methodologies for hydroxypinacolone, offering insights into the causality behind experimental choices and presenting supporting data to aid researchers in selecting the most suitable method for their specific needs.
Introduction to Hydroxypinacolone and its Synthetic Importance
Hydroxypinacolone is an α-hydroxy ketone that serves as a pivotal precursor in various organic syntheses. Its structural features, particularly the presence of a hydroxyl group adjacent to a sterically hindered ketone, make it a valuable synthon. The burgeoning demand for milder and more stable retinoid derivatives in dermatology and cosmetics has propelled the need for robust and efficient synthetic routes to hydroxypinacolone.
This guide will delve into two primary approaches for hydroxypinacolone synthesis: the chemical oxidation of pinacolone and biocatalytic hydroxylation. We will explore the underlying mechanisms, compare their performance based on available data, and provide detailed experimental protocols.
Method 1: Chemical Synthesis via α-Hydroxylation of Pinacolone
The direct oxidation of the α-carbon of a ketone is a classical yet challenging transformation in organic synthesis. For the synthesis of hydroxypinacolone, this approach begins with the readily available precursor, pinacolone (3,3-dimethyl-2-butanone).
Synthesis of the Precursor: Pinacolone via Pinacol Rearrangement
Pinacolone is most famously synthesized through the acid-catalyzed pinacol rearrangement of pinacol (2,3-dimethyl-2,3-butane-2,3-diol).[4][5] This reaction is a cornerstone of organic chemistry education and a practical route for industrial-scale production.
The mechanism involves the protonation of a hydroxyl group, followed by the loss of water to form a tertiary carbocation. A subsequent 1,2-methyl shift leads to a more stable, resonance-stabilized carbocation, which upon deprotonation yields pinacolone.[4]
Experimental Protocol: Synthesis of Pinacolone via Pinacol Rearrangement
-
Materials: Pinacol hydrate, concentrated sulfuric acid, water, calcium chloride.
-
Procedure:
-
In a round-bottomed flask equipped for distillation, cautiously add 20 mL of concentrated sulfuric acid to 80 mL of water.
-
To the warm, diluted acid, add 20 grams of pinacol hydrate.
-
Heat the mixture to boiling and distill the product. The distillation is complete when the upper organic layer in the distillate ceases to increase in volume.
-
Separate the upper layer of crude pinacolone using a separatory funnel.
-
Dry the crude pinacolone over anhydrous calcium chloride.
-
Purify the product by fractional distillation, collecting the fraction boiling between 103-106 °C.
-
Direct α-Hydroxylation of Pinacolone
The introduction of a hydroxyl group at the α-position of pinacolone can be achieved through various oxidative methods. A common strategy involves the formation of a pinacolone enolate followed by oxidation.
Mechanism: The ketone is first deprotonated using a strong base to form an enolate. This enolate then reacts with an electrophilic oxygen source, such as molecular oxygen (O₂) or a peroxide agent like dimethyldioxirane (DMDO), to introduce the hydroxyl group.
dot
Caption: General workflow for the α-hydroxylation of pinacolone.
While specific, high-yield protocols for the direct oxidation of pinacolone to hydroxypinacolone are not abundantly found in readily available literature, the general principles of α-hydroxylation of ketones are well-established. The yield and selectivity of this reaction are highly dependent on the choice of base, solvent, and oxidizing agent, as well as precise control of reaction conditions to minimize side reactions such as over-oxidation or aldol condensation.
Method 2: Biocatalytic Synthesis of Hydroxypinacolone
In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis.[6] The use of enzymes or whole-cell systems can offer high selectivity under mild reaction conditions, reducing the environmental impact and often leading to higher purity products.
Enzymatic Hydroxylation
The synthesis of α-hydroxy ketones can be achieved using various oxygenase enzymes. These enzymes can catalyze the direct introduction of a hydroxyl group onto a carbon atom with high regio- and stereoselectivity. While a specific enzyme for the direct hydroxylation of pinacolone is not explicitly detailed in the provided search results, the biocatalytic oxidation of diols to α-hydroxy ketones is a known transformation.
For instance, the enzymatic oxidation of 1,2-butanediol to 1-hydroxy-2-butanone has been demonstrated using diol dehydrogenases.[7] A similar enzymatic approach could potentially be developed for the conversion of a suitable precursor to hydroxypinacolone.
Microbial Transformation
Another promising biocatalytic route is microbial transformation, where whole microorganisms are used to carry out the desired chemical conversion. Certain strains of fungi and bacteria are known to possess a diverse array of enzymes capable of performing complex oxidations on organic substrates. For example, Cunninghamella elegans has been successfully used for the hydroxylation of spironolactone.[8] A screening program could identify microorganisms capable of selectively hydroxylating pinacolone.
Conceptual Workflow for Biocatalytic Synthesis:
dot
Caption: Conceptual workflow for the biocatalytic synthesis of hydroxypinacolone.
A patent for the synthesis of hydroxypinacolone retinoate mentions a bioenzyme-catalyzed method where 1-hydroxy-3,3-dimethylbutan-2-one is a raw material, indicating the feasibility of enzymatic processes involving this molecule.[1] However, the patent also notes the high cost and demanding production environment associated with this particular enzymatic method for the final product synthesis.[1]
Comparative Analysis of Synthesis Methods
| Parameter | Chemical Synthesis (α-Hydroxylation) | Biocatalytic Synthesis |
| Precursor | Pinacolone | Pinacolone or other suitable precursor |
| Reagents | Strong bases, oxidizing agents (potentially harsh) | Enzymes or microorganisms, culture media (generally mild) |
| Reaction Conditions | Often requires anhydrous conditions and specific temperatures | Typically aqueous media, mild temperatures and pressures |
| Yield | Variable, dependent on specific protocol | Can be high, but requires optimization of biological system |
| Selectivity | Can be challenging to control, risk of side reactions | Often very high (regio- and stereoselective) |
| Environmental Impact | Can generate significant chemical waste | Generally more environmentally friendly, biodegradable waste |
| Scalability | Well-established for many chemical processes | Can be challenging, requires expertise in fermentation/bioprocessing |
| Cost | Reagent costs can be significant | Enzyme/microorganism development and production can be costly |
Conclusion and Future Outlook
The synthesis of hydroxypinacolone can be approached through both traditional chemical methods and modern biocatalytic routes. The α-hydroxylation of pinacolone represents a direct chemical pathway, though it may present challenges in terms of selectivity and the use of harsh reagents. Biocatalytic methods, on the other hand, offer the promise of high selectivity and environmental sustainability, but may require significant initial investment in research and development to identify and optimize a suitable enzyme or microorganism.
For researchers and drug development professionals, the choice of synthesis method will depend on a variety of factors including the desired scale of production, purity requirements, cost considerations, and environmental impact. As the demand for HPR and other hydroxypinacolone derivatives continues to grow, further research into more efficient, cost-effective, and sustainable synthesis methods is warranted. The development of novel catalysts, both chemical and biological, will be a key driver of innovation in this field.
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Pinacol Rearrangement Reaction of Diols into Ketones - YouTube. (URL: [Link])
- Pinacol Pinacolone Rearrangement Process - BYJU'S. (URL not available)
- Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development - PMC - NIH. (URL not available)
- CN113149880A - Preparation method of hydroxy pinacolone retinoic acid ester - Google P
- CN113880797A - Synthesis process of hydroxy pinacolone retinoic acid ester - Google P
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- High Stability and Low Irritation of Retinol Propionate and Hydroxypinacolone Retinoate Supramolecular Nanoparticles with Effective Anti-Wrinkle Efficacy - PMC - NIH. (URL not available)
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- Scheme 1. Typical products obtained in pinacol rearrangement reaction.
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Experimental and computational study of a direct O2-coupled Wacker oxidation: water dependence in the absence of Cu salts - PubMed. (URL: [Link])
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Pinacol Rearrangement - Master Organic Chemistry. (URL: [Link])
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Experimental conditions and yields 3,3-dimethyl-2-butanone for the... - ResearchGate. (URL: [Link])
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Hydroxypinacolone Retinoate | C26H38O3 | CID 25054592 - PubChem - NIH. (URL: [Link])
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Efficient 1-Hydroxy-2-Butanone Production from 1,2-Butanediol by Whole Cells of Engineered E. coli - MDPI. (URL: [Link])
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A Pinacol Rearrangement/Oxidation Synthetic Route to Hydroxyphenstatin 1 - ACS Publications. (URL: [Link])
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Oxidation of 3,3-dimethyl-1-butene. Reaction conditions: 1 mmol... - ResearchGate. (URL: [Link])
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A Senior Application Scientist's Guide to Alternatives for 1-Hydroxy-3,3-dimethylbutan-2-one in Radical-Mediated Organic Synthesis
Executive Summary
In the landscape of photopolymerization and UV-curing, the selection of a photoinitiator is paramount, dictating the efficiency, cure depth, and final properties of the synthesized material. 1-Hydroxy-3,3-dimethylbutan-2-one, a purely aliphatic α-hydroxy ketone, represents a fundamental structure within the Norrish Type I class of photoinitiators. However, its application in industrial and advanced research settings is limited due to its photochemical properties. This guide provides an in-depth comparison of this compound with commercially significant and mechanistically diverse alternatives. We will explore the causal relationships between chemical structure, photochemical activity, and application-specific performance, supported by comparative data and validated experimental protocols for head-to-head evaluation. The alternatives examined include industry-standard aromatic α-hydroxy ketones—2-Hydroxy-2-methyl-1-phenyl-propan-1-one (e.g., Darocur® 1173) and 1-Hydroxycyclohexyl phenyl ketone (e.g., Irgacure® 184) —and the acylphosphine oxide, Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (e.g., TPO) . This analysis will empower researchers and drug development professionals to make informed decisions when formulating UV-curable systems.
The Mechanism and Limitations of α-Hydroxy Ketone Photoinitiators
Photoinitiators are molecules that, upon absorbing light, generate reactive species that initiate polymerization.[1] this compound belongs to the Norrish Type I or α-cleavage class of photoinitiators. The initiation process is predicated on the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group upon UV irradiation.
Mechanism Deep-Dive: The process begins with the carbonyl group's oxygen absorbing a UV photon, promoting an electron from a non-bonding (n) orbital to an anti-bonding (π*) orbital, forming an excited singlet state (S₁). This is followed by rapid intersystem crossing to a more stable triplet state (T₁). From this triplet state, the molecule undergoes α-cleavage, breaking the C-C bond between the carbonyl group and the carbon bearing the hydroxyl group. This cleavage generates two distinct radical species: a benzoyl radical and a tertiary ketyl radical, both of which can initiate the polymerization of monomers like acrylates.[2]
Caption: Mechanism of Norrish Type I photocleavage for α-hydroxy ketones.
The Challenge of Aliphatic Systems: this compound
The primary limitation of purely aliphatic α-hydroxy ketones like this compound is their UV absorption profile. Lacking an aromatic chromophore, their n→π* transition is weak and occurs at shorter UV wavelengths (typically < 300 nm). This presents two significant practical problems:
-
Source Incompatibility: Most standard industrial UV sources, particularly medium-pressure mercury lamps, have their most intense emission lines at longer wavelengths (e.g., 365 nm). The poor spectral overlap results in inefficient photon absorption and, consequently, slow and incomplete curing.
-
Formulation Interference: Many monomers, oligomers, and UV stabilizers used in formulations have significant absorbance at shorter wavelengths, creating a competitive absorption scenario that further reduces the photons reaching the initiator.
Comparative Analysis of Key Alternatives
To overcome the limitations of aliphatic initiators, the field has largely adopted systems containing aromatic rings, which act as powerful chromophores, shifting the absorption maxima to more useful wavelengths.
Aromatic α-Hydroxy Ketones: The Workhorses for Clear Coats
2-Hydroxy-2-methyl-1-phenyl-propan-1-one (Darocur® 1173) and 1-Hydroxycyclohexyl phenyl ketone (Irgacure® 184) are two of the most widely used photoinitiators in the UV curing industry.[3] Their phenyl group provides a strong chromophore, dramatically improving light absorption efficiency.
-
Darocur® 1173: This liquid photoinitiator is highly efficient for curing clear coatings on various substrates. Its excellent compatibility and low yellowing properties make it a preferred choice for applications where aesthetic clarity is crucial.[4][5]
-
Irgacure® 184: A solid photoinitiator known for its high reactivity, excellent thermal stability, and strong resistance to yellowing, even upon prolonged exposure to sunlight.[6] It is particularly effective for surface cure, mitigating the effects of oxygen inhibition at the coating-air interface.[3]
Acylphosphine Oxides: The Solution for Pigmented Systems
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) belongs to a different class of Type I photoinitiators. Its key advantage lies in its extended absorption spectrum, which reaches into the visible light region (~400 nm).[7]
-
Deep Curing: The ability to absorb longer wavelength light allows TPO to initiate polymerization deep within thick or heavily pigmented formulations (e.g., white coatings containing TiO₂), where shorter UV wavelengths are scattered or absorbed by the pigment.[7]
-
Photobleaching: TPO exhibits photobleaching, meaning its cleavage products are less colored than the parent molecule. This is highly advantageous in white or light-colored systems, as it reduces the final yellowing of the cured product.
Quantitative Performance Comparison
The choice of a photoinitiator is a data-driven decision. The following table summarizes the key photochemical properties and performance characteristics of the discussed compounds.
| Parameter | This compound | Darocur® 1173 | Irgacure® 184 | TPO |
| Chemical Class | Aliphatic α-Hydroxy Ketone | Aromatic α-Hydroxy Ketone | Aromatic α-Hydroxy Ketone | Acylphosphine Oxide |
| Physical Form | Liquid[8] | Liquid[5] | White Crystalline Powder | Yellow Powder |
| λmax (nm) | ~270-290 (estimated for aliphatic ketones) | 244, 278, 322[9] | 246, 280, 333[10] | ~368 (up to 420)[7] |
| Cleavage Quantum Yield (Φ) | Not widely reported (expected to be moderate) | ~0.3 - 0.6 (typical for class)[3] | ~0.3 - 0.6 (typical for class)[3] | High |
| Primary Application | Limited (academic/specialty) | Clear coatings (wood, plastic, metal)[5] | Clear coatings, overprint varnishes[6] | Pigmented systems, thick films[7] |
| Key Advantages | Simple structure | Low yellowing, good compatibility[5] | High reactivity, excellent surface cure[3] | Excellent through-cure, photobleaching |
| Key Disadvantages | Poor absorption >300 nm | Limited efficacy in pigmented systems | Solid (requires dissolution) | Can impart initial yellow color |
Experimental Validation: A Protocol for Head-to-Head Comparison
To provide a self-validating system for performance comparison, we present a standardized protocol using Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy. This technique directly measures the rate of polymerization by monitoring the disappearance of a characteristic vibrational band of the reactive monomer, typically the acrylate C=C double bond peak at ~810 cm⁻¹ or ~1637 cm⁻¹.[6][11]
Experimental Workflow: RT-FTIR Analysis
Caption: Workflow for comparing photoinitiator efficiency using RT-FTIR.
Step-by-Step Methodology
-
Formulation Preparation:
-
Prepare separate solutions of a standard acrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA) containing an equimolar concentration or a fixed weight percent (e.g., 2% w/w) of each photoinitiator to be tested.
-
Rationale: Using the same monomer and initiator concentration ensures that any observed differences in polymerization kinetics are directly attributable to the photoinitiator's efficiency.
-
-
Sample Assembly:
-
Place a small drop of the formulation onto a KBr or BaF₂ salt plate.
-
Place a second plate on top with a 20 µm spacer to create a film of uniform thickness.
-
Rationale: A consistent and thin film thickness is critical to minimize light attenuation effects (Beer-Lambert Law) and ensure uniform irradiation.
-
-
Instrument Setup:
-
Place the sample assembly in the transmission holder of an FTIR spectrometer.
-
Position a UV light source (e.g., a medium-pressure mercury lamp with a filter for a specific wavelength like 365 nm) so that it irradiates the sample area being analyzed by the IR beam.
-
Ensure the UV light intensity at the sample surface is constant for all experiments, measured using a radiometer.
-
Rationale: Constant light intensity is a critical control variable. Any fluctuation will directly impact the rate of radical generation and invalidate the comparison.
-
-
Data Acquisition:
-
Collect a reference spectrum before UV exposure (t=0).
-
Begin UV irradiation and simultaneously start rapid, continuous collection of IR spectra for a set duration (e.g., 60 seconds).
-
Rationale: Real-time monitoring allows for the construction of a kinetic profile, revealing not just the final outcome but the speed at which it is reached.
-
-
Data Analysis:
-
Measure the peak area of the acrylate C=C bond (~810 cm⁻¹) for each spectrum collected over time.
-
Normalize this area against an internal reference peak that does not change during the reaction (e.g., a C-H or carbonyl C=O stretch).
-
Calculate the percent conversion of acrylate double bonds as a function of time.
-
Plot percent conversion versus time for each photoinitiator. The initial slope of this curve is proportional to the rate of polymerization (Rp).
-
Application-Specific Recommendations and Conclusion
The experimental data derived from the protocol above will enable a logical selection process for the optimal photoinitiator.
Caption: Decision logic for selecting a photoinitiator based on application needs.
While This compound serves as a useful model for understanding the fundamental photochemistry of α-cleavage, its lack of a strong chromophore renders it inefficient for most practical applications in organic synthesis and materials science.
-
For clear, thin coatings where low yellowing is paramount , aromatic α-hydroxy ketones like Darocur® 1173 and Irgacure® 184 are the industry standard, offering a superb balance of high reactivity and color stability.
-
For pigmented, opaque, or thick-section curing , the long-wavelength absorption of TPO is indispensable for achieving uniform through-cure.
By understanding the interplay between a photoinitiator's molecular structure, its resulting photochemical properties, and the specific demands of the application, researchers can rationally design and optimize high-performance photopolymerization systems.
References
- Crivello, J. V., & Dietliker, K. (2013).
- Green, W. A. (2010).
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IGM Resins. (2016). Omnirad 1173 (Former Irgacure® 1173) Product Data Sheet. [Link]
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Ciba Specialty Chemicals. (2001). Ciba® DAROCUR® 1173 Technical Data Sheet. [Link]
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Oreate AI Blog. (2024). Principles and Applications of Photoinitiator Technology. [Link]
- Decker, C. (2002). Kinetic study and new applications of UV radiation curing.
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Cartrite. (n.d.). Irgacure 184 HCPK LED UV polymer light curing. [Link]
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RadTech. (n.d.). Multiple Photoinitiators for Improved Performance. [Link]
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Sangermano, M., & Razza, N. (2012). Infrared Spectroscopy as a Tool to Monitor Radiation Curing. IntechOpen. DOI: 10.5772/48344. [Link]
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AZoM. (2019). Curing an Acrylate with FTIR Spectroscopy. [Link]
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BoldChem Tech. (2019). 1-Hydroxycyclohexyl Phenyl Ketone. [Link]
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American Elements. (n.d.). This compound. [Link]
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A Senior Application Scientist's Guide to Unlocking the Therapeutic Potential of 1-Hydroxy-3,3-dimethylbutan-2-one Derivatives
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Untapped Potential of a Unique Scaffold
In the relentless pursuit of novel therapeutic agents, the exploration of unique chemical scaffolds is paramount. 1-Hydroxy-3,3-dimethylbutan-2-one, a simple alpha-hydroxy ketone, presents an intriguing starting point for derivative synthesis. Its structure, featuring a sterically hindering t-butyl group adjacent to a reactive ketone and a primary alcohol, suggests the potential for derivatives with significant biological activity. While direct research on the bioactivity of this compound derivatives is nascent, related structures provide a compelling rationale for their investigation. For instance, derivatives of pinacolone, the parent ketone of our core structure, have demonstrated potent antifungal properties.[1][2] This suggests that the t-butyl moiety may play a crucial role in molecular interactions with biological targets. Furthermore, the broader class of alpha-hydroxy ketones has been shown to exhibit a range of activities, including cytotoxicity against cancer cell lines through mechanisms like ribonucleotide reductase inhibition.[3]
This guide provides a comprehensive framework for the synthesis and comparative biological evaluation of novel derivatives of this compound. We will delve into synthetic strategies, propose detailed protocols for assessing antimicrobial, antifungal, and anticancer activities, and provide the rationale behind these experimental choices to ensure scientific integrity and reproducibility.
Synthetic Strategy: Building a Diverse Chemical Library
The presence of both a hydroxyl and a carbonyl group in the parent molecule, this compound, offers two primary sites for chemical modification, allowing for the creation of a diverse library of derivatives.
Esterification of the Hydroxyl Group
The primary alcohol is amenable to esterification with a variety of carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides). This approach allows for the introduction of a wide range of functional groups, from simple alkyl chains to complex aromatic and heterocyclic moieties, which can modulate the lipophilicity, steric bulk, and electronic properties of the resulting molecules.
Proposed Synthetic Workflow for Ester Derivatives:
Caption: Synthetic workflow for ester derivatives.
Derivatization of the Carbonyl Group
The ketone functionality can be targeted to generate derivatives such as Schiff bases and hydrazones. The formation of Schiff bases, through reaction with primary amines, is a classic method for introducing diverse substituents and has been a fruitful strategy in the development of antimicrobial and anticancer agents.
Proposed Synthetic Workflow for Schiff Base Derivatives:
Caption: Synthetic workflow for Schiff base derivatives.
Comparative Biological Evaluation: A Multi-pronged Screening Approach
A systematic evaluation of the synthesized derivatives is crucial to identify lead compounds and establish structure-activity relationships (SAR). We propose a tiered screening approach, beginning with broad antimicrobial and antifungal assays, followed by more specific anticancer cytotoxicity screening for promising candidates.
I. Antimicrobial and Antifungal Activity Screening
The initial screening will assess the ability of the derivatives to inhibit the growth of a panel of clinically relevant bacteria and fungi. The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Microbial Inoculum:
-
Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) in appropriate broth media overnight at 37°C and 28°C, respectively.
-
Dilute the cultures to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL for bacteria, 0.5-2.5 x 10^3 CFU/mL for fungi).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate growth medium to achieve a range of test concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well of the microtiter plate.
-
Include positive controls (microbes in medium without compound) and negative controls (medium only). A standard antibiotic/antifungal (e.g., ciprofloxacin/fluconazole) should be included as a reference.
-
Incubate the plates at the appropriate temperature for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance using a microplate reader.
-
Data Presentation: Comparative MIC Values
| Derivative | R-Group | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |
| Parent | - | >100 | >100 | >100 |
| Ester-1 | e.g., -COCH3 | |||
| Ester-2 | e.g., -COPh | |||
| Schiff-1 | e.g., =N-Ph | |||
| Schiff-2 | e.g., =N-(4-Cl-Ph) | |||
| Control | Ciprofloxacin/Fluconazole |
This table should be populated with experimental data.
II. Anticancer Activity Screening
Promising candidates from the initial screen, or all derivatives if resources permit, should be evaluated for their cytotoxic effects on cancer cell lines. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a reliable indicator of cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture and Seeding:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) in appropriate culture medium supplemented with fetal bovine serum.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the synthesized derivatives for a specified period (e.g., 48 or 72 hours).
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or an acidic isopropanol solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Data Presentation: Comparative IC50 Values
| Derivative | R-Group | IC50 (µM) vs MCF-7 | IC50 (µM) vs A549 | IC50 (µM) vs HCT116 |
| Parent | - | >100 | >100 | >100 |
| Ester-1 | e.g., -COCH3 | |||
| Ester-2 | e.g., -COPh | |||
| Schiff-1 | e.g., =N-Ph | |||
| Schiff-2 | e.g., =N-(4-Cl-Ph) | |||
| Control | Doxorubicin |
This table should be populated with experimental data.
Workflow for Biological Screening:
Caption: Workflow for biological screening and lead identification.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to the synthesis and biological evaluation of this compound derivatives. While direct comparative data is not yet available in the literature, the structural relationship to bioactive compounds like pinacolone derivatives provides a strong impetus for this research. By following the proposed synthetic and screening protocols, researchers can generate the robust data necessary to uncover the therapeutic potential of this novel class of compounds. Subsequent mechanism of action studies on identified lead compounds will be crucial for their further development as potential drug candidates.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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PubMed. Synthesis and Biological Evaluation of O-alkylated Tropolones and Related Alpha-Ketohydroxy Derivatives as Ribonucleotide Reductase Inhibitors. [Link]
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ResearchGate. Preparation of α-Hydroxy Ketones from Aromatic Aldehydes. [Link]
-
MDPI. Design, Synthesis and Structure-Activity Relationship of Novel Pinacolone Sulfonamide Derivatives against Botrytis cinerea as Potent Antifungal Agents. [Link]
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ResearchGate. Synthesis and Biological Evaluation of alpha, beta-unsaturated ketone as Potential Antifungal Agents. [Link]
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ResearchGate. Novel convenient synthesis of biologically active esters of hydroxylamine. [Link]
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PubMed. Design, Synthesis and Structure-Activity Relationship of Novel Pinacolone Sulfonamide Derivatives against Botrytis cinerea as Potent Antifungal Agents. [Link]
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A Comparative Cost-Benefit Analysis of Synthetic Routes to 1-Hydroxy-3,3-dimethylbutan-2-one
For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of key chemical intermediates is paramount. 1-Hydroxy-3,3-dimethylbutan-2-one, also known as hydroxypinacolone, is a valuable building block in organic synthesis. This guide provides an in-depth, comparative cost-benefit analysis of three distinct synthetic routes to this target molecule, offering detailed experimental protocols, cost breakdowns, and an evaluation of the safety and environmental impact of each approach.
Introduction to this compound
This compound (C₆H₁₂O₂) is a keto-alcohol with a molecular weight of 116.16 g/mol .[1][2] Its structure, featuring a sterically hindered tertiary butyl group adjacent to a ketone and a primary alcohol, makes it a versatile intermediate for the synthesis of more complex molecules. The selection of an appropriate synthetic route is a critical decision that balances factors such as cost, yield, purity, safety, environmental impact, and scalability. This guide will explore two primary chemical oxidation routes starting from the readily available pinacolone, and a promising biocatalytic approach utilizing an engineered enzyme.
Synthetic Strategies Overview
The synthesis of this compound from pinacolone involves the selective hydroxylation of the α-carbon. This can be achieved through chemical oxidation or biocatalytic means.
Caption: Overview of the synthetic approaches to this compound.
Route 1: α-Hydroxylation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This classical approach utilizes a peroxy acid to achieve the α-hydroxylation of the ketone. The reaction proceeds through the enolate, which is then oxidized.
Experimental Protocol
Materials:
-
Pinacolone (98%)
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl, 1M)
Procedure:
-
A solution of potassium hydroxide (1.2 equivalents) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Pinacolone (1.0 equivalent) is added dropwise to the cooled methanolic KOH solution. The mixture is stirred at 0 °C for 30 minutes to facilitate the formation of the potassium enolate.
-
In a separate flask, m-CPBA (1.5 equivalents) is dissolved in dichloromethane.
-
The m-CPBA solution is added dropwise to the enolate solution at 0 °C over a period of 1 hour. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 4 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate to decompose any excess peroxide.
-
The mixture is then washed with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct.
-
The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure this compound.
Cost Analysis (per 10g of product)
| Reagent/Solvent | Quantity | Unit Cost | Total Cost |
| Pinacolone | ~12 g | $0.35/g | $4.20 |
| Potassium Hydroxide | ~8 g | $0.13/g | $1.04 |
| Methanol | 100 mL | $0.05/mL | $5.00 |
| m-CPBA (77%) | ~28 g | $1.20/g | $33.60 |
| Dichloromethane | 500 mL | $0.10/mL | $50.00 |
| Ethyl Acetate | 200 mL | $0.08/mL | $16.00 |
| Hexanes | 800 mL | $0.06/mL | $48.00 |
| Estimated Total | $157.84 |
Note: Costs are estimates based on current market prices and may vary.
Evaluation
-
Pros: This is a well-established method for the α-hydroxylation of ketones. The reagents are commercially available.
-
Cons: m-CPBA is a potentially explosive and hazardous reagent that requires careful handling.[3] The reaction generates a significant amount of chlorinated aromatic waste (m-chlorobenzoic acid), which is environmentally persistent.[4] The cost of m-CPBA is relatively high, making this route less economical for large-scale synthesis. Purification by column chromatography can be time-consuming and solvent-intensive.
Route 2: α-Hydroxylation using Potassium Persulfate (K₂S₂O₈)
This method offers a "greener" alternative to m-CPBA, utilizing a less hazardous and more environmentally benign oxidizing agent. The reaction is typically performed under basic conditions.
Experimental Protocol
Materials:
-
Pinacolone (98%)
-
Potassium hydroxide (KOH)
-
Water
-
Potassium persulfate (K₂S₂O₈)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl, 1M)
Procedure:
-
Pinacolone (1.0 equivalent) is dissolved in a mixture of water and tert-butanol (as a co-solvent if needed for solubility) in a round-bottom flask.
-
Potassium hydroxide (2.5 equivalents) is added, and the mixture is stirred until the base is fully dissolved.
-
Potassium persulfate (1.5 equivalents) is added portion-wise over 30 minutes, and the reaction mixture is stirred vigorously at room temperature for 24 hours.
-
The reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled in an ice bath and acidified to pH ~3 with 1M HCl.
-
The product is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound.
Cost Analysis (per 10g of product)
| Reagent/Solvent | Quantity | Unit Cost | Total Cost |
| Pinacolone | ~13 g | $0.35/g | $4.55 |
| Potassium Hydroxide | ~15 g | $0.13/g | $1.95 |
| Potassium Persulfate | ~25 g | $0.16/g | $4.00 |
| Ethyl Acetate | 600 mL | $0.08/mL | $48.00 |
| Hexanes | 800 mL | $0.06/mL | $48.00 |
| Estimated Total | $106.50 |
Note: Costs are estimates based on current market prices and may vary.
Evaluation
-
Pros: Potassium persulfate is a cheaper and safer oxidizing agent compared to m-CPBA.[5][6] The byproducts (potassium sulfate) are inorganic salts that are less environmentally harmful than chlorinated aromatic compounds.[6] This route is more cost-effective for larger-scale production.
-
Cons: The reaction can sometimes be slower than the m-CPBA method. The workup involves acidification and extraction, which still generates aqueous waste. Column chromatography is still required for high purity.
Route 3: Biocatalytic Hydroxylation using Engineered E. coli
This cutting-edge approach utilizes a whole-cell biocatalyst, typically Escherichia coli, engineered to express a cytochrome P450 monooxygenase. These enzymes are known for their ability to perform highly selective C-H hydroxylation reactions under mild conditions.[7]
Experimental Protocol
Materials:
-
E. coli strain (e.g., BL21(DE3)) harboring an expression plasmid for a suitable P450 BM3 mutant.
-
Luria-Bertani (LB) medium
-
Appropriate antibiotic (e.g., kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Glucose
-
Glucose dehydrogenase (GDH)
-
NADP⁺
-
Potassium phosphate buffer (pH 7.4)
-
Pinacolone
-
Ethyl acetate
Procedure:
-
Cultivation: A single colony of the recombinant E. coli is used to inoculate a starter culture of LB medium containing the appropriate antibiotic. The culture is grown overnight at 37 °C with shaking.
-
The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37 °C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Protein expression is induced by the addition of IPTG to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 20-25 °C) for 12-16 hours to allow for proper protein folding.
-
Whole-Cell Biotransformation: The cells are harvested by centrifugation and resuspended in potassium phosphate buffer to a desired cell density (e.g., OD₆₀₀ of 10-50).
-
The cell suspension is supplemented with glucose (for cofactor regeneration), glucose dehydrogenase, and NADP⁺.
-
Pinacolone is added to the reaction mixture (typically from a stock solution in a water-miscible solvent like DMSO to avoid high local concentrations).
-
The reaction is carried out at a controlled temperature (e.g., 30 °C) with gentle shaking for 24-48 hours.
-
Extraction and Purification: The reaction mixture is centrifuged to remove the cells. The supernatant is extracted three times with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate and the solvent is evaporated.
-
The crude product is purified by flash column chromatography.
Caption: Biocatalytic hydroxylation of pinacolone in an engineered E. coli cell.
Cost Analysis (per 10g of product)
| Component | Quantity | Unit Cost | Total Cost |
| LB Medium Components | For ~5L culture | ~$0.50/L | $2.50 |
| Glucose | ~50 g | $0.02/g | $1.00 |
| IPTG | ~1.2 g | $20/g | $24.00 |
| Glucose Dehydrogenase | ~5000 U | $0.01/U | $50.00 |
| NADP⁺ | ~0.5 g | $150/g | $75.00 |
| Pinacolone | ~11 g | $0.35/g | $3.85 |
| Ethyl Acetate | 600 mL | $0.08/mL | $48.00 |
| Estimated Total | $204.35 |
Note: Costs are estimates and can vary significantly based on the scale and source of biological reagents.
Evaluation
-
Pros: This method offers high selectivity, often avoiding the formation of byproducts and simplifying purification. The reaction is performed in an aqueous medium under mild conditions, making it an environmentally friendly "green" chemistry approach.[8] There is potential for further optimization through protein engineering to improve efficiency.
-
Cons: The initial setup cost, including the development or acquisition of the engineered microbial strain, can be high. The cost of cofactors (NADP⁺) and the regenerating enzyme (GDH) can be significant, although whole-cell systems with endogenous cofactor regeneration can mitigate this. Biocatalytic reactions can be slower and may require optimization of various parameters (pH, temperature, substrate/cell concentration). Scalability can be a challenge and requires expertise in fermentation technology.
Summary Comparison of Synthetic Routes
| Feature | Route 1: m-CPBA Oxidation | Route 2: Persulfate Oxidation | Route 3: Biocatalytic Hydroxylation |
| Estimated Cost per 10g | ~$158 | ~$107 | ~$204 |
| Yield | Moderate to Good | Moderate to Good | Variable (highly dependent on enzyme) |
| Purity (after chromatography) | High | High | Potentially Very High |
| Safety Concerns | High (m-CPBA is explosive)[3] | Moderate (strong oxidizer)[5] | Low (biological system) |
| Environmental Impact | High (chlorinated waste)[4] | Low (inorganic salts)[6] | Very Low (aqueous, biodegradable) |
| Scalability | Poor | Good | Moderate to Good (requires bioreactors) |
| Key Advantage | Established method | Cost-effective and safer chemical route | High selectivity and green process |
| Key Disadvantage | Cost, safety, and waste | Slower reaction times | High initial setup and reagent costs |
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound depends heavily on the specific needs of the researcher or organization.
-
For small-scale laboratory synthesis where cost is less of a concern and a well-documented procedure is preferred, the m-CPBA oxidation (Route 1) may be considered, provided that appropriate safety precautions are strictly followed.
-
For larger-scale production where cost-effectiveness, safety, and environmental impact are major considerations, the potassium persulfate oxidation (Route 2) presents a more attractive chemical synthesis option.
-
For applications requiring high purity, stereoselectivity (if applicable), and a commitment to green chemistry , the biocatalytic hydroxylation (Route 3) is the most promising long-term strategy. Although the initial investment and running costs may be higher at a small scale, the potential for process optimization and the significant environmental benefits make it a compelling choice for forward-thinking drug development and manufacturing processes.
Further research into optimizing the biocatalytic route, particularly in developing robust, self-regenerating whole-cell systems, will likely establish it as the superior method for the sustainable production of this compound.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. The ¹H NMR spectrum is expected to show a singlet for the t-butyl group, a singlet for the methylene protons adjacent to the carbonyl, and a broad singlet for the hydroxyl proton. The ¹³C NMR will show characteristic peaks for the carbonyl carbon, the quaternary carbon, the t-butyl methyl carbons, and the hydroxymethyl carbon.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any volatile impurities. The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.
References
-
m-CPBA (meta-chloroperoxybenzoic acid) - Master Organic Chemistry. (2025, December 12). Retrieved from [Link]
-
Safety Data Sheet: Potassium persulphate. Carl ROTH. (n.d.). Retrieved from [Link]
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Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. MDPI. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET POTASSIUM PERSULFATE. (2018, July 13). Retrieved from [Link]
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This compound. PubChem. (n.d.). Retrieved from [Link]
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1-Hydroxy-3,3-dimethyl-1-phenylbutan-2-one. PubChem. (n.d.). Retrieved from [Link]
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Laboratory-Scale Hydroxylation of Steroids by P450 BM3 Variants. PubMed. (n.d.). Retrieved from [Link]
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An unexpected incident with m-CPBA. ResearchGate. (2025, August 7). Retrieved from [Link]
-
Rapid Pinacolization of Carbonyl Compounds with Aluminum-KOH. ResearchGate. (2025, August 6). Retrieved from [Link]
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Steroid Hydroxylation by Mutant Cytochrome P450 BM3-LG23 Using Two Expression Chassis. MDPI. (n.d.). Retrieved from [Link]
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Highly Efficient Peroxymonosulfate Electroactivation on Co(OH)2 Nanoarray Electrode for Pefloxacin Degradation. PubMed Central. (2024, August 4). Retrieved from [Link]
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8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Chemistry LibreTexts. (2024, May 8). Retrieved from [Link]
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Common Name: POTASSIUM PERSULFATE HAZARD SUMMARY. NJ.gov. (n.d.). Retrieved from [Link]
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Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development. Semantic Scholar. (n.d.). Retrieved from [Link]
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Activation of Persulfate by NiFe-Layered Double Hydroxides Toward Efficient Degradation of Doxycycline in Water. MDPI. (2024, November 4). Retrieved from [Link]
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3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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m-CHLOROPERBENZOIC ACID EXTRA PURE MSDS. Loba Chemie. (2016, May 19). Retrieved from [Link]
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Cytochrome P450 BM3 Mutants as NOVEL Biocatalytic TOOLS for Regioselective Hydroxylation of Steroids. ResearchGate. (n.d.). Retrieved from [Link]
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meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis. Semantic Scholar. (2014, March 4). Retrieved from [Link]
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Strategies found not to be suitable for stabilizing high steroid hydroxylation activities of CYP450 BM3-based whole-cell biocatalysts. PLOS One. (2024, September 6). Retrieved from [Link]
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Material Safety Data Sheet - Pinacolone. Cole-Parmer. (n.d.). Retrieved from [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. (n.d.). Retrieved from [Link]
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This compound. AMERICAN ELEMENTS. (n.d.). Retrieved from [Link]
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m-CHLOROPERBENZOIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Effects of potassium persulfate's concentration on the degradation of... ResearchGate. (n.d.). Retrieved from [Link]
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Pinacolization and Reduction of Aromatic Carbonyls with Aluminum-KOH. ResearchGate. (2025, August 5). Retrieved from [Link]
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Enhanced and specific epoxidation activity of P450 BM3 mutants for the production of high value terpene derivatives. NIH. (n.d.). Retrieved from [Link]
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m-CHLOROPERBENZOIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Persulfate-Based Advanced Oxidation: Critical Assessment of Opportunities and Roadblocks. ACS Publications. (2020, February 16). Retrieved from [Link]
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Homologation of Boronic Esters with Lithiated Epoxides - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Meta-Chloroperoxybenzoic acid (mCPBA). Fisher Scientific. (n.d.). Retrieved from [Link]
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A Comparative Guide to 1-Hydroxy-3,3-dimethylbutan-2-one and its Alternatives in UV Curing Applications
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired material properties and efficient curing processes. This guide provides an in-depth technical comparison of 1-Hydroxy-3,3-dimethylbutan-2-one, a key α-hydroxy ketone photoinitiator, with its widely used alternatives. By examining their performance characteristics, underlying mechanisms, and providing detailed experimental protocols, this document serves as a valuable resource for researchers and professionals in material science and drug development.
Introduction to α-Hydroxy Ketone Photoinitiators
Alpha-hydroxy ketones are a prominent class of Type I photoinitiators, which, upon exposure to ultraviolet (UV) light, undergo a unimolecular cleavage to generate free radicals. These radicals subsequently initiate the polymerization of monomers and oligomers, such as acrylates, leading to the rapid formation of a cross-linked polymer network. This process, known as UV curing, is extensively used in various industrial applications, including coatings, inks, adhesives, and the fabrication of biomedical devices.[1]
This compound, also known as hydroxypinacolone, is a member of this class, valued for its specific performance attributes.[2] This guide will compare it against two commercially significant α-hydroxy ketone photoinitiators: 2-hydroxy-2-methyl-1-phenyl-propan-1-one (well-known by its trade name Darocur 1173) and 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-1-propanone (commonly known as Irgacure 2959).
Comparative Analysis of Photoinitiator Performance
The choice of a photoinitiator is dictated by several factors, including its reactivity, solubility in the formulation, tendency to cause yellowing, and odor of its cleavage byproducts. A comparative summary of this compound and its alternatives is presented below.
| Property | This compound | 2-hydroxy-2-methyl-1-phenyl-propan-1-one (Darocur 1173) | 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-1-propanone (Irgacure 2959) |
| Chemical Structure | C₆H₁₂O₂ | C₁₀H₁₂O₂ | C₁₂H₁₆O₄ |
| Molar Mass | 116.16 g/mol [2] | 164.20 g/mol | 224.25 g/mol |
| Physical Form | Colorless Oil | Colorless to slightly yellow liquid[1] | White to off-white crystalline powder |
| Reactivity | High | Very High | Moderate |
| Yellowing | Low | Low[1] | Very Low |
| Odor | Characteristic | Strong odor from byproducts[3] | Low odor[3] |
| Solubility | Good in common monomers | Good in common monomers | Lower solubility in some formulations[3] |
| Key Features | Good balance of reactivity and low yellowing. | High cure speed. | Low odor, low volatility, and suitable for water-borne systems.[3] |
| Primary Applications | Clear coatings, overprint varnishes. | Clear coatings for wood, plastic, and metal.[1] | Adhesives for food packaging, water-borne UV systems.[3] |
Causality Behind Performance Differences:
The structural variations among these photoinitiators directly influence their performance. The phenyl group in Darocur 1173 enhances its molar extinction coefficient and radical generation efficiency, leading to high reactivity. However, the cleavage of Darocur 1173 can produce volatile, odorous byproducts.
Irgacure 2959, with its hydroxyethoxy substituent, exhibits increased polarity, which contributes to its lower odor and volatility. This modification, however, can slightly reduce its reactivity and solubility in highly non-polar formulations.
This compound, lacking an aromatic ring, offers a good compromise with moderate reactivity and low yellowing, making it suitable for applications where color stability is critical.
Mechanism of Type I Photoinitiation
The photopolymerization process is initiated by the absorption of UV light by the photoinitiator, leading to the formation of reactive species. For α-hydroxy ketones, this involves a Norrish Type I cleavage of the bond between the carbonyl group and the adjacent carbon atom bearing the hydroxyl group. This process is illustrated in the diagram below.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Hydroxy-3,3-dimethylbutan-2-one
Executive Summary: Beyond the Product
In modern research and development, particularly within drug development, our responsibilities extend far beyond the synthesis and analysis of novel compounds. A foundational pillar of scientific excellence is the safe and responsible management of all chemicals from acquisition to disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1-Hydroxy-3,3-dimethylbutan-2-one (CAS No. 38895-88-4), a compound recognized for its utility and its specific hazard profile.
Our philosophy is that true laboratory safety is an active, not a passive, process. It requires not just following steps, but understanding the scientific principles that make those steps necessary. This document is structured to provide not only the "how" but the critical "why" behind each procedural choice, ensuring that these practices become an intuitive part of your laboratory workflow. By mastering these protocols, you safeguard yourself, your colleagues, and the integrity of our shared environment.
Hazard Profile of this compound
A thorough understanding of a chemical's hazard profile is the bedrock of its safe handling and disposal. This compound is classified under several GHS (Globally Harmonized System) categories that dictate the necessary precautions.
According to safety data provided by suppliers and chemical databases, this compound is a highly flammable liquid and vapor (H225).[1][2] This flammability is a primary concern, influencing every aspect of its handling, from storage to the final disposal steps. The risk of ignition from static discharge, sparks, or hot surfaces is significant.
Furthermore, it presents notable physiological hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1]
-
Respiratory Irritation (H335): Inhalation of vapors may lead to respiratory tract irritation.[1]
These hazards necessitate the stringent use of Personal Protective Equipment (PPE) and engineering controls like chemical fume hoods. The disposal plan must mitigate these risks at every stage.
| Hazard Classification & Data | Reference |
| GHS Pictograms | GHS02 (Flammable), GHS07 (Irritant) |
| Signal Word | Danger |
| Hazard Statements | H225: Highly flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| CAS Number | 38895-88-4 |
| UN Number | 1224 |
| Hazard Class | 3 (Flammable Liquid) |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process governed by the principles of risk mitigation and regulatory compliance. This workflow is designed to be a self-validating system, where each step logically follows from the compound's known properties.
Immediate Pre-Disposal Preparations
Before handling any waste, the foundation for safety must be established.
Step 1: Designate a Waste Accumulation Area. Identify a specific area within the laboratory for hazardous waste accumulation. This area must be away from ignition sources like open flames, hot plates, and electrical equipment that is not explosion-proof.[3][4] The causality here is clear: segregating a highly flammable liquid from potential ignition sources is the most critical step in preventing a fire.
Step 2: Don Appropriate Personal Protective Equipment (PPE). At a minimum, the following PPE must be worn:
-
Safety Goggles or Face Shield: To protect against splashes that could cause serious eye irritation.[5]
-
Chemical-Resistant Gloves: (e.g., Nitrile or Neoprene) to prevent skin contact and irritation.[5]
-
Flame-Resistant Laboratory Coat: To protect from splashes and provide a barrier in case of a flash fire.
Step 3: Prepare the Hazardous Waste Container.
-
Select a container made of a material compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, sealing cap is appropriate.
-
The container must be clearly labeled as "Hazardous Waste," and the full chemical name "this compound" must be written out.[3][6] Proper labeling is a cornerstone of the EPA's "cradle-to-grave" hazardous waste management system, ensuring the waste is correctly handled at all stages.[7]
-
Ensure the container is grounded if large quantities of waste are being transferred to prevent the buildup of static electricity.[4]
Protocol for Disposing of Unused or Waste Product
This protocol applies to the pure chemical or solutions where it is the primary hazardous component.
Step 1: Work Within a Chemical Fume Hood. All transfers of this compound waste must be performed inside a certified chemical fume hood. This engineering control mitigates the risk of respiratory irritation from vapors and contains any potential splashes.[5]
Step 2: Transfer the Waste. Carefully pour the waste from your laboratory container into the designated hazardous waste container. Use a funnel to prevent spills. Pour slowly to minimize splashing and vapor generation.
Step 3: Secure and Store the Waste Container. Once the transfer is complete, securely cap the waste container. Do not overfill; leave at least 10% of the container volume as headspace to allow for vapor expansion. Place the sealed container in your designated waste accumulation area. Keep the container tightly closed when not in use.[5]
Important Note: Never mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. Incompatible materials, such as strong oxidizing agents, acids, or bases, can cause violent reactions.[4][5]
Protocol for Decontaminating Glassware and Surfaces
Small, residual amounts of the chemical on surfaces and glassware must be managed correctly. Under no circumstances should this chemical be washed down the drain. [3][8] Its flammability and aquatic toxicity prohibit this practice.
Step 1: Initial Rinse (into Waste Stream). Rinse the contaminated glassware or apparatus with a small amount of a suitable solvent, such as acetone or ethanol. This rinseate is now also hazardous waste. Decant the rinseate into your labeled this compound waste container. The purpose of this step is to capture the bulk of the residue in the appropriate waste stream.
Step 2: Secondary Wash. After the initial rinse, the glassware can be washed with soap and water as usual. For surface decontamination (e.g., a spill inside a fume hood), wipe the area with a sorbent pad wetted with acetone.
Step 3: Disposal of Contaminated Materials. Any solid materials used for cleaning up spills or decontaminating surfaces (e.g., paper towels, sorbent pads) must be considered hazardous waste.
-
Place these materials in a sealed, labeled plastic bag.
-
Dispose of the bag in the solid hazardous waste container, separate from the liquid waste.
Decision-Making Logic for Disposal
The following diagram outlines the logical workflow for handling and disposing of this compound, from initial assessment to final waste management.
Caption: Decision workflow for the safe disposal of this compound.
Regulatory Compliance and Trustworthiness
This protocol is designed to comply with the foundational principles of laboratory safety and hazardous waste management as outlined by major regulatory bodies. The Occupational Safety and Health Administration (OSHA) mandates that laboratories develop a Chemical Hygiene Plan (CHP) to protect workers from hazardous chemicals.[9] This disposal guide serves as a practical component of such a plan.
Furthermore, the U.S. Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal (the "cradle-to-grave" system) under the Resource Conservation and Recovery Act (RCRA).[7] As the generator of the waste, you are legally responsible for ensuring it is managed and disposed of correctly.[7] Adherence to this protocol—properly identifying, labeling, and segregating waste for pickup by an approved waste disposal plant—is essential for this compliance.[5][10]
By integrating these expert-derived procedures, you build a self-validating system of safety and compliance, establishing a foundation of trust in your laboratory's operations.
References
- Fisher Scientific Safety Data Sheet. (2025). Provides key hazard, handling, and disposal information. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC223290050&productDescription=3%2C3-DIMETHYL-2-BUTANONE+OXIME+97%25&vendorId=VN00032119&countryCode=US&language=en]
- Sigma-Aldrich Safety Data Sheet. (2024). Details GHS classification including flammability and aquatic toxicity. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/p45605]
- PubChem. National Center for Biotechnology Information. "this compound." Provides aggregated GHS classification data. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Hydroxy-3_3-dimethylbutan-2-one]
- Guidechem. "this compound 38895-88-4 wiki." Provides chemical properties and identifiers. [URL: https://www.guidechem.com/wiki/1-hydroxy-3,3-dimethylbutan-2-one-38895-88-4.html]
- Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." The laboratory standard. [URL: https://www.osha.
- U.S. Environmental Protection Agency (EPA). "Steps in Complying with Regulations for Hazardous Waste." Outlines generator responsibilities. [URL: https://www.epa.
- OSHA Fact Sheet. "Laboratory Safety Chemical Hygiene Plan (CHP)." Summarizes the requirements for a CHP. [URL: https://www.osha.
- Vision Environmental. (2022). "How to Safely Dispose of Flammable Liquids." Provides best practices for flammable liquid waste. [URL: https://visionenvironmental.net/how-to-safely-dispose-of-flammable-liquids/]
- Clean Management. (2022). "OSHA Regulations and Hazardous Waste Disposal: What To Know." Discusses OSHA's role in waste transport and handling. [URL: https://cleanmanagement.
- U.S. Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." Explains the cradle-to-grave hazardous waste management program. [URL: https://www.epa.gov/hazardous-waste/learn-basics-hazardous-waste]
- American Chemical Society (ACS). "Hazardous Waste and Disposal." General guidelines for chemical disposal in educational settings. [URL: https://www.acs.org/education/policies/safety/hazardous-waste-and-disposal.html]
- Ewaste Disposal, Inc. "How Do You Discard Class 3 Flammable Liquids List Chemicals?" Discusses storage and disposal of Class 3 flammables. [URL: https://www.ewastedisposal.net/news/how-do-you-discard-class-3-flammable-liquids-list-chemicals]
- US Bio-Clean. "OSHA Compliance For Laboratories." Discusses waste segregation and container management. [URL: https://www.usbioclean.
- CountyOffice.org. (2025). "How Do You Dispose Of Flammable Liquids?" General safety video on flammable liquid disposal. [URL: https://www.youtube.
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Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Hydroxy-3,3-dimethylbutan-2-one
As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety. Handling any chemical reagent requires a foundational understanding of its properties to mitigate risk effectively. This guide provides a detailed protocol for the safe handling of 1-Hydroxy-3,3-dimethylbutan-2-one, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The procedures outlined here are designed to be a self-validating system, ensuring that safety is an integral part of the scientific process.
Hazard Identification & Risk Assessment: The 'Why' Behind the 'What'
Understanding the intrinsic hazards of a chemical is the critical first step in developing a robust safety plan. This compound is classified under the Globally Harmonized System (GHS) with several key hazards that directly inform our PPE and handling strategy.[1][2] The primary risks are its flammability and its irritant properties upon contact with the skin, eyes, or respiratory system.[1][2][3]
In a laboratory context, this means that the liquid and its vapors can ignite if exposed to a spark or flame, and direct contact can cause significant irritation.[1] Therefore, our protocols are built around two core principles: preventing exposure and eliminating ignition sources.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
|---|---|---|---|
| Flammable Liquids | H225 | Danger | Highly flammable liquid and vapor.[1][2] |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation.[1][3] |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation.[1][3] |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation.[1][3] |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential. This begins with engineering controls, which are the laboratory's first line of defense, followed by specific articles of personal gear.
Engineering Controls: The First Line of Defense
Before any personal gear is worn, ensure you are working in a properly functioning chemical fume hood. This is non-negotiable. The constant airflow of a fume hood protects you from inhaling irritating vapors and is a critical control for a substance that may cause respiratory irritation.[1][4][5] Ensure that eyewash stations and safety showers are unobstructed and readily accessible.[4]
Eye and Face Protection
Mandatory: Chemical safety goggles that provide a complete seal around the eyes are required at all times. Standard safety glasses are insufficient as they do not protect against chemical splashes or pervasive vapors. Best Practice: When handling larger quantities (over 100 mL) or when there is a significant risk of splashing, supplement your goggles with a full-face shield. This provides an additional layer of protection for your entire face.
Skin and Body Protection
Gloves: Wear appropriate protective gloves to prevent skin contact.[4][6] Nitrile gloves are a common and effective choice for incidental contact. However, it is crucial to check the manufacturer's compatibility and breakthrough time data for the specific glove model you are using. Always inspect gloves for tears or holes before use. Remove gloves with care to avoid contaminating your skin.[6] Lab Coat: A flame-resistant lab coat should be worn and fully buttoned. This protects your skin from accidental spills and provides a barrier in the unlikely event of a flash fire.[4] Do not wear lab coats outside of the laboratory to prevent the spread of contamination.
Respiratory Protection
Under normal operating conditions within a certified chemical fume hood, respiratory protection is not typically required.[6] However, in situations where ventilation is inadequate or during the cleanup of a significant spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[4] Always follow your institution's respiratory protection program guidelines, which include fit-testing and training.
Table 2: Recommended Personal Protective Equipment (PPE) Summary
| Protection Type | Minimum Requirement | Recommended for High-Risk Tasks | Rationale |
|---|---|---|---|
| Engineering Controls | Chemical Fume Hood | N/A | Prevents inhalation of vapors and contains potential spills. |
| Eye/Face | Chemical Safety Goggles | Goggles and Full-Face Shield | Protects against serious eye irritation from splashes and vapors.[1][4] |
| Body | Flame-Resistant Lab Coat | Flame-Resistant Lab Coat | Protects skin from irritation and provides a barrier against flammability.[4] |
| Hands | Nitrile Gloves | Check Manufacturer Data | Prevents skin irritation and potential allergic reactions.[4] |
| Respiratory | Not Required (in fume hood) | NIOSH-Approved Respirator | Protects against respiratory irritation in case of poor ventilation or spills.[1][4] |
Operational & Disposal Plans
Safe handling extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical in your lab, from storage to disposal.
Step-by-Step Safe Handling Procedure
-
Preparation: Before starting, ensure your fume hood is on and the sash is at the appropriate height. Clear the workspace of any unnecessary items, especially potential ignition sources.[7]
-
Dispensing: When transferring this compound, ground and bond the container and receiving equipment to prevent static discharge, which could ignite the flammable vapors.[7] Use only non-sparking tools for any manipulations.[6][7]
-
Storage: Keep the container tightly closed when not in use and store it in a well-ventilated, designated flammables cabinet away from heat, sparks, and open flames.[4][6][7]
-
Post-Handling: After use, thoroughly wash your hands, face, and any exposed skin.[4] Decontaminate the work surface.
Emergency Procedures: Spill & Exposure Response
Preparedness is key to managing emergencies effectively. In the event of a spill or exposure, follow these steps immediately.
First Aid:
-
Inhalation: Immediately move the affected person to fresh air and keep them comfortable for breathing. If they feel unwell, call a poison control center or a doctor.[4][8]
-
Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin with plenty of soap and water.[4][8] If skin irritation or a rash occurs, seek medical advice.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing.[4] If eye irritation persists, get medical attention.[4]
-
Ingestion: Rinse the mouth with water. Call a poison control center or doctor if you feel unwell.
Spill Response Workflow:
The following diagram outlines the decision-making process for responding to a chemical spill.
Caption: Workflow for Chemical Spill Response.
Waste Disposal
All waste containing this compound, including contaminated absorbents and empty containers, must be treated as hazardous waste. Dispose of the contents and container in accordance with local, state, and federal regulations at an approved waste disposal plant.[4][6][8] Never dispose of this chemical down the drain.
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself but also your colleagues and your research.
References
- Fisher Scientific. (2025, December 22). Safety Data Sheet: 3,3-Dimethylbutan-2-one oxime.
- Thermo Fisher Scientific. (2009, September 22). Safety Data Sheet: Pinacolone.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: 3,3-Dimethyl-2-butanone.
- Sigma-Aldrich. (2024, August 6). Safety Data Sheet: 3,3-Dimethyl-2-butanone.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet: 2,4-dimethylpentan-3-one.
- Advanced ChemBlocks. (n.d.). 4-Hydroxy-3,3-dimethylbutan-2-one.
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PubChem. (n.d.). 4-Hydroxy-3,3-dimethylbutan-2-one (CID 11194318). National Center for Biotechnology Information. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
